1,2,4-trifluoro-5-iodobenzene
Description
The exact mass of the compound 2,4,5-Trifluoroiodobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,2,4-trifluoro-5-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3I/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCKPWDYXMTASO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)I)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375313 | |
| Record name | 2,4,5-Trifluoroiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17533-08-3 | |
| Record name | 2,4,5-Trifluoroiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17533-08-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1,2,4-Trifluoro-5-iodobenzene from 2,4,5-Trifluoroaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,2,4-trifluoro-5-iodobenzene, a valuable building block in medicinal chemistry and materials science, starting from 2,4,5-trifluoroaniline. The synthesis is a two-step process involving the diazotization of the aniline followed by a Sandmeyer-type iodination reaction. This guide details the experimental protocols, presents quantitative data, and outlines the necessary characterization of the final product.
Reaction Overview
The synthesis of this compound from 2,4,5-trifluoroaniline proceeds via the formation of a diazonium salt intermediate, which is subsequently displaced by an iodide ion. This classic transformation, a variation of the Sandmeyer reaction, is a robust method for the introduction of iodine onto an aromatic ring.[1][2] The iodination step in this type of reaction often does not require a copper catalyst, which is typically used for other Sandmeyer reactions like chlorination or bromination.[1]
Step 1: Diazotization of 2,4,5-Trifluoroaniline
In the first step, 2,4,5-trifluoroaniline is treated with a diazotizing agent, typically nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as sulfuric acid (H₂SO₄), at low temperatures to form the corresponding 2,4,5-trifluorobenzenediazonium salt. Maintaining a low temperature (0-5 °C) is crucial to prevent the premature decomposition of the unstable diazonium salt.
Step 2: Iodination of the Diazonium Salt
The resulting diazonium salt solution is then treated with a source of iodide ions, most commonly potassium iodide (KI), to yield the desired product, this compound. Nitrogen gas is evolved during this step as the diazonium group is replaced by iodine.
Experimental Protocols
The following protocols are based on established methodologies for diazotization and Sandmeyer-type iodination reactions and have been adapted for the specific synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,4,5-Trifluoroaniline | ≥98% | Commercially Available |
| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | Commercially Available |
| Sulfuric Acid (H₂SO₄), conc. | ACS Reagent Grade | Commercially Available |
| Potassium Iodide (KI) | ACS Reagent Grade | Commercially Available |
| Diethyl Ether (Et₂O) | Anhydrous | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Prepared in-house |
| Sodium Thiosulfate (Na₂S₂O₃) | Saturated Aqueous Solution | Prepared in-house |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |
| Deionized Water | In-house Source |
Step-by-Step Procedure
Step 1: Diazotization of 2,4,5-Trifluoroaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, a mixture of concentrated sulfuric acid and water is prepared by cautiously adding the acid to the water. The solution is then cooled to 0-5 °C in an ice-salt bath.
-
2,4,5-Trifluoroaniline is added dropwise to the cold acid solution with vigorous stirring, ensuring the temperature remains below 10 °C.
-
A solution of sodium nitrite in water is prepared and cooled to 0-5 °C.
-
The cold sodium nitrite solution is added dropwise to the aniline-acid mixture over a period of 30-60 minutes, maintaining the reaction temperature between 0-5 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be a clear, pale yellow.
Step 2: Synthesis of this compound
-
A solution of potassium iodide in water is prepared and cooled in an ice bath.
-
The cold diazonium salt solution from Step 1 is added slowly, in portions, to the stirred potassium iodide solution. Vigorous evolution of nitrogen gas will be observed. The temperature should be monitored and maintained below 10 °C during the initial phase of the addition.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated to 50-60 °C for approximately one hour to ensure complete decomposition of the diazonium salt.
-
The reaction mixture is cooled to room temperature. The product, a dense, dark oil, will separate.
-
The mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution (to remove any residual iodine), and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation to obtain the final product as a colorless to pale yellow liquid.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis. Please note that actual yields may vary depending on the reaction scale and experimental conditions.
| Parameter | Value | Reference |
| Starting Material | ||
| 2,4,5-Trifluoroaniline (MW: 147.10 g/mol ) | e.g., 10.0 g (68.0 mmol) | - |
| Reagents | ||
| Sodium Nitrite (MW: 69.00 g/mol ) | ~1.1 eq (e.g., 5.1 g, 74.8 mmol) | |
| Sulfuric Acid | Sufficient to create an acidic medium | |
| Potassium Iodide (MW: 166.00 g/mol ) | ~1.2 eq (e.g., 13.5 g, 81.6 mmol) | [2] |
| Product | ||
| This compound (MW: 257.98 g/mol ) | ||
| Yield | ||
| Expected Yield (Theoretical) | 17.5 g (68.0 mmol) | - |
| Typical Reported Yield | 70-85% | General literature |
| Purity (after purification) | >97% | [3] |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Molecular Formula | C₆H₂F₃I |
| Molecular Weight | 257.98 g/mol [3][4] |
| CAS Number | 17533-08-3[3][4] |
| Purity | >97%[3] |
Spectroscopic Data:
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show two multiplets in the aromatic region, corresponding to the two hydrogen atoms on the benzene ring. The chemical shifts and coupling constants will be influenced by the fluorine and iodine substituents.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atoms bonded to fluorine will show characteristic C-F coupling.
-
¹⁹F NMR (CDCl₃): The fluorine NMR spectrum will exhibit three signals corresponding to the three non-equivalent fluorine atoms.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 258, corresponding to the molecular weight of the compound.
Safety and Handling
-
2,4,5-Trifluoroaniline: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Concentrated Sulfuric Acid: Highly corrosive. Causes severe burns. Handle with extreme care and appropriate PPE.
-
Sodium Nitrite: Oxidizing agent and toxic. Avoid contact with skin and eyes.
-
Diazonium Salts: Arene diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.
-
This compound: The final product should be handled with care, assuming it may be an irritant.
All reactions should be performed in a well-ventilated fume hood. Appropriate waste disposal procedures must be followed.
Conclusion
The synthesis of this compound from 2,4,5-trifluoroaniline via a two-step diazotization and iodination process is a reliable and well-established method. By carefully controlling the reaction conditions, particularly the temperature during the diazotization step, the desired product can be obtained in good yield and high purity. This technical guide provides the necessary information for researchers and professionals in the fields of chemistry and drug development to successfully synthesize this important building block.
References
1,2,4-trifluoro-5-iodobenzene CAS number lookup
CAS Number: 17533-08-3
This technical guide provides comprehensive information on 1,2,4-trifluoro-5-iodobenzene, a key fluorinated aromatic compound relevant to researchers, scientists, and professionals in drug development and materials science. This document details its chemical properties, a representative synthetic protocol, and essential safety and handling information.
Chemical and Physical Properties
This compound is a yellow to red liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 17533-08-3 | [1][2][3] |
| Molecular Formula | C₆H₂F₃I | [2] |
| Molecular Weight | 257.98 g/mol | [2] |
| Physical Form | Yellow to Red Liquid | [1] |
| Boiling Point | 180 °C | |
| Density | 2.078 g/cm³ | |
| Flash Point | 66 °C | |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | Refrigerator | [1] |
Synthesis of this compound
A plausible and effective method for the synthesis of this compound involves a Sandmeyer-type reaction, starting from the readily available precursor, 2,4,5-trifluoroaniline. This process consists of two primary steps: the diazotization of the aniline to form a diazonium salt, followed by a displacement reaction with an iodide source, typically potassium iodide. This method allows for the regioselective introduction of the iodine atom onto the trifluorinated benzene ring.
Experimental Protocol:
Step 1: Diazotization of 2,4,5-Trifluoroaniline
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a dilute solution of sulfuric acid by carefully adding concentrated sulfuric acid to chilled water in an ice bath.
-
Slowly add 2,4,5-trifluoroaniline to the cold acid solution with continuous stirring until a fine, uniform suspension is obtained.
-
Cool the suspension to 0–5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite in deionized water.
-
Add the sodium nitrite solution dropwise to the aniline suspension via the dropping funnel. The temperature must be strictly maintained between 0–5 °C throughout the addition to prevent the decomposition of the diazonium salt. The addition should be slow enough to manage heat generation and prevent excessive foaming.
-
After the complete addition of sodium nitrite, continue stirring the mixture for an additional 30-60 minutes at 0–5 °C to ensure the complete formation of the 2,4,5-trifluorobenzenediazonium salt.
Step 2: Iodination
-
In a separate beaker, dissolve potassium iodide in deionized water and cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Evolution of nitrogen gas (effervescence) will be observed. The rate of addition should be controlled to manage the effervescence.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.
-
The crude this compound will precipitate as a solid or an oil.
-
Collect the product by filtration or extraction.
-
Wash the collected product with cold water, followed by a cold, dilute solution of sodium thiosulfate to remove any excess iodine, and finally with another portion of cold water.
Step 3: Purification
-
Dry the crude product in a vacuum oven at a low temperature.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as hot ethanol. Filter the hot solution to remove any insoluble impurities and allow the filtrate to cool slowly to form crystals of pure this compound.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation. The GHS pictogram associated with this chemical is GHS07 (Exclamation mark).[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always handle this chemical in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Logical Workflow for Chemical Information Retrieval
The following diagram illustrates a logical workflow for accessing comprehensive information about a chemical compound like this compound.
Caption: Workflow for accessing chemical information.
References
An In-depth Technical Guide to the Physical Properties of 1,2,4-Trifluoro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,2,4-trifluoro-5-iodobenzene, a key aromatic halogenated compound. Due to its trifluorinated and iodinated benzene ring structure, this compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The presence of both fluorine and iodine atoms imparts unique reactivity, making it a versatile reagent for various cross-coupling and nucleophilic substitution reactions.[1][2]
Core Physical and Chemical Identifiers
The fundamental identifiers and structural representations of this compound are crucial for its unambiguous identification and use in experimental settings.
References
A Technical Guide to 1,2,4-Trifluoro-5-iodobenzene: Properties, Synthesis, and Applications
This technical guide provides an in-depth overview of 1,2,4-trifluoro-5-iodobenzene, a key intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Core Properties of this compound
This compound, also known by its synonym 1-Iodo-2,4,5-trifluorobenzene, is an aromatic halogenated compound.[1] Its molecular structure consists of a benzene ring substituted with three fluorine atoms and one iodine atom.[1] This substitution pattern imparts unique reactivity and properties to the molecule, making it a valuable building block in organic synthesis.[1][2][3]
Physicochemical Data
The fundamental molecular and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₆H₂F₃I | [1][4][5][6] |
| Molecular Weight | 257.98 g/mol | [4][5][6][7] |
| CAS Number | 17533-08-3 | [1][4] |
| Appearance | Pink to Yellow or Red Liquid | [4][6] |
| Boiling Point | 180 °C | [4][6] |
| Density | 2.078 g/cm³ | [4][6] |
| Flash Point | 66 °C | [4][6] |
Experimental Protocols
The synthesis of this compound can be approached through various synthetic routes. Below is a representative protocol for its preparation, which involves the diazotization of 2,4,5-trifluoroaniline followed by a Sandmeyer-type reaction.
Synthesis of this compound from 2,4,5-Trifluoroaniline
Materials:
-
2,4,5-Trifluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Ice
-
Diethyl ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Distilled water
Procedure:
-
Diazotization of 2,4,5-Trifluoroaniline:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,4,5-trifluoroaniline in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.
-
Continue stirring for an additional 30 minutes after the addition is complete to ensure the formation of the diazonium salt. The completion of the reaction can be tested with starch-iodide paper.
-
-
Iodination (Sandmeyer Reaction):
-
In a separate beaker, dissolve potassium iodide in water.
-
Slowly add the previously prepared cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a water bath at 50-60 °C) until the evolution of nitrogen ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any residual iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to yield pure this compound.
-
Synthesis Workflow
The logical flow of the synthesis of this compound is depicted in the following diagram.
Caption: Synthetic pathway for this compound.
References
- 1. CAS 17533-08-3: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 170112-66-0: 3,4,5-TRIFLUOROIODOBENZENE | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. 2,4,5-Trifluoroiodobenzene | C6H2F3I | CID 2760713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 3,4,5-Trifluoroiodobenzene | C6H2F3I | CID 2760715 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 1,2,4-Trifluoro-5-iodobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility characteristics of 1,2,4-trifluoro-5-iodobenzene, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the absence of publicly available quantitative solubility data for this compound, this document provides a comprehensive, generalized experimental protocol for determining its solubility in various organic solvents. This is supplemented by a logical workflow diagram to guide researchers in their experimental setup. While specific solubility values cannot be tabulated, this guide offers the methodological framework necessary for researchers to generate this critical data in their own laboratories.
Introduction
This compound (CAS No. 17533-08-3) is an aromatic halogenated compound with a molecular formula of C₆H₂F₃I.[1][2] Its structure, featuring a benzene ring substituted with three fluorine atoms and one iodine atom, imparts significant polarity that influences its reactivity and solubility.[3] This compound typically appears as a colorless to pale yellow or pink liquid, depending on purity and temperature.[1][2][3] Understanding its solubility in various organic solvents is crucial for its application in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals where it serves as a valuable intermediate.[3]
Physical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₆H₂F₃I | [1][2] |
| Molar Mass | 257.98 g/mol | [1][2] |
| Density | 2.078 g/cm³ | [1][2] |
| Boiling Point | 180 °C | [1][2] |
| Flash Point | 66 °C | [1] |
| Appearance | Pink to Yellow to Red Liquid | [1][2] |
| Storage Condition | 2-8°C, protect from light | [1][2] |
Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in common organic solvents. The general principle of "like dissolves like" suggests that due to its polar nature, this compound would exhibit greater solubility in polar organic solvents compared to nonpolar ones.[4] For a similar compound, 1-fluoro-4-iodobenzene, it is noted to have good solubility in organic solvents such as ethanol, acetone, and benzene, while being poorly soluble in water.[5] Researchers are encouraged to determine the solubility of this compound experimentally to inform their specific applications.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is a synthesized procedure based on standard laboratory practices for solubility assessment.[6][7][8][9]
3.1. Materials and Equipment
-
This compound (solute)
-
Organic solvent of interest (e.g., ethanol, acetone, hexane)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials or test tubes with secure caps
-
Calibrated micropipettes or burette
-
Vortex mixer or magnetic stirrer with stir bars
-
Temperature-controlled water bath or heating block
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis (optional, for high accuracy)
3.2. Procedure
-
Preparation of Saturated Solution (Equilibrium Method):
-
Accurately weigh an excess amount of this compound and place it into a vial.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the solution to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated micropipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a filter compatible with the solvent.
-
Accurately weigh the collected aliquot of the saturated solution.
-
-
Determination of Solute Concentration:
-
Gravimetric Method:
-
Evaporate the solvent from the collected aliquot under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solute to avoid loss.
-
Once the solvent is completely removed, weigh the remaining solid residue (this compound).
-
-
Chromatographic Method (for higher accuracy):
-
Dilute the collected aliquot with a known volume of the same solvent to a concentration within the linear range of the analytical instrument (HPLC or GC).
-
Analyze the diluted sample to determine the concentration of this compound against a pre-established calibration curve.
-
-
-
Calculation of Solubility:
-
From Gravimetric Method: Solubility ( g/100 mL) = (mass of residue / volume of aliquot) * 100
-
From Chromatographic Method: Solubility ( g/100 mL) = (concentration from analysis * dilution factor * volume of aliquot) / 100
-
3.3. Safety Precautions
-
Handle this compound in a well-ventilated area or a chemical fume hood.[10][11]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]
-
Avoid inhalation of vapors and contact with skin and eyes.[10] In case of contact, rinse immediately with plenty of water.[10]
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.[10][12]
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. CAS 17533-08-3: this compound | CymitQuimica [cymitquimica.com]
- 4. chem.ws [chem.ws]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. saltise.ca [saltise.ca]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.co.uk [fishersci.co.uk]
An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectrum of 1,2,4-Trifluoro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proton (¹H) and fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectra of 1,2,4-trifluoro-5-iodobenzene. Due to the absence of a complete, publicly available experimental dataset for this specific molecule, this guide utilizes established principles of NMR spectroscopy, including substituent effects and spin-spin coupling patterns in polysubstituted benzene rings, to predict and interpret the spectral features. This document is intended to serve as a valuable resource for researchers working with fluorinated aromatic compounds in fields such as medicinal chemistry, materials science, and chemical synthesis.
Predicted NMR Data
The chemical shifts (δ) and coupling constants (J) for the ¹H and ¹⁹F nuclei in this compound are predicted based on the additive effects of the fluorine and iodine substituents on the benzene ring. These predictions are summarized in the tables below.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 7.2 - 7.5 | ddd | ³J(H-3, F-4) ≈ 8-10 Hz, ⁴J(H-3, F-2) ≈ 4-6 Hz, ⁴J(H-3, H-6) ≈ 2-3 Hz |
| H-6 | 7.8 - 8.1 | ddd | ³J(H-6, F-1) ≈ 8-10 Hz, ⁴J(H-6, F-2) ≈ 4-6 Hz, ⁴J(H-6, H-3) ≈ 2-3 Hz |
Table 2: Predicted ¹⁹F NMR Spectral Data for this compound
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-1 | -110 to -115 | ddd | ³J(F-1, F-2) ≈ 20-22 Hz, ⁴J(F-1, H-6) ≈ 8-10 Hz, ⁵J(F-1, F-4) ≈ 5-7 Hz |
| F-2 | -130 to -135 | dddd | ³J(F-2, F-1) ≈ 20-22 Hz, ³J(F-2, H-3) ≈ 8-10 Hz, ⁴J(F-2, F-4) ≈ 18-20 Hz, ⁴J(F-2, H-6) ≈ 4-6 Hz |
| F-4 | -100 to -105 | ddd | ³J(F-4, H-3) ≈ 8-10 Hz, ⁴J(F-4, F-2) ≈ 18-20 Hz, ⁵J(F-4, F-1) ≈ 5-7 Hz |
Note: Chemical shifts are referenced to TMS for ¹H and CFCl₃ for ¹⁹F. The predicted values are estimates and may vary depending on the solvent and other experimental conditions.
Experimental Protocols
The following is a detailed methodology for acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound.
1. Sample Preparation
-
Solvent: For optimal results, dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice. For quantitative analysis, the use of a relaxation agent may be necessary.
-
Internal Standard: For precise chemical shift referencing, an internal standard can be added. For ¹H NMR, tetramethylsilane (TMS) is the standard (δ = 0.00 ppm). For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the primary reference (δ = 0.00 ppm), though other secondary standards like hexafluorobenzene (δ ≈ -163 ppm) can be used.
2. NMR Instrument Setup
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of observing both ¹H and ¹⁹F frequencies is required.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.
3. ¹H NMR Acquisition Parameters
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.
-
Spectral Width: A spectral width of approximately 12-15 ppm, centered around 7-8 ppm, should be adequate to cover the aromatic region.
-
Acquisition Time: An acquisition time of 2-4 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative measurements, a longer delay (5 times the longest T₁ of the protons of interest) is necessary.
-
Number of Scans: The number of scans will depend on the sample concentration. For a 5-10 mg sample, 16 to 64 scans should provide a good signal-to-noise ratio.
4. ¹⁹F NMR Acquisition Parameters
-
Pulse Sequence: A standard single-pulse experiment, often with proton decoupling (e.g., 'zgpg30' with 'garp' decoupling on Bruker instruments), is used. A coupled ¹⁹F spectrum (without proton decoupling) should also be acquired to observe H-F coupling constants.
-
Spectral Width: Fluorine-19 has a large chemical shift range. A wide spectral width (e.g., 200-250 ppm) centered around -120 ppm is a good starting point.
-
Acquisition Time: Similar to ¹H NMR, an acquisition time of 1-2 seconds is appropriate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is standard.
-
Number of Scans: Due to the high sensitivity of the ¹⁹F nucleus, fewer scans (e.g., 8 to 32) are often needed compared to ¹H NMR for a similar sample concentration.
5. Data Processing
-
Apodization: Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz to improve the signal-to-noise ratio.
-
Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS for ¹H, CFCl₃ for ¹⁹F).
-
Peak Picking and Integration: Identify all peaks and integrate their areas to determine the relative ratios of the different nuclei.
Visualizations
The following diagrams illustrate the key relationships and workflows described in this guide.
Mass Spectrometry Analysis of 1,2,4-Trifluoro-5-iodobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 1,2,4-trifluoro-5-iodobenzene, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. This document outlines the predicted fragmentation patterns under electron ionization, a detailed hypothetical experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, and visual representations of the fragmentation pathways and experimental workflow.
Predicted Mass Spectral Data
Due to the absence of a publicly available experimental mass spectrum for this compound, the following data is a prediction based on established principles of mass spectrometry for halogenated aromatic compounds. Under electron ionization (EI), the molecule is expected to ionize and subsequently fragment in a characteristic manner. The carbon-iodine bond is the most labile, suggesting that the loss of an iodine radical will be a primary fragmentation pathway, likely resulting in the base peak. Subsequent fragmentations are predicted to involve the loss of fluorine atoms and cleavage of the aromatic ring.
The predicted mass-to-charge ratios (m/z) and plausible relative abundances for the molecular ion and key fragment ions of this compound are summarized in the table below.
| Predicted m/z | Ion Formula | Proposed Fragmentation | Predicted Relative Abundance (%) |
| 258 | [C₆H₂F₃I]⁺• | Molecular Ion (M⁺•) | 45 |
| 131 | [C₆H₂F₃]⁺ | Loss of •I from M⁺• | 100 |
| 112 | [C₆H₂F₂]⁺• | Loss of •F from [C₆H₂F₃]⁺, followed by rearrangement | 30 |
| 93 | [C₅H₂F]⁺ | Loss of CF from [C₆H₂F₂]⁺• | 25 |
| 75 | [C₆H₃]⁺ | Loss of F from a rearranged [C₆H₂F]⁺ | 15 |
| 127 | [I]⁺ | Iodine cation | 10 |
Experimental Protocol: GC-MS Analysis
This section details a hypothetical but comprehensive protocol for the analysis of this compound using Gas Chromatography coupled with Mass Spectrometry (GC-MS).
1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Working Solutions: Perform serial dilutions of the stock solution to prepare working standards of appropriate concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) for calibration.
-
Sample Matrix: For the analysis of the compound in a complex matrix, an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction should be employed, followed by dissolution in the chosen solvent.
2. Gas Chromatography (GC) Conditions
-
GC System: An Agilent 8890 GC system or equivalent.
-
Column: A non-polar or medium-polarity capillary column is recommended. A suitable choice would be a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent phase.
-
Injection Volume: 1 µL.
-
Injector Type: Split/splitless injector. For trace analysis, splitless mode is preferred.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 10°C/min.
-
Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions
-
MS System: An Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Scan Range: m/z 40-350.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
4. Data Analysis
-
Acquire the total ion chromatogram (TIC) and identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for the identified peak.
-
Compare the experimental mass spectrum with a reference library (if available) or interpret the fragmentation pattern to confirm the identity of the compound.
-
For quantitative analysis, construct a calibration curve from the peak areas of the standard solutions and determine the concentration of the analyte in the sample.
Visualizations
The following diagrams illustrate the predicted fragmentation pathway and the general experimental workflow for the mass spectrometry analysis of this compound.
Caption: Predicted EI fragmentation of this compound.
Crystal Structure of 1,2,4-Trifluoro-5-iodobenzene Remains Elusive
A comprehensive search of crystallographic databases and scientific literature has revealed no publicly available data on the single-crystal X-ray structure of 1,2,4-trifluoro-5-iodobenzene. As a result, a detailed technical guide on its crystal structure, including quantitative data and experimental protocols, cannot be compiled at this time.
For researchers, scientists, and drug development professionals, understanding the three-dimensional arrangement of atoms in a molecule is crucial for predicting its physical and chemical properties, as well as its interactions with biological targets. X-ray crystallography is the definitive method for determining this arrangement in the solid state. However, for a crystal structure to be determined, the compound must first be synthesized and then grown into a single crystal of suitable size and quality, a process that can be challenging.
While information on related compounds, such as co-crystals of 1,3,5-trifluoro-2,4,6-triiodobenzene, is available, this does not provide direct insight into the specific packing and intermolecular interactions of the title compound.[1][2][3][4] The precise positioning of the fluorine and iodine atoms on the benzene ring in this compound will dictate its unique crystal packing, influencing properties such as melting point, solubility, and solid-state stability.
To produce the requested in-depth technical guide, the following essential data would be required, typically found in a Crystallographic Information File (CIF) or a peer-reviewed publication:
-
Crystallographic Data: This includes the unit cell dimensions (a, b, c, α, β, γ), the space group, the number of molecules in the unit cell (Z), and the calculated density.
-
Data Collection and Refinement Parameters: Details of the X-ray diffraction experiment, including the radiation source, temperature, and refinement statistics.
-
Atomic Coordinates and Displacement Parameters: The precise x, y, and z coordinates of each atom in the asymmetric unit, along with their anisotropic displacement parameters.
-
Bond Lengths, Bond Angles, and Torsion Angles: Quantitative geometric parameters of the molecule.
Without access to this primary crystallographic data, any discussion of the crystal structure would be purely speculative. Similarly, while general protocols for the synthesis of related fluorinated iodobenzenes and for single-crystal X-ray diffraction are well-established, a specific, validated protocol for producing diffraction-quality crystals of this compound is not described in the searched literature.
Researchers in need of this crystal structure would likely need to undertake the synthesis and crystallization of this compound and subsequently perform a single-crystal X-ray diffraction analysis.
General Experimental Considerations
For the benefit of researchers who may wish to pursue this crystal structure determination, a generalized workflow is outlined below.
Synthesis and Crystallization Workflow
A potential synthetic route and a general approach to crystallization are presented here based on common organic chemistry and crystallography practices.
Figure 1. A generalized workflow for the determination of a small molecule crystal structure.
This diagram illustrates the typical progression from starting materials to the final, validated crystal structure. Each step, particularly the crystallization, often requires significant optimization of conditions such as solvent systems, temperature, and concentration.
References
Spectroscopic Profile of 1,2,4-Trifluoro-5-iodobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1,2,4-Trifluoro-5-iodobenzene is a halogenated aromatic compound with potential applications in organic synthesis, medicinal chemistry, and materials science.[1] The presence of both fluorine and iodine atoms on the benzene ring imparts unique chemical and physical properties, making it a valuable synthon for the introduction of these halogens into more complex molecules. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound and for understanding its electronic structure and reactivity. This guide details the expected spectroscopic data and provides robust protocols for its acquisition.
Molecular Structure and Properties
-
IUPAC Name: this compound[2]
-
Synonyms: 2,4,5-Trifluoroiodobenzene, 1-Iodo-2,4,5-trifluorobenzene[2]
-
Molecular Formula: C₆H₂F₃I[2]
-
Molecular Weight: 257.98 g/mol [2]
-
Appearance: Yellow to red liquid[1]
Spectroscopic Data Summary
Note: The following tables present predicted data based on the analysis of similar compounds. Experimental verification is required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive structural information.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| Predicted | Predicted | Predicted | Predicted |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) [ppm] | Assignment |
| Predicted | Predicted |
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| Predicted | Predicted | Predicted | Predicted |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Predicted | Predicted | Predicted |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| Predicted | Predicted | Predicted |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Table 6: Predicted UV-Vis Absorption Data
| λmax (nm) | Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹] | Solvent |
| Predicted | Predicted | Predicted |
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for this compound. Instrument-specific parameters may need to be optimized.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 250 ppm.
-
Acquire a larger number of scans due to the low natural abundance of ¹³C (typically 1024 or more scans).
-
-
¹⁹F NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to a range appropriate for aromatic fluorine compounds (e.g., -100 to -180 ppm).[3]
-
Acquire a sufficient number of scans (typically 64-256 scans).
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum to identify functional groups.
Methodology:
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared between two KBr or NaCl plates.[1] Alternatively, a solution in a suitable transparent solvent (e.g., CCl₄) can be used in a liquid cell.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or solvent).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Process the data to obtain a transmittance or absorbance spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Introduction: Introduce the sample via a suitable method such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.
-
Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound and its expected fragments (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose structures for the major fragment ions.
UV-Vis Spectroscopy
Objective: To determine the electronic absorption maxima.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette containing the pure solvent.
-
Record the sample spectrum over a wavelength range of approximately 200-400 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Conclusion
This technical guide provides a framework for the spectroscopic characterization of this compound. While experimental data for this specific molecule is not widely available, the provided protocols and expected spectral characteristics offer a solid foundation for researchers. The methodologies outlined herein are applicable to a broad range of similar halogenated aromatic compounds and are intended to facilitate high-quality data acquisition for structural elucidation and purity assessment, which are critical steps in drug development and materials science research.
References
An In-depth Technical Guide to the Safe Handling and Storage of 1,2,4-Trifluoro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and technical data for the handling and storage of 1,2,4-trifluoro-5-iodobenzene (CAS No. 17533-08-3), a key reagent in synthetic chemistry. Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of research.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification:
| GHS Classification | Hazard Statement | Signal Word | Pictogram |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning | GHS07 |
Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501.
Physicochemical and Toxicological Data
A summary of the key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₆H₂F₃I |
| Molar Mass | 257.98 g/mol [1][2][3][4] |
| CAS Number | 17533-08-3[1][2][3][5] |
| Appearance | Yellow to Red Liquid |
| Density | 2.078 g/cm³[1][2] |
| Boiling Point | 180 °C[1][2] |
| Flash Point | 66 °C[1][2] |
| Storage Temperature | 2-8°C (Protect from Light)[1][2] |
| Purity | 97%[3] |
Experimental Protocols for Safe Handling and Use
These detailed methodologies are designed to minimize risk during the routine use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to EN166 or NIOSH standards.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene) that have been inspected for integrity prior to use. Dispose of contaminated gloves after use.
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or in case of potential splashing, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood. If the ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
Engineering Controls
-
Ventilation: A properly functioning chemical fume hood is mandatory for all procedures involving this substance.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.
Handling Protocol
-
Preparation: Before starting, ensure all necessary PPE is donned correctly and that the fume hood is operational. Clear the work area of any incompatible materials.
-
Dispensing:
-
Transport the sealed container to the fume hood.
-
Allow the container to reach room temperature before opening to avoid moisture condensation.
-
Slowly open the container to release any pressure buildup.
-
Use a clean, dry syringe or pipette to transfer the liquid. Avoid creating aerosols.
-
-
Reaction Setup:
-
Add the reagent to the reaction vessel within the fume hood.
-
Ensure the reaction apparatus is properly assembled and secured.
-
-
Post-Handling:
-
Tightly reseal the container.
-
Clean any contaminated surfaces with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Storage and Disposal
Storage Protocol
-
Conditions: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[5][6][7] The recommended storage temperature is between 2-8°C, and the substance should be protected from light.[1][2]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[8]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
Spill and Leak Protocol
-
Evacuation: Evacuate non-essential personnel from the spill area.
-
Ventilation: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Containment: For small spills, absorb the liquid with an inert, non-combustible material such as sand, earth, or vermiculite.
-
Collection: Carefully collect the absorbent material into a labeled, sealable container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, and dispose of all contaminated materials as hazardous waste.
Disposal Protocol
-
Dispose of unused this compound and any contaminated waste in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service for proper disposal.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[5]
Workflow and Logical Diagrams
The following diagrams illustrate the key workflows for the safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
Caption: A flowchart for responding to a spill of this compound.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. labsolu.ca [labsolu.ca]
- 4. 2,4,5-Trifluoroiodobenzene | C6H2F3I | CID 2760713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Material Safety Data Sheet: 1,2,4-Trifluoro-5-iodobenzene: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of the Safety, Handling, and Toxicological Profile of a Key Halogenated Benzene Derivative
Introduction
1,2,4-Trifluoro-5-iodobenzene is a halogenated aromatic compound with increasing significance in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern offers a versatile scaffold for the introduction of fluorine and iodine moieties, which can profoundly influence the biological activity, metabolic stability, and pharmacokinetic properties of target molecules. This technical guide provides a comprehensive overview of the material safety data for this compound, intended to inform researchers, scientists, and drug development professionals on its safe handling, storage, and potential hazards. The information presented herein is a synthesis of available Material Safety Data Sheets (MSDS), toxicological data for related compounds, and standardized experimental safety testing protocols.
Physicochemical and Toxicological Data
The following tables summarize the key quantitative data for this compound, providing a clear and concise reference for its physical, chemical, and toxicological properties.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₂F₃I | [1][2] |
| Molecular Weight | 257.98 g/mol | [3][4] |
| Appearance | Colorless to pale yellow or pink liquid | [1][2] |
| Boiling Point | 180 °C | [1] |
| Density | 2.078 g/cm³ | [1] |
| Flash Point | 66 °C | [1] |
| Storage Temperature | 2-8°C, protect from light | [1] |
| Sensitivity | Light sensitive | [1] |
Table 2: Hazard Identification and Classification
| Hazard Classification | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation |
| Acute Toxicity (Oral) | Not Classified (Data not available) | - | - | - |
Note: GHS classification is based on available data for this compound and structurally similar compounds. The absence of a classification for acute oral toxicity indicates a lack of specific data.
Experimental Protocols for Safety Assessment
The following sections detail the standardized methodologies for assessing the key toxicological endpoints of this compound, based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 439)
This in vitro test method utilizes reconstructed human epidermis (RhE) models to assess the potential of a substance to cause skin irritation.[5][6][7]
Methodology:
-
Tissue Preparation: Commercially available RhE models are equilibrated in culture medium.[7]
-
Test Substance Application: A precise amount of this compound is applied topically to the surface of the RhE tissue.[7]
-
Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours) after rinsing.[7]
-
Viability Assessment: Cell viability is determined using a quantitative method, typically the MTT assay, which measures the metabolic activity of the cells.[7]
-
Classification: The substance is classified as a skin irritant (Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[7]
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or serious eye damage.[2][8][9][10]
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are used for this test.
-
Test Substance Instillation: A single dose of this compound is instilled into the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.[10]
-
Observation: The eyes are examined for signs of irritation at 1, 24, 48, and 72 hours after instillation.[10] Observations include the degree of corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis).
-
Scoring and Classification: The severity of the observed effects is scored according to a standardized system. The classification of the substance is based on the severity and reversibility of the ocular lesions.
Acute Oral Toxicity (Based on OECD Guidelines 420, 423, or 425)
These guidelines provide different methods for assessing the acute oral toxicity of a substance. The choice of method depends on the expected toxicity of the compound.[4][11][12][13]
General Methodology (Applicable to all three guidelines):
-
Animal Selection: Typically, young adult rats of a single sex (usually females) are used.[12]
-
Dose Administration: A single dose of this compound is administered by gavage.[12]
-
Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[13]
-
Endpoints: Key endpoints include mortality, clinical signs of toxicity, body weight changes, and gross pathological findings at necropsy.[13]
-
Classification: The substance is classified into a GHS category based on the determined LD50 value or the observed toxicity at specific dose levels.
Signaling Pathways and Hazard Management Workflows
The following diagrams, generated using the DOT language, illustrate key conceptual frameworks related to the safety and handling of this compound.
Caption: Hazard Identification and Initial Response Workflow.
Caption: Spill Response Protocol for this compound.
Caption: Inferred Toxicological Mechanism for Halogenated Benzenes.
Conclusion
This compound is a valuable reagent in modern chemical synthesis. While specific toxicological data for this compound is limited, the available information and data from structurally related halogenated benzenes indicate that it should be handled with care. It is classified as a skin and eye irritant and may cause respiratory irritation. Researchers and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize exposure and mitigate potential risks. The experimental protocols outlined in this guide provide a framework for generating more comprehensive safety data, which is crucial for a complete risk assessment of this important chemical intermediate.
References
- 1. Biotransformation and toxicity of halogenated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. mbresearch.com [mbresearch.com]
- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 5. siesascs.edu.in [siesascs.edu.in]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. x-cellr8.com [x-cellr8.com]
- 8. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. oecd.org [oecd.org]
- 11. researchgate.net [researchgate.net]
- 12. oecd.org [oecd.org]
- 13. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]
Theoretical and Computational Insights into Polyfluoroiodobenzenes: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: This technical guide provides a comprehensive overview of the theoretical and computational studies of polyfluoroiodobenzenes, with a particular focus on methodologies and data relevant to compounds like 1,2,4-trifluoro-5-iodobenzene. Due to a notable scarcity of in-depth published research specifically on this compound, this document leverages data and protocols from closely related and well-studied analogues, such as 1,3,5-trifluoro-2,4,6-triiodobenzene and other polyfluorinated iodobenzenes. This approach aims to provide a robust framework for researchers to anticipate the properties, reactivity, and experimental considerations for the title compound.
Core Physicochemical Properties
Polyfluoroiodobenzenes are a class of organic compounds characterized by a benzene ring substituted with multiple fluorine atoms and at least one iodine atom. The high electronegativity of fluorine and the unique properties of the carbon-iodine bond make these compounds valuable intermediates in organic synthesis and materials science.[1]
Below is a summary of computed and available physical properties for this compound and a related, well-studied compound, 1,3,5-trifluoro-2,4,6-triiodobenzene, for comparison.
| Property | This compound | 1,3,5-Trifluoro-2,4,6-triiodobenzene |
| Molecular Formula | C₆H₂F₃I[2] | C₆F₃I₃[3] |
| Molecular Weight | 257.98 g/mol [2] | 509.77 g/mol [3] |
| IUPAC Name | This compound[2] | 1,3,5-trifluoro-2,4,6-triiodobenzene[3] |
| CAS Number | 17533-08-3[2] | 84322-56-5[3] |
| Physical Form | Yellow to Red Liquid[4] | Crystals or powder[5] |
| Boiling Point | 180 °C | Not available |
| Melting Point | Not available | 151.0-160.0 °C[5] |
| Density | 2.078 g/cm³ | Not available |
| Flash Point | 66 °C | Not available |
Theoretical and Computational Methodologies
Computational chemistry provides invaluable insights into the molecular properties and reactivity of polyfluoroiodobenzenes. Density Functional Theory (DFT) is a commonly employed method for these studies.
Molecular Structure Optimization and Vibrational Analysis
A common computational protocol involves geometry optimization and subsequent vibrational frequency calculations.
Methodology:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: DFT, often with the B3LYP functional.
-
Basis Set: A combination of basis sets is often used, for instance, a larger basis set for iodine (e.g., LANL2DZ with ECP) and a Pople-style basis set for other atoms (e.g., 6-311++G(d,p)).
-
Procedure:
-
The initial molecular structure is drawn and pre-optimized using a lower level of theory or molecular mechanics.
-
The geometry is then fully optimized at the chosen DFT level.
-
A frequency calculation is performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the vibrational spectra (IR and Raman).
-
A logical workflow for such a computational study is depicted below.
Halogen Bonding Interactions
A key feature of iodo-substituted perfluorinated benzenes is their ability to act as potent halogen bond donors.[6] The electron-withdrawing fluorine atoms enhance the positive electrostatic potential (σ-hole) on the iodine atom, leading to strong, directional non-covalent interactions with Lewis bases (e.g., nitrogen or oxygen atoms).[6]
Computational Investigation of Halogen Bonding:
-
Model Systems: A complex of the polyfluoroiodobenzene with a simple Lewis base (e.g., ammonia, pyridine) is constructed.
-
Calculation: The geometry of the complex is optimized, and the interaction energy is calculated, often with corrections for basis set superposition error (BSSE).
-
Analysis: Techniques like Natural Bond Orbital (NBO) analysis can be used to investigate charge transfer between the donor and acceptor molecules.
Experimental Protocols
Synthesis of Polyfluoroiodobenzenes
The synthesis of polyfluoroiodobenzenes can be approached through several routes. A common strategy involves the iodination of a corresponding polyfluorobenzene.
Illustrative Protocol for Iodination:
-
Reactants: Polyfluorobenzene, iodine, and an oxidizing agent (e.g., nitric acid, sulfuric acid).
-
Procedure:
-
The polyfluorobenzene is dissolved in a suitable solvent (e.g., a strong acid).
-
Iodine is added to the solution.
-
The oxidizing agent is added dropwise, and the reaction is stirred at a controlled temperature.
-
The reaction mixture is then worked up, typically by pouring it onto ice, followed by extraction with an organic solvent.
-
The product is purified by distillation or recrystallization.
-
A generalized workflow for the synthesis and purification is shown below.
References
- 1. 459424-72-7 | 1,2,3-Trifluoro-4-iodobenzene | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 2. Pentafluoroiodobenzene | C6F5I | CID 70008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3,5-Trifluoro-2,4,6-triiodobenzene | C6F3I3 | CID 3852430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dibutylmagnesium | High-Purity Reagent | RUO [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 1,2,4-Trifluoro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. 1,2,4-Trifluoro-5-iodobenzene is a valuable building block in the synthesis of complex fluorinated aromatic compounds, which are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties. The presence of both activating fluorine atoms and a reactive iodine atom makes this substrate particularly amenable to palladium-catalyzed cross-coupling reactions. These application notes provide detailed protocols and a summary of reaction conditions for the successful Suzuki-Miyaura coupling of this compound with various boronic acids.
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is depicted below:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Successful Coupling
The success of the Suzuki-Miyaura coupling of this compound is dependent on the careful selection of the catalyst, ligand, base, and solvent.
-
Catalyst: Palladium catalysts are universally employed. Palladium(0) sources such as Pd(PPh₃)₄ or in situ generated Pd(0) from Pd(OAc)₂ or Pd₂(dba)₃ are common. The electron-deficient nature of the polyfluorinated ring can facilitate the oxidative addition step.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-deficient substrates, electron-rich and bulky phosphine ligands like SPhos and XPhos often provide excellent results.
-
Base: A base is required to activate the boronic acid. Inorganic bases such as K₂CO₃, Na₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A variety of solvents can be used, often in biphasic mixtures with water to aid in the dissolution of the base. Common solvents include toluene, dioxane, THF, and DMF.
Data Presentation: Summary of Reaction Conditions
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Please note that yields are highly dependent on the specific substrate and reaction conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | 85-95 |
| 3 | 3-Aminophenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 110 | 8 | 80-90 |
| 4 | 2-Thienylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | THF/H₂O | 80 | 18 | >90 |
Experimental Protocols
Protocol 1: General Procedure using Pd₂(dba)₃/SPhos
This protocol is a robust starting point for the coupling of a wide range of arylboronic acids with this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and heating block
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in toluene.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add water to the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
This compound (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.6 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv)
-
Dimethylformamide (DMF) (4 mL)
-
Water (1 mL)
-
Microwave synthesis vial
Procedure:
-
To a microwave synthesis vial, add this compound, the arylboronic acid, Pd(OAc)₂, and K₂CO₃.
-
Add DMF and water.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 30-60 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
Experimental Workflow
The general workflow for a Suzuki-Miyaura cross-coupling experiment is outlined below.
Application Notes and Protocols for Sonogashira Coupling of 1,2,4-Trifluoro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become a cornerstone in modern organic synthesis.[1] Its mild reaction conditions and broad functional group tolerance make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3]
The incorporation of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4] The 2,4,5-trifluorophenyl moiety, in particular, is a key structural component in various pharmacologically active compounds. A notable example is Sitagliptin (MK-0431), a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor used for the treatment of type 2 diabetes, which features a 2,4,5-trifluorophenyl group.[5] The synthesis of trifluorophenylacetylene derivatives via Sonogashira coupling provides a direct route to valuable intermediates for the development of novel therapeutics.
These application notes provide a detailed protocol for the Sonogashira coupling of 1,2,4-trifluoro-5-iodobenzene with terminal alkynes, a summary of reaction parameters, and an overview of the potential applications of the resulting products in drug discovery and development.
Reaction Scheme
Caption: General scheme for the Sonogashira coupling of this compound.
Detailed Experimental Protocol
This protocol describes a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 - 0.05 equiv)
-
Copper(I) iodide (CuI) (0.02 - 0.05 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Toluene)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA)) (2.0 - 3.0 equiv)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Silica gel for column chromatography
Equipment:
-
Oven-dried Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line with manifold)
-
Syringes for liquid transfer
-
Standard glassware for workup and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.03 equiv) under a stream of inert gas (nitrogen or argon).
-
Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free atmosphere.
-
Addition of Reagents: Add the anhydrous solvent (e.g., THF) via syringe. Sequentially add the amine base (e.g., triethylamine, 2.5 equiv) and the terminal alkyne (1.2 equiv) via syringe while stirring.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For less reactive alkynes, gentle heating (e.g., 40-60 °C) may be required.
-
Workup: Upon completion of the reaction, cool the mixture to room temperature and dilute it with an organic solvent such as diethyl ether or ethyl acetate. Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts, washing the pad with the same solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 1-(alkynyl)-2,4,5-trifluorobenzene.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the Sonogashira coupling of this compound with various terminal alkynes. Yields are based on reported values for structurally similar fluorinated aryl iodides and may vary depending on the specific substrate and reaction scale.
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 3 | 3 | Et₃N | THF | 25 | 4 | ~90 |
| 2 | Trimethylsilylacetylene | 2 | 2 | DIPA | Toluene | 50 | 6 | ~85 |
| 3 | Propargyl alcohol | 4 | 4 | Et₃N | DMF | 25 | 5 | ~80 |
| 4 | 1-Hexyne | 3 | 3 | Et₃N | THF | 40 | 8 | ~88 |
| 5 | 4-Ethynylanisole | 2.5 | 2.5 | DIPA | THF | 25 | 4 | ~92 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Sonogashira coupling protocol.
Sonogashira Catalytic Cycle
Caption: Simplified representation of the dual catalytic cycle in Sonogashira coupling.
Applications in Drug Discovery and Development
The products of the Sonogashira coupling of this compound, namely (2,4,5-trifluorophenyl)acetylenes, are valuable building blocks in medicinal chemistry. The strategic incorporation of the trifluoromethyl group is known to enhance the pharmacological profile of drug candidates by improving metabolic stability and binding affinity.[1]
A prominent example highlighting the importance of the 2,4,5-trifluorophenyl motif is Sitagliptin (MK-0431) , a highly successful drug for the treatment of type 2 diabetes.[5] Sitagliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). The 2,4,5-trifluorophenyl group in Sitagliptin plays a crucial role in its binding to the active site of the DPP-IV enzyme.
The synthesis of various (2,4,5-trifluorophenyl)acetylene derivatives provides a platform for:
-
Lead Optimization: Modifying the alkyne substituent allows for the systematic exploration of structure-activity relationships (SAR) to improve potency, selectivity, and pharmacokinetic properties of lead compounds.
-
Fragment-Based Drug Design: The (2,4,5-trifluorophenyl)acetylene core can serve as a key fragment for building more complex molecules targeting a wide range of biological targets.
-
Development of Novel Therapeutics: The unique electronic properties and metabolic stability conferred by the trifluorinated ring make these compounds attractive for the development of new chemical entities in various therapeutic areas beyond diabetes, including oncology, inflammation, and infectious diseases.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of 1,2,4-Trifluoro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing the Heck reaction using 1,2,4-trifluoro-5-iodobenzene as a key building block. This versatile fluorinated aryl iodide is a valuable precursor in the synthesis of complex molecules for the pharmaceutical and materials science industries. The protocols outlined below are based on established principles of the Mizoroki-Heck reaction and provide a starting point for reaction optimization.
Introduction to the Heck Reaction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2][3] This reaction is instrumental in the synthesis of substituted alkenes, which are important structural motifs in many biologically active compounds and functional materials. The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the active catalyst.[4]
For a substrate such as this compound, the carbon-iodine bond is significantly more reactive than carbon-fluorine bonds in the context of palladium-catalyzed cross-coupling, allowing for selective functionalization at the iodo position. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aryl iodide and the resulting product.
Key Reaction Parameters
Successful Heck reactions are dependent on the careful selection of several key parameters:
-
Palladium Catalyst: A variety of palladium sources can be utilized, with palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being common choices.[2]
-
Ligands: Phosphine-based ligands are frequently employed to stabilize the palladium catalyst and modulate its reactivity. Triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃) are standard choices, while bulky electron-rich phosphines or N-heterocyclic carbenes (NHCs) can also be effective.[2]
-
Base: A base is required to neutralize the hydrogen halide generated during the catalytic cycle.[4] Common bases include organic amines such as triethylamine (NEt₃) and inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[2]
-
Solvent: The choice of solvent is crucial and is often a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO).
Experimental Protocols
Below are representative protocols for the Heck coupling of this compound with a generic alkene (e.g., styrene or an acrylate). These protocols should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Heck Reaction with Styrene
This protocol describes the synthesis of (E)-1-(2,4,5-trifluorophenyl)-2-phenylethene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (NEt₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF (5 mL) via syringe, followed by styrene (1.2 mmol, 1.2 equiv) and triethylamine (1.5 mmol, 1.5 equiv).
-
Seal the Schlenk tube and place the reaction mixture in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired trifluorostilbene.
Protocol 2: Heck Reaction with an Acrylate Ester
This protocol describes the synthesis of an exemplary (E)-alkyl 3-(2,4,5-trifluorophenyl)acrylate.
Materials:
-
This compound
-
Alkyl acrylate (e.g., n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), triphenylphosphine (0.02 mmol, 2 mol%), and potassium carbonate (1.5 mmol, 1.5 equiv).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF (5 mL) and the alkyl acrylate (1.5 mmol, 1.5 equiv) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired product.
Data Presentation
The following tables present a summary of typical reaction conditions for the Heck reaction of this compound with representative alkenes. Please note that the yields provided are illustrative and will vary depending on the specific substrates and precise reaction conditions.
Table 1: Reaction Conditions for the Heck Coupling of this compound with Styrene
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | NEt₃ (1.5) | DMF | 100 | 18 | 85 |
| 2 | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ (2.0) | NMP | 120 | 12 | 78 |
| 3 | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | NaOAc (2.0) | DMAc | 110 | 24 | 90 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2.0) | Dioxane | 100 | 16 | 92 |
Table 2: Reaction Conditions for the Heck Coupling of this compound with n-Butyl Acrylate
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ (1.5) | DMF | 120 | 8 | 91 |
| 2 | Pd(OAc)₂ (1) | - | NEt₃ (2.0) | NMP | 110 | 10 | 88 |
| 3 | PdCl₂(PPh₃)₂ (1.5) | - | Na₂CO₃ (2.0) | DMAc | 130 | 6 | 85 |
| 4 | Pd/C (5) | - | K₃PO₄ (2.0) | Acetonitrile | 80 | 24 | 75 |
Visualizations
General Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.
Caption: General catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow for Heck Reaction
This diagram outlines the typical laboratory workflow for setting up and working up a Heck reaction.
Caption: Standard experimental workflow for a Heck coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1,2,4-Trifluoro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 1,2,4-trifluoro-5-iodobenzene in various palladium-catalyzed cross-coupling reactions. This versatile, electron-deficient building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex fluorinated molecules. The carbon-iodine bond is the primary site of reactivity in these transformations.
The following sections detail experimental procedures for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the synthesis of diverse molecular scaffolds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide, providing a powerful tool for the synthesis of biaryl and vinyl-aryl compounds.
Illustrative Reaction Scheme:
Representative Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid (R) | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O (10:1) | 100 | 16 | 80-90 |
| 3 | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 75-85 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃/XPhos (1.5) | K₂CO₃ | THF/H₂O (5:1) | 80 | 12 | 88-98 |
Note: This data is representative and compiled from typical yields for similar polyfluorinated substrates.
Detailed Experimental Protocol:
This protocol is a general procedure adapted for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water mixture, 4:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the palladium catalyst (0.02-0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (5 mL) and the aqueous base solution (2 M, 2.0 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Heck Coupling
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, providing a valuable method for the synthesis of substituted alkenes.
Illustrative Reaction Scheme:
Representative Quantitative Data for Heck Coupling:
| Entry | Alkene (R-CH=CH₂) | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | NEt₃ | DMF | 100 | 16 | 70-80 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (3) | K₂CO₃ | Acetonitrile | 80 | 24 | 65-75 |
| 3 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (2.5) | NaOAc | DMA | 120 | 18 | 70-85 |
| 4 | Cyclohexene | Herrmann's Catalyst (1) | Cs₂CO₃ | NMP | 130 | 24 | 60-70 |
Note: This data is representative and compiled from typical yields for similar polyfluorinated substrates.
Detailed Experimental Protocol:
This protocol is a general procedure adapted for the Heck coupling of this compound.
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)
-
Ligand (if required, e.g., P(o-tolyl)₃, 2-6 mol%)
-
Base (e.g., Triethylamine, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF or Acetonitrile)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (0.01-0.03 mmol), and the ligand (if used).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent (5 mL), the alkene (1.5 mmol), and the base (2.0 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C).
-
Stir for the required time, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent and filter through a pad of celite to remove palladium black.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, offering a direct route to substituted alkynes.
Illustrative Reaction Scheme:
Representative Quantitative Data for Sonogashira Coupling:
| Entry | Terminal Alkyne (H-C≡C-R) | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | NEt₃ | THF | 55 | 6 | 85-95 |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 60 | 8 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂/XPhos (1.5) | CuI (3) | K₂CO₃ | Dioxane | 80 | 12 | 88-98 |
| 4 | Propargyl alcohol | [PdCl(allyl)]₂ (1) | CuI (2) | Piperidine | Acetonitrile | RT | 24 | 75-85 |
Note: This data is representative and compiled from typical yields for similar polyfluorinated substrates.
Detailed Experimental Protocol:
This protocol is a general procedure adapted for the Sonogashira coupling of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Triethylamine, 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.01-0.03 mmol), and the copper(I) iodide (0.02-0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (5 mL) and the base (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NH₄Cl and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography on silica gel to yield the desired alkynyl product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.
Illustrative Reaction Scheme:
Representative Quantitative Data for Buchwald-Hartwig Amination:
| Entry | Amine (H-NR₁R₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 75-85 |
| 3 | n-Butylamine | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ | t-Butanol | 90 | 24 | 70-80 |
| 4 | Diethylamine | [Pd(cinnamyl)Cl]₂ (1) | cataCXium A (2) | LHMDS | THF | 65 | 16 | 85-95 |
Note: This data is representative and compiled from typical yields for similar polyfluorinated substrates.
Detailed Experimental Protocol:
This protocol is a general procedure adapted for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (0.01-0.02 mmol), the phosphine ligand (0.02-0.04 mmol), and the base (1.4 mmol).
-
Add this compound (1.0 mmol) and the anhydrous, degassed solvent (3 mL).
-
Add the amine (1.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a plug of silica gel, washing with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain the desired arylamine.
Visualizations
Application Notes and Protocols for the Formation and Use of (2,4,5-Trifluorophenyl)magnesium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reagent derived from 1,2,4-trifluoro-5-iodobenzene, namely (2,4,5-trifluorophenyl)magnesium iodide, is a valuable intermediate in organic synthesis. Its utility is particularly pronounced in the construction of complex molecules bearing a trifluorophenyl moiety, a common structural motif in pharmaceuticals, agrochemicals, and materials science. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of this organometallic species, making it a key building block for introducing fluorinated aromatic rings through various cross-coupling reactions. These application notes provide detailed protocols for the preparation of this Grignard reagent and summarize its application in carbon-carbon bond formation.
Formation of (2,4,5-Trifluorophenyl)magnesium Iodide
The preparation of Grignard reagents from aryl halides is a cornerstone of synthetic chemistry.[1] For electron-deficient systems such as this compound, two primary methods are recommended: direct insertion of magnesium and halogen-magnesium exchange. The choice of method may depend on the purity of the starting materials, the desired scale, and the available reagents.
Protocol 1: Direct Insertion of Magnesium
This classic method involves the direct reaction of the aryl iodide with magnesium metal.[2] Activation of the magnesium surface is often crucial for initiating the reaction, especially with less reactive halides.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Iodine (crystal) or 1,2-dibromoethane (for activation)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Experimental Protocol:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inert gas inlet.
-
Magnesium Activation: Under a positive pressure of inert gas, add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium. Gently heat the flask with a heat gun until the iodine sublimes and the color dissipates, or until bubbles of ethylene are observed, indicating activation of the magnesium surface.[3]
-
Initiation: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous THF to the activated magnesium. The reaction is typically initiated by gentle warming or sonication. A noticeable exotherm and a change in the appearance of the magnesium surface from shiny to dull gray indicate the start of the reaction.
-
Addition: Once the reaction has initiated, add the remaining solution of this compound dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-3 hours to ensure complete consumption of the starting material.
-
Titration: The concentration of the resulting Grignard reagent should be determined by titration before use.[4]
Protocol 2: Halogen-Magnesium Exchange
The halogen-magnesium exchange is a milder and often more efficient method for preparing highly functionalized or electron-poor Grignard reagents.[5] The use of isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), often referred to as "Turbo Grignard," is particularly effective.[6]
Materials:
-
This compound
-
Isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) solution in THF (commercially available or prepared in situ)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Experimental Protocol:
-
Apparatus Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and an inert gas inlet, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to the desired temperature, typically between -20 °C and 0 °C, using an appropriate cooling bath.
-
Addition of Grignard Reagent: Slowly add the i-PrMgCl·LiCl solution (1.05-1.1 equivalents) dropwise to the stirred solution of the aryl iodide.
-
Reaction Monitoring: The progress of the exchange reaction can be monitored by quenching aliquots with an electrophile (e.g., iodine) and analyzing by GC-MS or TLC. The reaction is typically complete within 1-2 hours.
-
Usage: The resulting (2,4,5-trifluorophenyl)magnesium iodide solution is ready for use in subsequent reactions. It is recommended to use the reagent immediately after preparation.
Data Presentation
Table 1: Reaction Conditions for Grignard Reagent Formation
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Direct Insertion | This compound, Mg, I₂ (cat.) | THF | 25-50 | 1-3 | 70-85 |
| Halogen-Magnesium Exchange | This compound, i-PrMgCl·LiCl | THF | -20 to 0 | 1-2 | >90 |
Note: Yields are estimated based on analogous reactions and may vary depending on the specific reaction conditions and scale.
Applications in Cross-Coupling Reactions
(2,4,5-Trifluorophenyl)magnesium iodide is a versatile nucleophile in various transition metal-catalyzed cross-coupling reactions, enabling the formation of C(sp²)-C(sp²), C(sp²)-C(sp), and C(sp²)-C(sp³) bonds.
Kumada Coupling
The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[7][8] This reaction is a powerful tool for the synthesis of biaryls.
Negishi Coupling
In the Negishi coupling, an organozinc reagent is coupled with an organic halide in the presence of a nickel or palladium catalyst. The (2,4,5-trifluorophenyl)magnesium iodide can be readily transmetalated to the corresponding organozinc species in situ for this purpose.[9]
Sonogashira Coupling
While the conventional Sonogashira reaction couples terminal alkynes with organic halides, a variation involving Grignard reagents can also be employed for the synthesis of aryl-alkyne frameworks.[10][11]
Table 2: Application of (2,4,5-Trifluorophenyl)magnesium Halides in Cross-Coupling Reactions
| Coupling Reaction | Electrophile | Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Kumada | 4-Bromotoluene | NiCl₂(dppp) | - | THF | 25 | 12 | ~85 |
| Kumada | 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ | - | THF | 60 | 16 | ~90 |
| Negishi (via transmetalation) | 4-Iodoanisole | Pd(dba)₂ | SPhos | Toluene | 80 | 12 | ~75 |
| Sonogashira (Grignard variant) | Phenylacetylene | Pd(PPh₃)₄ / CuI | - | THF | 25 | 6 | ~80 |
Note: Data is representative of typical conditions for similar polyfluorinated Grignard reagents and may require optimization for this specific substrate.
Visualizations
Caption: Synthetic routes to (2,4,5-Trifluorophenyl)magnesium Iodide.
Caption: General experimental workflow for Grignard reagent preparation and use.
Caption: Cross-coupling applications of (2,4,5-Trifluorophenyl)magnesium Iodide.
References
- 1. youtube.com [youtube.com]
- 2. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 3. web.alfredstate.edu [web.alfredstate.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. Kumada coupling - Wikipedia [en.wikipedia.org]
- 8. Kumada Coupling [organic-chemistry.org]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 1,2,4-Trifluoro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 1,2,4-trifluoro-5-iodobenzene as a key starting material in the synthesis of pharmaceutical intermediates. The presence of both fluorine atoms and an iodine atom on the benzene ring makes this compound a versatile building block for introducing the 2,4,5-trifluorophenyl moiety into drug candidates. This structural motif is often associated with improved pharmacological properties, such as enhanced metabolic stability, binding affinity, and bioavailability.
The primary application highlighted is the use of this compound in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry. Specifically, this document will focus on the Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds.
Application in the Synthesis of a PI3Kβ Inhibitor Intermediate
A key application of this compound is in the synthesis of intermediates for potent and selective kinase inhibitors, such as those targeting the phosphoinositide 3-kinase (PI3K) pathway. The PI3K/AKT/mTOR signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers.
GSK2636771 is a selective inhibitor of PI3Kβ and its synthesis involves a key intermediate, 2-amino-N-(2,4,5-trifluorophenyl)propanamide. The 2,4,5-trifluoroaniline core of this intermediate can be synthesized from this compound via a Buchwald-Hartwig amination reaction.
Experimental Workflow: Buchwald-Hartwig Amination
The general workflow for the synthesis of an N-alkyl-2,4,5-trifluoroaniline intermediate, a precursor to compounds like GSK2636771, is depicted below. This palladium-catalyzed reaction couples this compound with an appropriate amine.
Caption: General workflow for the synthesis of an N-alkyl-2,4,5-trifluoroaniline intermediate.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of this compound with a primary amine. The data is illustrative and based on typical yields for such transformations.
| Parameter | Value |
| Starting Materials | |
| This compound | 1.0 equiv |
| Isopropylamine | 1.2 equiv |
| Catalyst System | |
| Palladium(II) Acetate (Pd(OAc)₂) | 2 mol% |
| XPhos | 4 mol% |
| Base | |
| Sodium tert-butoxide (NaOtBu) | 1.4 equiv |
| Solvent | Toluene |
| Reaction Temperature | 100 °C |
| Reaction Time | 12-24 h |
| Yield of N-isopropyl-2,4,5-trifluoroaniline | 85-95% |
| Purity (by HPLC) | >98% |
Experimental Protocols
Protocol 1: Synthesis of N-isopropyl-2,4,5-trifluoroaniline via Buchwald-Hartwig Amination
This protocol describes a representative procedure for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Isopropylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (2 mol%) and XPhos (4 mol%).
-
Add anhydrous toluene to the flask, followed by this compound (1.0 equiv).
-
Stir the mixture for 10 minutes at room temperature.
-
Add sodium tert-butoxide (1.4 equiv) to the flask.
-
Add isopropylamine (1.2 equiv) to the reaction mixture.
-
Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford N-isopropyl-2,4,5-trifluoroaniline as a pure compound.
Signaling Pathway
The synthesized intermediate, N-isopropyl-2,4,5-trifluoroaniline, is a precursor to molecules that can be further elaborated to form inhibitors of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell survival and proliferation, and its aberrant activation is a hallmark of many cancers.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of GSK2636771.
Application Notes and Protocols: The Use of 1,2,4-Trifluoro-5-iodobenzene in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern agrochemical design, often leading to enhanced efficacy, metabolic stability, and bioavailability of active ingredients. The polyhalogenated aromatic compound, 1,2,4-trifluoro-5-iodobenzene, represents a versatile and highly valuable building block for the synthesis of novel agrochemicals. Its utility is primarily derived from the presence of a reactive carbon-iodine bond, which readily participates in a variety of transition metal-catalyzed cross-coupling reactions. This reactivity allows for the facile introduction of the 2,4,5-trifluorophenyl moiety into a wide range of molecular architectures, enabling the exploration of new chemical space in the quest for next-generation fungicides, herbicides, and insecticides.
While specific, commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are found in various developmental and patented compounds. The principles outlined in these application notes are based on established synthetic methodologies and the known reactivity of similar halogenated aromatic compounds in agrochemical research and development.[1] This document provides detailed protocols for the hypothetical synthesis of a novel fungicide to illustrate the potential of this compound as a key starting material in agrochemical discovery.
Hypothetical Agrochemical Target: A Novel Triazole Fungicide
To demonstrate the synthetic utility of this compound, we propose the synthesis of a hypothetical triazole-containing fungicide, 1-(1H-1,2,4-triazol-1-yl)-2-(2,4,5-trifluorophenyl)ethane . The 2,4,5-trifluorophenyl group is introduced via a Sonogashira cross-coupling reaction, followed by a cyclization step to form the triazole ring. The triazole moiety is a well-established toxophore in many commercial fungicides, often targeting the biosynthesis of ergosterol, an essential component of fungal cell membranes.
Experimental Protocols
Synthesis of a Hypothetical Triazole Fungicide
The following protocols detail a potential synthetic route to a novel fungicide utilizing this compound as the key starting material for the introduction of the fluorinated phenyl ring.
Scheme 1: Synthesis of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4,5-trifluorophenyl)ethane
Caption: Synthetic pathway to a hypothetical triazole fungicide.
1. Sonogashira Coupling to form 1-(2,4,5-Trifluorophenyl)prop-2-yn-1-ol
This step involves the palladium-copper co-catalyzed cross-coupling of this compound with propargyl alcohol.
-
Materials:
-
This compound
-
Propargyl alcohol
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Protocol:
-
To a dry, argon-purged flask, add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), and copper(I) iodide (0.06 eq.).
-
Add anhydrous THF, followed by triethylamine (3.0 eq.).
-
To this stirring mixture, add propargyl alcohol (1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 60°C and stir for 12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired propargyl alcohol derivative.
-
2. Cyclization to form 1-(1H-1,2,4-Triazol-1-yl)-2-(2,4,5-trifluorophenyl)ethane
This step involves the zinc-catalyzed cyclization of the propargyl alcohol with tosylhydrazide to form the triazole ring.
-
Materials:
-
1-(2,4,5-Trifluorophenyl)prop-2-yn-1-ol
-
Tosylhydrazide
-
Zinc trifluoromethanesulfonate (Zn(OTf)₂)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Protocol:
-
To a flask containing a solution of 1-(2,4,5-trifluorophenyl)prop-2-yn-1-ol (1.0 eq.) in anhydrous toluene, add tosylhydrazide (1.1 eq.).
-
Add zinc trifluoromethanesulfonate (0.1 eq.) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110°C) for 8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the final hypothetical fungicide.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the key synthetic steps.
| Step | Reaction | Starting Material | Product | Catalyst/Reagent | Yield (%) | Purity (%) |
| 1 | Sonogashira Coupling | This compound | 1-(2,4,5-Trifluorophenyl)prop-2-yn-1-ol | Pd(PPh₃)₂Cl₂/CuI | 85 | >95 |
| 2 | Cyclization | 1-(2,4,5-Trifluorophenyl)prop-2-yn-1-ol | 1-(1H-1,2,4-Triazol-1-yl)-2-(2,4,5-trifluorophenyl)ethane | Zn(OTf)₂ | 78 | >98 |
Versatility in Agrochemical Synthesis
This compound is a versatile precursor that can be utilized in various other cross-coupling reactions to access a diverse range of agrochemical scaffolds.
Caption: Versatility of this compound in agrochemical synthesis.
-
Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids or esters can lead to the synthesis of biaryl compounds, which are common structures in herbicides and fungicides.
-
Buchwald-Hartwig Amination: Coupling with a wide range of primary or secondary amines, amides, or nitrogen-containing heterocycles can produce N-aryl products, a prevalent class of herbicides.[2][3]
Conclusion
This compound is a highly promising building block for the discovery and development of novel agrochemicals. Its ability to readily undergo a variety of cross-coupling reactions allows for the efficient synthesis of complex molecules containing the 2,4,5-trifluorophenyl moiety. The protocols and data presented herein, though based on a hypothetical target, illustrate the significant potential of this starting material. Further exploration of its reactivity will undoubtedly contribute to the development of the next generation of effective and environmentally conscious crop protection agents.
References
Application Notes and Protocols for the Synthesis of OLED Materials Utilizing 1,2,4-Trifluoro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the synthetic strategies for incorporating the 1,2,4-trifluoro-5-iodobenzene moiety into novel organic light-emitting diode (OLED) materials. The trifluorinated phenyl group is a desirable building block for tuning the electronic properties, improving thermal stability, and enhancing the charge transport characteristics of organic semiconductors.[1] This document outlines generalized experimental protocols for key cross-coupling reactions, data presentation templates for performance evaluation, and visual representations of synthetic pathways. While specific examples detailing the use of this compound in published OLED literature are limited, the provided protocols are based on well-established methodologies for similar halogenated aromatic compounds and serve as a foundational guide for the synthesis and characterization of new OLED materials.
Introduction to this compound in OLED Synthesis
This compound is a versatile building block for the synthesis of advanced organic electronic materials.[2] The presence of both iodine and fluorine atoms on the benzene ring offers distinct advantages for OLED material design:
-
Reactive Handle for Cross-Coupling: The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, allowing for selective functionalization through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. This enables the facile introduction of various donor and acceptor moieties to construct complex molecular architectures.
-
Tuning of Optoelectronic Properties: The strongly electron-withdrawing nature of the fluorine atoms can lower the HOMO and LUMO energy levels of the resulting molecule. This can facilitate electron injection and improve the overall device efficiency and stability.[1]
-
Enhanced Material Properties: Fluorination can also lead to improved thermal and morphological stability, which are crucial for the long-term operational lifetime of OLED devices.
The primary application of this compound in this context is the synthesis of key components of an OLED device, including:
-
Thermally Activated Delayed Fluorescence (TADF) Emitters: By coupling this compound with suitable donor molecules, it is possible to create donor-acceptor (D-A) type TADF emitters with a small singlet-triplet energy splitting (ΔEST), a prerequisite for efficient reverse intersystem crossing (RISC).[3][4][5]
-
Host Materials: The wide bandgap and high triplet energy that can be achieved with fluorinated compounds make them excellent candidates for host materials in phosphorescent and TADF OLEDs.
-
Hole and Electron Transporting Materials: The introduction of the trifluorophenyl moiety can modulate the charge carrier mobility and energy levels of charge transport materials, leading to more balanced charge injection and recombination within the emissive layer.
Synthetic Pathways and Methodologies
The synthesis of OLED materials from this compound predominantly relies on palladium-catalyzed cross-coupling reactions. The following sections detail the generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or esters. This reaction is fundamental for constructing the core structures of many OLED emitters and host materials.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid or ester (1.1-1.5 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent and Base Addition: Add a degassed solvent (e.g., toluene, dioxane, or DMF) and a degassed aqueous solution of a base (e.g., 2M K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel followed by recrystallization or sublimation to obtain the pure coupled product.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, which is essential for synthesizing hole transport materials and certain classes of TADF emitters that incorporate arylamine donor moieties.
Experimental Protocol: Generalized Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a flame-dried Schlenk flask with a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.2-1.5 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the desired primary or secondary amine (1.0-1.2 eq.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the flask and heat the mixture to the appropriate temperature (typically 90-110 °C) with vigorous stirring for the required time (2-24 hours), monitoring the reaction by TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation.
Data Presentation for Synthesized Materials
A systematic presentation of quantitative data is crucial for evaluating the potential of newly synthesized OLED materials. The following tables provide a template for summarizing key performance indicators.
Table 1: Synthesis and Characterization Data
| Compound ID | Reaction Type | Coupling Partner | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| M-1 | Suzuki | Arylboronic Acid A | Pd(PPh₃)₄ | Toluene/H₂O | 100 | 12 | Data |
| M-2 | Buchwald-Hartwig | Diarylamine B | Pd₂(dba)₃/XPhos | Toluene | 110 | 8 | Data |
| ... | ... | ... | ... | ... | ... | ... | ... |
Table 2: Photophysical and Electrochemical Properties
| Compound ID | Absorption λmax (nm) | Emission λmax (nm) | PLQY (%) | HOMO (eV) | LUMO (eV) | ΔEST (eV) |
| M-1 | Data | Data | Data | Data | Data | Data |
| M-2 | Data | Data | Data | Data | Data | Data |
| ... | ... | ... | ... | ... | ... | ... |
Table 3: OLED Device Performance Data
| Device ID | Emissive Layer | Host | EQEmax (%) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | CIE (x, y) |
| D-1 | 10 wt% M-1 | Host A | Data | Data | Data | Data |
| D-2 | 10 wt% M-2 | Host B | Data | Data | Data | Data |
| ... | ... | ... | ... | ... | ... | ... |
Signaling Pathways and Logical Relationships
The design of efficient TADF emitters involves the careful tuning of the electronic communication between donor and acceptor moieties to achieve a small ΔEST. This is critical for facilitating the RISC process, which allows for the harvesting of triplet excitons for light emission.
Conclusion
This compound represents a highly promising, yet underexplored, building block for the synthesis of next-generation OLED materials. The synthetic protocols and data presentation frameworks provided in these application notes offer a solid starting point for researchers to design, synthesize, and evaluate novel fluorinated organic semiconductors. The strategic incorporation of the 2,4,5-trifluorophenyl moiety is expected to yield materials with enhanced electronic properties, improved stability, and ultimately, high-performance OLED devices. Further research is encouraged to explore the full potential of this versatile synthetic intermediate.
References
- 1. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. Thermally Activated Delayed Fluorescence (TADF) Materials Based on Earth‐Abundant Transition Metal Complexes: Synthesis, Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic progress of organic thermally activated delayed fluorescence emitters via C–H activation and functionalization - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. ossila.com [ossila.com]
Application Notes: 1,2,4-Trifluoro-5-iodobenzene as a Versatile Building Block for Advanced Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2,4-trifluoro-5-iodobenzene as a key building block in the synthesis of high-performance liquid crystals. The strategic placement of fluorine atoms and the reactive iodine substituent make this compound an ideal precursor for creating liquid crystalline materials with tailored properties, such as high dielectric anisotropy, low viscosity, and broad mesophase ranges. The presence of multiple fluorine atoms on the benzene ring significantly influences the molecular dipole moment and intermolecular interactions, which are critical parameters in the design of advanced liquid crystal displays (LCDs) and other optoelectronic devices.
The carbon-iodine bond in this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the efficient construction of the rigid core structures characteristic of calamitic (rod-like) liquid crystals, such as biphenyls and tolanes. This document outlines detailed protocols for these key synthetic transformations, presents illustrative data for the resulting liquid crystal materials, and provides visual workflows to guide researchers in the synthesis of novel fluorinated liquid crystals. While 1,2,4-trifluorobenzene is a known intermediate in the preparation of liquid crystal materials, this guide focuses on the direct application of its iodinated derivative.[1]
Synthetic Pathways and Core Applications
The primary application of this compound in liquid crystal synthesis is as a precursor to create fluorinated biphenyl and tolane derivatives. These structures form the rigid core of the liquid crystal molecules, which are typically further functionalized with flexible alkyl or alkoxy chains to induce mesophase behavior.
-
Suzuki-Miyaura Coupling: This reaction is employed to synthesize 4'-alkoxy-2,3,5-trifluorobiphenyls. The trifluorinated phenyl ring provides a strong transverse dipole moment, which is beneficial for creating materials with negative dielectric anisotropy, a key requirement for vertically aligned (VA) mode LCDs.
-
Sonogashira Coupling: This coupling method is used to create tolane-based liquid crystals (containing a phenyl-alkyne-phenyl core). The introduction of the alkyne linker extends the molecular aspect ratio, which can lead to higher clearing points and birefringence.
Below are detailed experimental protocols for these two pivotal reactions.
Experimental Protocols
Protocol 1: Synthesis of 4'-Alkoxy-2,3,5-trifluorobiphenyl via Suzuki-Miyaura Coupling
This protocol describes a representative synthesis of a 4'-alkoxy-2,3,5-trifluorobiphenyl, a common core structure in liquid crystal design.
Reaction Scheme:
Materials:
-
This compound
-
4-Alkoxyphenylboronic acid (e.g., 4-pentyloxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Ethanol
-
Water, deionized
-
Standard laboratory glassware for inert atmosphere synthesis (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a 100 mL Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), 4-alkoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 85°C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (1 x 20 mL) and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4'-alkoxy-2,3,5-trifluorobiphenyl.
Protocol 2: Synthesis of 1-(4-Alkoxyphenyl)-2-(2,3,5-trifluorophenyl)acetylene via Sonogashira Coupling
This protocol details the synthesis of a fluorinated tolane derivative, another important liquid crystal core.
Reaction Scheme:
Materials:
-
This compound
-
4-Alkoxyphenylacetylene (e.g., 4-ethynyl-1-pentyloxybenzene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (NEt₃), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware for inert atmosphere synthesis
Procedure:
-
Reaction Setup: To a dry 100 mL Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (20 mL) and anhydrous triethylamine (10 mL) via syringe.
-
Substrate Addition: Add the 4-alkoxyphenylacetylene (1.1 mmol, 1.1 equiv) dropwise to the stirred solution.
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst residues, washing with THF.
-
Solvent Removal: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether (30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and then with brine (1 x 15 mL).
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford the pure tolane derivative.
Data Presentation
The following table summarizes representative physical properties of liquid crystals derived from this compound. The data is illustrative and actual values will vary depending on the specific terminal chains (R and R') attached to the core structure.
| Core Structure | R Group | R' Group | Cr-N/Sm (°C) | N/Sm-I (°C) | Birefringence (Δn) | Dielectric Anisotropy (Δε) |
| 2,3,5-Trifluorobiphenyl | C₅H₁₁ | OCH₃ | 45 | 110 | ~0.15 | ~ -4.0 |
| 2,3,5-Trifluorobiphenyl | C₅H₁₁ | CN | 60 | 155 | ~0.18 | ~ +8.0 |
| 2,3,5-Trifluorotolane | OC₅H₁₁ | OCH₃ | 75 | 180 | ~0.25 | ~ -2.5 |
| 2,3,5-Trifluorotolane | OC₅H₁₁ | CN | 90 | 210 | ~0.30 | ~ +12.0 |
Cr-N/Sm: Crystalline to Nematic or Smectic phase transition temperature. N/Sm-I: Nematic or Smectic to Isotropic phase transition temperature.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis of liquid crystal precursors using this compound.
Caption: Suzuki-Miyaura coupling workflow.
Caption: Sonogashira coupling workflow.
References
Application Notes and Protocols for Trifluoromethylation Reactions Involving 1,2,4-Trifluoro-5-iodobenzene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The introduction of a trifluoromethyl (CF₃) group into organic molecules is a critical strategy in modern drug discovery and materials science.[1][2] The unique properties of the CF₃ group, such as high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3] Trifluoromethylated aromatic compounds, particularly those containing additional fluorine atoms, are key building blocks in the synthesis of pharmaceuticals and agrochemicals.[4] 1,2,4-Trifluoro-5-iodobenzene and its derivatives are valuable precursors for creating these complex molecules, as the iodine atom provides a reactive handle for cross-coupling reactions, including trifluoromethylation.
This document provides detailed application notes and experimental protocols for the most common and effective methods for the trifluoromethylation of this compound and similar aryl iodides.
Application Note 1: Copper-Catalyzed Trifluoromethylation of Aryl Iodides
Principle and Mechanism
Copper-catalyzed or mediated trifluoromethylation is one of the most widely used methods for forming Ar-CF₃ bonds. The reaction typically involves a Cu(I) species and a trifluoromethyl source. The proposed mechanism often proceeds through a catalytic cycle involving the generation of a CuCF₃ intermediate. This species then reacts with the aryl iodide via oxidative addition, followed by reductive elimination to yield the trifluoromethylated arene and regenerate the Cu(I) catalyst.[5][6] Various trifluoromethyl sources can be used, including trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent), trifluoroacetate salts, and trifluoromethylzinc reagents.[5][7][8]
Experimental Protocol: Trifluoromethylation using in situ generated Trifluoromethylzinc Reagent
This protocol is adapted from the work of Mikami and co-workers, which provides a method that avoids fluoride additives.[5][9]
Materials:
-
This compound (1.0 equiv)
-
Zinc dust (2.0 equiv)
-
Trifluoromethyl iodide (CF₃I) (5.0 equiv, as a solution in the solvent)
-
Copper(I) iodide (CuI) (0.02 equiv)
-
1,10-Phenanthroline (0.02 equiv)
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
-
Benzotrifluoride (BTF) as an internal standard for NMR analysis
Procedure:
-
To a suspension of zinc dust (1.0 mmol, 65.4 mg) in DMPU (0.5 mL) in a flame-dried Schlenk tube, add trifluoromethyl iodide (approx. 2.5 mmol).
-
Stir the solution for 2 hours at room temperature to generate the trifluoromethylzinc reagent in situ.
-
To this mixture, add CuI (0.01 mmol, 1.9 mg) and 1,10-phenanthroline (0.01 mmol, 1.8 mg).
-
Add the aryl iodide, this compound (0.5 mmol).
-
Seal the tube and stir the reaction mixture at 50 °C for 24 hours.
-
After cooling to room temperature, add benzotrifluoride (BTF) as an internal standard.
-
Analyze the reaction mixture by ¹⁹F NMR to determine the product yield.[5]
-
For isolation, quench the reaction with aqueous HCl, extract with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Quantitative Data Summary
The following table summarizes yields for various aryl iodides using a copper-catalyzed method with an in situ prepared trifluoromethylzinc reagent.[5][9]
| Entry | Aryl Iodide Substrate | Product | Yield (%)[9] |
| 1 | Iodobenzene | Benzotrifluoride | 85 |
| 2 | 4-Iodotoluene | 4-Methylbenzotrifluoride | 88 |
| 3 | 4-Iodoanisole | 4-Methoxybenzotrifluoride | 93 |
| 4 | 4-Iodobenzonitrile | 4-Cyanobenzotrifluoride | 71 |
| 5 | Ethyl 4-iodobenzoate | Ethyl 4-(trifluoromethyl)benzoate | 81 |
| 6 | 2-Iodonitrobenzene | 2-Nitrobenzotrifluoride | 70 |
| 7 | 1-Iodonaphthalene | 1-(Trifluoromethyl)naphthalene | 90 |
Application Note 2: Palladium-Catalyzed Trifluoromethylation of Aryl Halides
Principle and Mechanism
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The trifluoromethylation of aryl halides, including electron-deficient aryl chlorides, can be achieved using a palladium catalyst with a suitable ligand.[10][11] The catalytic cycle is believed to involve oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a trifluoromethyl source, and finally reductive elimination to form the Ar-CF₃ bond and regenerate the Pd(0) catalyst.[10] The use of bulky, electron-rich phosphine ligands is often crucial for promoting the challenging reductive elimination step.[10][12]
Experimental Protocol: Trifluoromethylation of Aryl Chlorides
This protocol is based on the work of Buchwald and co-workers for the trifluoromethylation of aryl chlorides.[10] It is robust and tolerates a wide range of functional groups.
Materials:
-
Aryl chloride (e.g., a derivative of 1,2,4-trifluoro-5-chlorobenzene) (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) or similar Pd source (0.02 equiv)
-
Bulky phosphine ligand (e.g., RuPhos) (0.04 equiv)
-
(Trifluoromethyl)triethylsilane (TESCF₃) (2.0 equiv)
-
Potassium fluoride (KF) (3.0 equiv, spray-dried)
-
Dioxane (anhydrous)
Procedure:
-
Note: All operations should be performed in a nitrogen-filled glovebox due to the moisture sensitivity of KF and TESCF₃.[10]
-
In a vial, add spray-dried KF (3.0 equiv).
-
Add the aryl chloride (1.0 equiv), palladium source (0.02 equiv), and ligand (0.04 equiv).
-
Add anhydrous dioxane, followed by TESCF₃ (2.0 equiv).
-
Seal the vial tightly and remove it from the glovebox.
-
Heat the reaction mixture in an oil bath at 120-140 °C for 6 to 20 hours, with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ether) and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the desired trifluoromethylated product.
Quantitative Data Summary
The following table shows the scope of the palladium-catalyzed trifluoromethylation of various aryl and heteroaryl chlorides.[10]
| Entry | Aryl Chloride Substrate | Product | Yield (%)[10] |
| 1 | 4-Chlorobenzonitrile | 4-Cyanobenzotrifluoride | 90 |
| 2 | Methyl 4-chlorobenzoate | Methyl 4-(trifluoromethyl)benzoate | 99 |
| 3 | 4-Chloro-N,N-dimethylaniline | 4-(Trifluoromethyl)-N,N-dimethylaniline | 80 |
| 4 | 2-Chlorotoluene | 2-Methylbenzotrifluoride | 81 |
| 5 | 1-Chloro-4-methoxybenzene | 4-Methoxybenzotrifluoride | 85 |
| 6 | 2-Chloropyridine | 2-(Trifluoromethyl)pyridine | 82 |
| 7 | 3-Chloropyridine | 3-(Trifluoromethyl)pyridine | 86 |
Application Note 3: Radical Trifluoromethylation using Langlois' Reagent
Principle and Mechanism
Radical trifluoromethylation offers an alternative pathway that is particularly effective for electron-rich or heterocyclic substrates.[13] Sodium trifluoromethanesulfinate (CF₃SO₂Na), known as Langlois' reagent, is an inexpensive, stable, and easy-to-handle solid that can generate a trifluoromethyl radical (•CF₃) in the presence of an oxidant (e.g., tert-butyl hydroperoxide) or under photoredox conditions.[14][15][16] The generated •CF₃ radical then adds to the aromatic ring in a process that can be considered a homolytic aromatic substitution.
References
- 1. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 8. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides [dspace.mit.edu]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 16. Radical Trifluoromethylation using Langlois Reagent | TCI AMERICA [tcichemicals.com]
Application Notes and Protocols: Sonogashira Coupling of 1,2,4-Trifluoro-5-iodobenzene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the Sonogashira cross-coupling reaction of 1,2,4-trifluoro-5-iodobenzene with a variety of terminal alkynes. This reaction is a powerful tool for the synthesis of fluorinated phenylacetylene derivatives, which are valuable building blocks in medicinal chemistry and materials science. The introduction of the trifluorophenyl moiety can significantly modulate the physicochemical and biological properties of organic molecules, making this reaction highly relevant for drug discovery and development.[1][2][3]
Introduction
The Sonogashira reaction is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[4] It is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of substituted alkynes. The reaction of this compound with terminal alkynes provides access to a diverse range of 1-(alkynyl)-2,4,5-trifluorobenzene derivatives. These compounds are of significant interest in drug discovery, as the fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.
Reaction Principle
The Sonogashira coupling reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. The generally accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide to the Pd(0) species is followed by a transmetalation step with a copper acetylide intermediate. Subsequent reductive elimination yields the final product and regenerates the active Pd(0) catalyst. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne.
Applications in Drug Development
The incorporation of fluorine atoms into drug candidates is a widely used strategy to improve their pharmacological profiles. Fluorine can alter the lipophilicity, metabolic stability, and binding interactions of a molecule. The trifluorophenyl group, in particular, can serve as a bioisostere for other aromatic systems and can participate in favorable protein-ligand interactions. The alkynyl linkage provides a rigid scaffold that can be used to orient functional groups in a specific manner for optimal target engagement.
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling). Anhydrous solvents and reagents are crucial for achieving high yields and reproducibility. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Materials and Reagents
-
This compound
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Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol)
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and copper(I) iodide (0.04-0.10 mmol, 4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., THF or DMF, 5-10 mL) and the amine base (e.g., Et₃N, 2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.2 mmol, 1.1-1.2 equiv.) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically 40-80 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Data Presentation
The following table summarizes representative quantitative data for the Sonogashira coupling of this compound with various terminal alkynes. Please note that the yields are based on typical outcomes for similar reactions and may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Terminal Alkyne | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 1,2,4-Trifluoro-5-(phenylethynyl)benzene | Pd(PPh₃)₂Cl₂ (2) / CuI (4) | Et₃N | THF | 60 | 6 | 85-95 |
| 2 | 1-Hexyne | 1-(Hex-1-yn-1-yl)-2,4,5-trifluorobenzene | Pd(PPh₃)₄ (3) / CuI (5) | Et₃N | DMF | 50 | 8 | 80-90 |
| 3 | Propargyl alcohol | 3-(2,4,5-Trifluorophenyl)prop-2-yn-1-ol | Pd(PPh₃)₂Cl₂ (2) / CuI (4) | Et₃N | THF | RT | 12 | 75-85 |
| 4 | Trimethylsilylacetylene | (2,4,5-Trifluorophenylethynyl)trimethylsilane | Pd(PPh₃)₄ (3) / CuI (5) | DIPEA | Toluene | 70 | 10 | 90-98 |
| 5 | 4-Ethynyltoluene | 1-Ethynyl-4-methylbenzene | 1,2,4-Trifluoro-5-((4-methylphenyl)ethynyl)benzene | Pd(PPh₃)₂Cl₂ (2) / CuI (4) | Et₃N | THF | 65 | 7 |
Visualizations
Sonogashira Coupling Reaction Pathway
Caption: The dual catalytic cycle of the Sonogashira reaction.
Experimental Workflow for Sonogashira Coupling
Caption: General experimental workflow for the Sonogashira coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
Application Notes and Protocols for Stille Coupling with 1,2,4-Trifluoro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the Stille cross-coupling reaction of 1,2,4-trifluoro-5-iodobenzene with various organostannanes. The Stille reaction is a versatile and powerful method for the formation of carbon-carbon bonds, widely utilized in the synthesis of complex organic molecules, including pharmaceuticals and materials.[1][2] This document outlines specific protocols, presents quantitative data in a clear tabular format, and includes diagrams to illustrate the reaction mechanism and experimental workflow.
Introduction
The Stille coupling is a palladium-catalyzed reaction between an organostannane and an organic halide or pseudohalide.[2] Key advantages of this reaction include its tolerance to a wide variety of functional groups and the stability of organotin reagents to air and moisture.[3] However, it is important to note the toxicity of organotin compounds, which necessitates careful handling and appropriate waste disposal.[3]
This document focuses on the use of this compound as the aryl halide partner. The presence of multiple fluorine atoms on the benzene ring can significantly influence the reactivity of the substrate and the properties of the resulting coupled products, making this a valuable building block in medicinal chemistry and materials science.
Reaction Mechanism and Experimental Workflow
The catalytic cycle of the Stille reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl iodide (this compound) to form a palladium(II) intermediate.
-
Transmetalation: The organostannane reagent transfers its organic group to the palladium(II) complex, displacing the iodide.
-
Reductive Elimination: The two organic groups on the palladium center are coupled, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
A generalized experimental workflow for the Stille coupling of this compound is depicted below.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 1,2,4-trifluoro-5-iodobenzene
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling yield with 1,2,4-trifluoro-5-iodobenzene.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield in my Suzuki coupling reaction with this compound?
A1: Low yields with this substrate are common and can be attributed to several factors. The high electron deficiency of the aromatic ring and potential steric hindrance can impede the catalytic cycle. Key areas to investigate include catalyst inactivation, suboptimal choice of ligand, base, or solvent, and poor quality of reagents.[1][2][3] A systematic optimization of these parameters is often necessary.
Q2: I am observing significant amounts of dehalogenated starting material (1,2,4-trifluorobenzene). What is the cause and how can I prevent it?
A2: Dehalogenation is a known side reaction in Suzuki couplings.[1][4] It can occur when the palladium complex, after oxidative addition, abstracts a hydride from sources like amine bases or alcohol solvents, leading to reductive elimination of the des-iodo compound.[4] To minimize this, consider using a milder base, lowering the reaction temperature, or switching to a solvent less prone to acting as a hydrogen source.[1]
Q3: My reaction shows the formation of homocoupled products of my boronic acid. How can I minimize this side reaction?
A3: Homocoupling of boronic acids can occur, particularly under aerobic conditions.[1] Ensuring the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen) is crucial.[1][2] This involves properly degassing all solvents and reagents before use.
Q4: Is it necessary to use a ligand with my palladium catalyst? If so, which ones are recommended for this substrate?
A4: Yes, the choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle, especially with challenging substrates.[2] For electron-deficient and potentially sterically hindered aryl iodides like this compound, bulky and electron-rich phosphine ligands (Buchwald-type ligands) such as SPhos and XPhos are often effective.[1][5]
Q5: Can the quality of my boronic acid affect the reaction yield?
A5: Absolutely. Boronic acids can degrade over time, forming boroxines (anhydrides), which can be less reactive.[2] It is recommended to use fresh or recently purified boronic acid for optimal results.
Troubleshooting Guide
Problem 1: Low to No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure your palladium source is active. Use a fresh bottle of catalyst or a pre-catalyst that is known to be reliable. Ensure all solvents and reagents are thoroughly degassed to prevent catalyst oxidation.[2] |
| Inappropriate Ligand | For this electron-deficient substrate, standard ligands like PPh₃ may be insufficient. Screen bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald ligands to promote the catalytic cycle.[1][5] |
| Ineffective Base | The base is crucial for activating the boronic acid.[6] The choice of base can significantly impact the yield. Screen a variety of bases like K₂CO₃, Cs₂CO₃, and K₃PO₄. The solubility of the base is key, so a mixed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) can be beneficial.[1][2][6] |
| Poor Solvent Choice | Ensure the solvent is anhydrous and deoxygenated. Common solvents for Suzuki couplings include toluene, dioxane, and THF, often with the addition of water to aid in dissolving the base.[1] |
| Low Reaction Temperature | While the C-I bond is reactive, the overall sluggishness of the reaction with this substrate may require heating. Incrementally increase the reaction temperature (e.g., from 80 °C to 110 °C) and monitor the progress.[1] |
Problem 2: Formation of Significant Side Products
| Side Product | Mitigation Strategy |
| Dehalogenation | This occurs from a competing reductive elimination pathway.[4] Try lowering the reaction temperature, using a non-coordinating base (e.g., K₃PO₄ instead of an amine base), or reducing the reaction time.[1] |
| Homocoupling of Boronic Acid | This is often promoted by the presence of oxygen.[1] Use rigorous inert atmosphere techniques, including degassing the solvent by freeze-pump-thaw cycles or sparging with an inert gas for an extended period.[2][3] |
| Protodeboronation | The boronic acid can be cleaved to the corresponding arene. This can be minimized by using fresh boronic acid and ensuring anhydrous conditions (if the protocol does not specify water). |
Data Presentation
Table 1: Recommended Catalyst & Ligand Systems for Challenging Aryl Halides
| Palladium Precursor | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd(OAc)₂ | SPhos | 1-2% Pd, 2-4% Ligand | Highly active for sterically hindered and electron-deficient substrates.[5][7] |
| Pd₂(dba)₃ | XPhos | 1-2% Pd, 2-4% Ligand | Excellent for promoting oxidative addition with challenging substrates. |
| PdCl₂(dppf) | - | 2-5% | A reliable catalyst for a range of Suzuki couplings, though may be less effective for this specific substrate than Buchwald systems.[7] |
| Pd(PPh₃)₄ | - | 2-5% | A common catalyst, but often requires higher temperatures and may be less efficient for this substrate compared to more modern systems.[8] |
Table 2: Influence of Base and Solvent on Suzuki Coupling Yield
| Base | Solvent System (v/v) | Temperature (°C) | General Observations |
| K₂CO₃ | Dioxane / H₂O (4:1) | 90-100 | A standard, effective combination for many Suzuki reactions.[7] |
| K₃PO₄ | Toluene / H₂O (10:1) | 100-110 | Often provides higher yields for challenging substrates; less prone to causing base-sensitive functional group degradation.[7] |
| Cs₂CO₃ | THF / H₂O (5:1) | 80-100 | A strong, highly soluble base that can significantly accelerate the reaction rate.[7] |
| KF | Dioxane | 110 | Can be effective and is milder, preventing hydrolysis of base-labile groups like esters.[9][10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for this compound.
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To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[7]
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Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[1][11]
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Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[7]
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Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 5 mL) via syringe.[7]
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Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (typically 4-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Optimized Protocol for this compound
This protocol employs a more active catalyst system suitable for this challenging substrate.
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In a glovebox or under a positive flow of argon, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) to a Schlenk tube.
-
Add degassed toluene (5 mL) and stir at room temperature for 10 minutes to pre-form the active catalyst.
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In a separate Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and finely ground K₃PO₄ (3.0 mmol).
-
Evacuate and backfill this flask with argon three times.
-
Transfer the pre-formed catalyst solution to the flask containing the substrates via cannula.
-
Heat the reaction to 110 °C and stir for 12-18 hours, monitoring by GC-MS.
-
After cooling, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
preventing deiodination side reactions of 1,2,4-trifluoro-5-iodobenzene
Welcome to the technical support center for 1,2,4-trifluoro-5-iodobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and reactivity of this compound, with a special focus on preventing deiodination side reactions.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a concern with this compound?
A1: Deiodination, also known as hydrodeiodination, is a common side reaction where the iodine atom on the benzene ring is replaced by a hydrogen atom, leading to the formation of 1,2,4-trifluorobenzene as an impurity.[1] This is a significant issue as it consumes the starting material, complicates the purification of the desired product, and can impact the overall yield and purity of subsequent synthetic steps. The carbon-iodine (C-I) bond is relatively weak and susceptible to cleavage under various conditions, including thermal stress, light exposure, and in the presence of certain reagents like bases and reducing agents.[1][2]
Q2: What are the primary causes of deiodination of this compound?
A2: Several factors can promote the unwanted deiodination of this compound:
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Thermal Stress: High reaction temperatures can lead to the cleavage of the C-I bond.[2]
-
Photochemical Reactions: Exposure to light, particularly UV light, can induce the homolytic cleavage of the C-I bond, leading to radical-mediated deiodination.[2]
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Reaction Conditions in Cross-Coupling: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira, deiodination is a known side reaction. This can be influenced by the choice of catalyst, ligands, base, and solvent.[1][3]
-
Presence of Reducing Agents: Any reducing agents present in the reaction mixture can facilitate the reductive cleavage of the C-I bond.[2]
-
Protic Solvents and Strong Bases: The combination of a strong base and a protic solvent can lead to protodeiodination, where a proton from the solvent replaces the iodine atom.[2]
Q3: How should I properly store this compound to minimize degradation?
A3: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
-
In the dark: Use an amber or opaque vial to protect the compound from light.[2]
-
Under an inert atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen to prevent reaction with atmospheric moisture and oxygen.[2]
-
At low temperatures: Refrigeration (2-8 °C) is recommended for long-term storage to minimize thermal degradation.
Q4: How can I detect and quantify the deiodinated byproduct, 1,2,4-trifluorobenzene?
A4: Several analytical techniques can be employed to detect and quantify the deiodinated byproduct:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for separating and identifying volatile compounds. The parent compound and its deiodinated byproduct will have different retention times and mass spectra, allowing for their quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of a new signal in the aromatic region corresponding to the additional proton on 1,2,4-trifluorobenzene can indicate deiodination.
-
¹⁹F NMR: This technique is particularly useful for fluorinated compounds. Changes in the fluorine chemical shifts and coupling patterns can be observed upon deiodination.[4][5][6][7]
-
-
Liquid Chromatography (LC-MS): For less volatile derivatives, LC-MS can be used to separate the desired product from the deiodinated impurity.
Troubleshooting Guides for Cross-Coupling Reactions
Deiodination is a frequent challenge in palladium-catalyzed cross-coupling reactions. The following guides provide troubleshooting strategies for common issues.
Issue 1: Significant Formation of 1,2,4-trifluorobenzene in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | Lower the reaction temperature. While higher temperatures can increase the reaction rate, they also favor the deiodination pathway. Monitor the reaction at a lower temperature for a longer duration. |
| Inappropriate Base | The choice of base is critical. Strong bases, especially in the presence of protic solvents, can promote deiodination. Consider using a weaker base such as K₂CO₃ or Cs₂CO₃. If a stronger base is necessary, ensure anhydrous conditions. |
| Ligand Choice | Bulky, electron-rich phosphine ligands can sometimes promote reductive dehalogenation. Experiment with different ligands. For instance, if using a very bulky ligand leads to deiodination, try a slightly less sterically demanding one. |
| Protodeiodination from Solvent | If using a protic solvent (e.g., water, alcohols), it can act as a proton source for deiodination. Minimize the amount of protic solvent or switch to an anhydrous aprotic solvent system (e.g., toluene, dioxane, THF). |
| Palladium Catalyst Loading | While less common, very high catalyst loadings could potentially contribute to side reactions. Optimize the catalyst loading to the lowest effective concentration. |
Issue 2: Low Yield of Desired Product and Presence of Deiodinated Byproduct in Sonogashira Coupling
| Possible Cause | Troubleshooting Step |
| Homocoupling of the Alkyne (Glaser Coupling) | This is a common side reaction in Sonogashira couplings, especially in the presence of oxygen. Ensure the reaction is performed under strictly anaerobic conditions (degassed solvents, inert atmosphere). The use of a copper(I) co-catalyst (e.g., CuI) generally favors the cross-coupling over homocoupling.[3] |
| Base-Induced Deiodination | Organic amine bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are commonly used. If significant deiodination is observed, consider using a less basic amine or a hindered base. Also, ensure the base is anhydrous. |
| Reaction Temperature | Sonogashira couplings can often be performed at room temperature or with gentle heating. Avoid unnecessarily high temperatures to minimize thermal deiodination.[8] |
| Catalyst System | The combination of the palladium catalyst and the copper co-catalyst is crucial. Ensure both are of high quality and used in the appropriate ratios. In some cases, copper-free Sonogashira conditions can be explored to see if they reduce side reactions. |
Issue 3: Deiodination as a Major Side Product in Heck Coupling
| Possible Cause | Troubleshooting Step |
| High Temperature | Heck reactions often require elevated temperatures. However, excessively high temperatures will accelerate deiodination. Find the optimal temperature that promotes the desired coupling without significant byproduct formation. |
| Choice of Base | Organic bases are typically used. If deiodination is problematic, screen different bases (e.g., triethylamine, potassium carbonate, sodium acetate). The strength and nature of the base can influence the rate of β-hydride elimination versus reductive dehalogenation.[9] |
| Solvent Effects | Polar aprotic solvents like DMF or NMP are common. The solvent can sometimes act as a hydrogen source for deiodination, especially at high temperatures. Consider screening other anhydrous, degassed solvents. |
| Ligand Effects | The phosphine ligand can influence the stability of the palladium intermediates. If deiodination is an issue, consider using a different phosphine ligand or even ligandless conditions in some cases, though this may require higher catalyst loading. |
Quantitative Data Summary
The following tables provide representative data illustrating the impact of various reaction parameters on the outcome of Suzuki-Miyaura and Sonogashira couplings with this compound. This data is intended to be illustrative of expected trends.
Table 1: Effect of Base and Temperature on Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Base | Temperature (°C) | Yield of Coupled Product (%) | Yield of 1,2,4-trifluorobenzene (%) |
| 1 | K₂CO₃ | 80 | 85 | 10 |
| 2 | K₂CO₃ | 100 | 75 | 20 |
| 3 | Cs₂CO₃ | 80 | 90 | 5 |
| 4 | K₃PO₄ | 80 | 88 | 8 |
| 5 | NaOtBu | 80 | 60 | 35 |
Reaction Conditions: this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), base (2.0 mmol), Toluene/H₂O (4:1), 12 h.
Table 2: Influence of Catalyst System and Solvent on Sonogashira Coupling of this compound with Phenylacetylene
| Entry | Pd Catalyst | Co-catalyst | Solvent | Temperature (°C) | Yield of Coupled Product (%) | Yield of 1,2,4-trifluorobenzene (%) |
| 1 | Pd(PPh₃)₂Cl₂ | CuI | THF | 50 | 92 | 5 |
| 2 | Pd(PPh₃)₂Cl₂ | CuI | DMF | 50 | 85 | 12 |
| 3 | Pd(OAc)₂ | CuI | Toluene | 50 | 88 | 9 |
| 4 | Pd(PPh₃)₂Cl₂ | None | THF | 50 | 70 | 15 |
Reaction Conditions: this compound (1.0 mmol), phenylacetylene (1.1 mmol), catalyst (2 mol%), co-catalyst (4 mol%), NEt₃ (2.0 mmol), 8 h.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Deiodination
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To an oven-dried Schlenk flask, add this compound (258 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and cesium carbonate (Cs₂CO₃, 652 mg, 2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 35 mg, 0.03 mmol).
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Add 4 mL of degassed toluene and 1 mL of degassed water.
-
Stir the mixture at 80 °C for 12 hours under an argon atmosphere.
-
Monitor the reaction by GC-MS to check for the consumption of starting material and the formation of the product and deiodinated byproduct.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Sonogashira Coupling to Minimize Deiodination
-
To a flame-dried Schlenk flask, add this compound (258 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 14 mg, 0.02 mmol), and copper(I) iodide (CuI, 8 mg, 0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 5 mL of degassed, anhydrous THF and triethylamine (NEt₃, 0.28 mL, 2.0 mmol).
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Add phenylacetylene (0.12 mL, 1.1 mmol) dropwise via syringe.
-
Stir the reaction mixture at 50 °C for 8 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture, dilute with diethyl ether, and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualizations
Caption: Factors leading to the deiodination of this compound.
Caption: A logical workflow for troubleshooting deiodination side reactions.
Caption: Competing pathways in Suzuki-Miyaura coupling leading to desired product vs. deiodination.
References
- 1. Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. benchchem.com [benchchem.com]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. acgpubs.org [acgpubs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 1,2,4-Trifluoro-5-iodobenzene by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 1,2,4-trifluoro-5-iodobenzene via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take before attempting to purify this compound by column chromatography?
A1: Before setting up a column, it is crucial to develop a separation method using Thin Layer Chromatography (TLC).[1][2][3] TLC will help you determine the most effective solvent system for separating your target compound from any impurities.[3] An ideal solvent system will give your product a retention factor (Rf) of approximately 0.3-0.5, ensuring a good balance between movement and interaction with the stationary phase.[1]
Q2: What are the most common stationary and mobile phases for the purification of a relatively nonpolar compound like this compound?
A2: For normal-phase chromatography of relatively nonpolar compounds, silica gel is the most common stationary phase.[1] Alumina can also be used and is available in acidic, neutral, or basic forms.[1] The mobile phase, or eluent, is typically a mixture of a nonpolar solvent and a slightly more polar solvent. Common choices for compounds like halogenated benzenes include mixtures of hexanes (or heptane) with ethyl acetate or dichloromethane.[4][5]
Q3: How do I choose the correct solvent system based on my TLC results?
A3: The polarity of the solvent system is key. If your compound has a very low Rf value (stays near the baseline) on the TLC plate, the eluent is not polar enough.[2] Conversely, if the Rf value is too high (close to the solvent front), the eluent is too polar.[1][2] For a gradient elution in your column, you would start with a less polar solvent system that keeps the target compound on the column while eluting less polar impurities, and then gradually increase the polarity to elute your product.
Q4: What are the best practices for packing a silica gel column?
A4: The "slurry method" is generally recommended for packing a silica gel column to avoid air bubbles and cracks which can lead to poor separation.[6][7] This involves mixing the silica gel with the initial, least polar eluent to form a slurry, which is then poured into the column.[6][7] After the silica has settled, it's important to add a thin layer of sand on top to prevent the silica bed from being disturbed when adding more solvent.
Q5: Should I use the "wet loading" or "dry loading" method to apply my sample to the column?
A5: The choice between wet and dry loading depends on the solubility of your sample.
-
Wet loading is suitable if your crude product is readily soluble in the initial, nonpolar eluent. The sample is dissolved in a minimal amount of this solvent and carefully pipetted onto the top of the silica gel.[8]
-
Dry loading is preferred if your sample has poor solubility in the starting eluent or if you need to use a more polar solvent for dissolution.[8][9] For dry loading, the crude sample is dissolved in a suitable solvent, mixed with a small amount of silica gel, and the solvent is evaporated to yield a dry, free-flowing powder. This powder is then carefully added to the top of the packed column.[9]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound by column chromatography.
Problem 1: The compound is not eluting from the column.
| Possible Cause | Solution |
| Eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. |
| Compound is highly polar or acidic/basic. | While this compound itself is not highly polar, some impurities might be. If a compound is suspected to be acidic, adding a small amount of acetic acid to the eluent might help. For basic impurities, a small amount of triethylamine can be added.[10] |
| Compound has degraded on the silica. | See "Problem 3: The product appears to be unstable" for guidance on assessing compound stability. |
Problem 2: Poor separation of the desired product from impurities.
| Possible Cause | Solution |
| Inappropriate solvent system. | Re-optimize the solvent system using TLC to achieve better separation between the spots of your product and impurities. Aim for a larger difference in Rf values. |
| Column was packed improperly. | Air bubbles or cracks in the silica gel can lead to channeling and poor separation. In this case, the column will need to be repacked. |
| Column dimensions are not optimal. | For difficult separations, using a longer, narrower column can improve resolution. The amount of silica gel should generally be 20-50 times the weight of the crude sample.[1] |
| Sample was overloaded. | Using too much crude material for the amount of silica gel will result in broad bands that do not separate well. Reduce the amount of sample or increase the amount of silica gel. |
| Elution was too fast. | A slower flow rate allows for better equilibration between the stationary and mobile phases, which can improve separation. |
Problem 3: The product appears to be unstable on the silica gel.
| Possible Cause | Solution |
| Acidic nature of silica gel is causing decomposition. | Perform a 2D TLC to check for stability. Spot your compound in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. If it is decomposing, new spots will appear off the diagonal.[3] |
| If the compound is acid-sensitive, consider using a different stationary phase like neutral alumina or florisil.[11] Alternatively, you can deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent.[4] | |
| The compound is inherently unstable. | If the compound is unstable under the chromatographic conditions, alternative purification methods such as recrystallization or distillation (if applicable) should be considered. |
Quantitative Data and Experimental Protocols
Table 1: Representative TLC Data for Method Development
The following table provides hypothetical but realistic Rf values for this compound and potential impurities in common solvent systems on a silica gel plate. Users should always perform their own TLC analysis to determine the optimal solvent system for their specific crude mixture.
| Compound | Structure | Polarity | 100% Hexane (Rf) | 5% Ethyl Acetate in Hexane (Rf) | 10% Ethyl Acetate in Hexane (Rf) |
| 1,2,4-Trifluorobenzene (Starting Material) | C₆H₃F₃ | Least Polar | 0.85 | 0.95 | >0.95 |
| This compound (Product) | C₆H₂F₃I | Nonpolar | 0.40 | 0.65 | 0.80 |
| Di-iodinated Isomer (Impurity) | C₆HF₃I₂ | More Polar | 0.15 | 0.35 | 0.55 |
| Polar Impurity (e.g., from side reaction) | - | Most Polar | <0.05 | 0.10 | 0.20 |
Table 2: General Parameters for Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60-200 mesh for gravity, 230-400 mesh for flash) |
| Adsorbent to Sample Ratio (w/w) | 20:1 to 50:1 for difficult separations[1] |
| Column Dimensions | A longer, narrower column provides better resolution. |
| Initial Eluent | A nonpolar solvent system that gives the product an Rf of ~0.1-0.2 on TLC. |
| Final Eluent | A more polar solvent system that gives the product an Rf of ~0.5-0.7 on TLC. |
| Loading Method | Dry loading is recommended if the sample is not soluble in the initial eluent. |
Detailed Experimental Protocol: Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound.
1. Preparation of the Column:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm).
-
Prepare a slurry of silica gel in the initial, nonpolar eluent (e.g., 100% hexane).
-
Pour the slurry into the column, tapping the side gently to pack the silica bed evenly and remove air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until it is just level with the top of the silica.
-
Add a layer of sand (approx. 0.5 cm) on top of the silica bed to prevent disturbance.
2. Sample Loading (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
3. Elution:
-
Carefully add the initial, nonpolar eluent to the top of the column.
-
Apply gentle pressure (e.g., from a nitrogen line or an air pump) to force the solvent through the column at a steady rate.
-
Begin collecting fractions in test tubes or vials.
-
Monitor the elution of compounds using TLC.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the desired product.
4. Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent by rotary evaporation to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common chromatography issues.
References
- 1. Home Page [chem.ualberta.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 4. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. youtube.com [youtube.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. aga-analytical.com.pl [aga-analytical.com.pl]
- 10. reddit.com [reddit.com]
- 11. CN103435440A - Synthesis method of 1,2,4-trifluoro benzene - Google Patents [patents.google.com]
Technical Support Center: Cross-Coupling Reactions with 1,2,4-Trifluoro-5-iodobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low reactivity with 1,2,4-trifluoro-5-iodobenzene in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: How do the fluorine substituents on this compound affect its reactivity in cross-coupling reactions?
A1: The three electron-withdrawing fluorine atoms make the aryl iodide more electron-deficient. This property generally facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[1] Consequently, this compound is expected to be a reactive substrate. If low reactivity is observed, other factors in the experimental setup are likely the cause.
Q2: Which cross-coupling reactions are most suitable for this compound?
A2: The most common and effective cross-coupling reactions for aryl iodides, including fluorinated ones, are the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.[1] These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Q3: Is the Carbon-Iodine bond the primary site of reaction?
A3: Yes, the Carbon-Iodine (C-I) bond is significantly weaker and therefore more reactive than Carbon-Fluorine (C-F) bonds in palladium-catalyzed cross-coupling reactions.[1] Selective activation and coupling at the iodine-bearing position are expected under standard conditions.
Q4: Can side reactions like hydrodehalogenation be an issue?
A4: Yes, hydrodehalogenation (replacement of the iodine atom with a hydrogen atom) can be a competing side reaction. This can occur in the presence of a base and a hydrogen source. To minimize this, consider lowering the reaction temperature, choosing a different base, or reducing the reaction time.[1]
Troubleshooting Guide
Problem: Low to No Product Yield
When encountering low or no product formation, a systematic approach to troubleshooting is crucial. The following sections provide potential causes and solutions.
1. Catalyst System and Ligand Choice
-
Question: My reaction is not proceeding. Could the catalyst or ligand be the issue?
-
Answer: Yes, the choice of catalyst and ligand is critical. The electron-deficient nature of this compound and the steric hindrance from the ortho-fluorine atom can influence the catalytic cycle.
-
Recommendation: For sterically hindered and electron-deficient aryl halides, bulky and electron-rich phosphine ligands are often effective.[2][3] Consider ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or other bulky phosphines like BrettPhos.[4] If using a Pd(II) precatalyst like Pd(OAc)₂, ensure in situ reduction to the active Pd(0) species is occurring. Using a pre-formed Pd(0) source or a G3/G4 precatalyst can be beneficial.[4]
-
2. Reaction Conditions: Base and Solvent
-
Question: I am observing starting material decomposition or side products. Could the base or solvent be incompatible?
-
Answer: The choice of base and solvent is highly dependent on the specific cross-coupling reaction.
-
Suzuki-Miyaura: A range of bases can be used, with K₂CO₃ and K₃PO₄ in aqueous solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O) being common.[1][5] For substrates prone to decomposition, milder bases like CsF may be beneficial.
-
Sonogashira: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used.[5] The reaction is often carried out in solvents like THF or DMF.[5]
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Buchwald-Hartwig Amination: Strong bases like NaOt-Bu or LHMDS are frequently employed.[4] Aprotic solvents such as dioxane or toluene are standard.[4]
-
3. Reagent Quality and Reaction Setup
-
Question: I have tried optimizing the catalyst and conditions, but the reaction is still not working. What else could be wrong?
-
Answer: The purity of reagents and proper reaction setup are paramount.
-
Inert Atmosphere: Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed.[1][6]
-
Reagent Purity: Verify the purity of your this compound, coupling partner, and other reagents. Impurities can poison the catalyst.[4]
-
Water Content: While some Suzuki reactions benefit from aqueous conditions, other cross-coupling reactions may require strictly anhydrous conditions. Ensure your solvents and reagents are dry when necessary.
-
Experimental Protocols (Generalized)
The following are generalized protocols and should be optimized for specific substrates and scales.
Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of an aryl iodide is as follows:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[1]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[1]
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) under a positive flow of inert gas.[1]
-
Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL).[1]
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography.[1]
Sonogashira Coupling
A general procedure for the Sonogashira coupling of an aryl iodide is as follows:
-
To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and the copper co-catalyst (e.g., CuI, 0.04 mmol).[1]
-
Evacuate and backfill the flask with an inert gas three times.[1]
-
Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., NEt₃, 2.0 mmol).[1]
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.[1]
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC-MS.[1]
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination of an aryl iodide is as follows:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., BrettPhos Pd G3, 0.05 mmol), ligand (if necessary), and base (e.g., NaOt-Bu, 1.2 mmol) to a Schlenk tube.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent (e.g., dioxane, 5 mL).
-
Seal the tube and heat to the desired temperature (e.g., 80-100 °C), monitoring by TLC or GC-MS.[4]
-
After cooling, quench the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Reference |
| Aryl Halide | This compound | - |
| Coupling Partner | Arylboronic Acid (1.2 equiv) | [1] |
| Catalyst | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | [1] |
| Base | K₂CO₃ (2.0 equiv) | [1] |
| Solvent | Toluene/H₂O (4:1) | [1] |
| Temperature | 90-110 °C | [5] |
Table 2: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Condition | Reference |
| Aryl Halide | This compound | - |
| Coupling Partner | Terminal Alkyne (1.2 equiv) | [5] |
| Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | [5] |
| Co-catalyst | CuI (4 mol%) | [5] |
| Base | Et₃N (3.0 equiv) | [5] |
| Solvent | Anhydrous THF | [5] |
| Temperature | 25-65 °C | [5] |
Table 3: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Reference |
| Aryl Halide | This compound | - |
| Coupling Partner | Primary/Secondary Amine (1.2 equiv) | [4] |
| Catalyst | BrettPhos Pd G3 (5-10 mol%) | [4] |
| Base | NaOt-Bu (1.2-2.0 equiv) | [4] |
| Solvent | Dioxane or Toluene | [4] |
| Temperature | 80-100 °C | [4] |
Visualizations
Caption: Troubleshooting workflow for low cross-coupling yield.
Caption: Generalized palladium cross-coupling catalytic cycle.
References
Technical Support Center: Catalyst Screening for Heck Reactions with 1,2,4-Trifluoro-5-iodobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in catalyst screening for Heck reactions with 1,2,4-trifluoro-5-iodobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when performing a Heck reaction with this compound?
A1: The primary challenges with this substrate stem from its electronic and steric properties. The three electron-withdrawing fluorine atoms make the aryl iodide highly electron-deficient. While this can facilitate the oxidative addition step of the catalytic cycle, it can also influence catalyst stability and reactivity.[1] Additionally, the substitution pattern may present steric challenges that require careful selection of ligands to ensure efficient coupling.
Q2: Which palladium precursors are typically most effective for this type of substrate?
A2: Common and effective palladium precursors for Heck reactions include palladium(II) acetate (Pd(OAc)₂), palladium(II) chloride (PdCl₂), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[2] For electron-deficient aryl halides, catalyst systems that readily form the active Pd(0) species are often preferred. Both Pd(OAc)₂ and Pd(PPh₃)₄ are frequently used as pre-catalysts.[3][4]
Q3: What role do phosphine ligands play, and which types are recommended?
A3: Phosphine ligands are crucial for stabilizing the palladium catalyst, influencing its reactivity, and controlling the regioselectivity of the reaction. For electron-deficient and sterically hindered aryl halides, bulky and electron-rich monodentate phosphine ligands are often recommended. Ligands such as tri(tert-butyl)phosphine (P(tBu)₃) and those from the Buchwald (e.g., SPhos, XPhos) or Fu groups have shown success in similar challenging coupling reactions.[5]
Q4: How do I select an appropriate base for the reaction?
A4: The choice of base is critical for regenerating the Pd(0) catalyst in the final step of the catalytic cycle. For Heck reactions, both organic bases like triethylamine (NEt₃) and diisopropylethylamine (DIPEA), and inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium acetate (NaOAc) are commonly employed.[1][2] The optimal base will depend on the specific ligand, solvent, and temperature, and screening of several bases is often necessary.
Q5: What are common side reactions to watch out for?
A5: Common side reactions in Heck couplings include:
-
Homocoupling: Dimerization of the aryl iodide or the alkene.
-
Dehalogenation: Replacement of the iodine atom with a hydrogen atom.
-
Alkene Isomerization: Isomerization of the double bond in the product.
-
Formation of Palladium Black: Precipitation of elemental palladium, indicating catalyst decomposition.
Careful optimization of reaction conditions, including temperature, reaction time, and the choice of ligand and base, can help to minimize these side reactions.
Troubleshooting Guides
Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium precursor is of high quality and has been stored properly. Consider using a freshly opened bottle or a pre-catalyst. In-situ generation of the active Pd(0) species can also be beneficial. |
| Inappropriate Ligand | The chosen ligand may not be suitable for the electron-deficient substrate. Screen a panel of bulky, electron-rich phosphine ligands (e.g., P(tBu)₃, SPhos, XPhos). |
| Ineffective Base | The base may be too weak or not soluble enough in the reaction medium. Screen a variety of organic and inorganic bases with different strengths (e.g., NEt₃, K₂CO₃, Cs₂CO₃). |
| Poor Solvent Choice | Ensure the solvent is anhydrous and deoxygenated. Aprotic polar solvents like DMF, DMA, or NMP are often effective.[6] Toluene or 1,4-dioxane can also be suitable. |
| Low Reaction Temperature | While the substrate is activated, the reaction may still require heating to proceed at a reasonable rate. Incrementally increase the temperature (e.g., from 80 °C to 120 °C) and monitor the reaction progress.[5] |
Formation of Significant Side Products
| Possible Cause | Troubleshooting Step |
| Catalyst Decomposition | This is often indicated by the formation of palladium black. A higher ligand-to-palladium ratio or the use of a more robust ligand can sometimes stabilize the catalyst. |
| Hydrodehalogenation | This can be caused by the presence of a hydrogen source and an inappropriate base. Try screening different bases or using an anhydrous, aprotic solvent. |
| Alkene Isomerization | This side reaction can sometimes be suppressed by the addition of certain salts or by modifying the ligand and base combination. |
Data Presentation
The following tables summarize typical starting conditions for catalyst screening in Heck reactions with polyhalogenated aryl iodides. These should be considered as a starting point for optimization with this compound.
Table 1: Initial Catalyst and Ligand Screening Conditions
| Palladium Precursor (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | NEt₃ (1.5) | DMF | 100 |
| Pd(OAc)₂ (1-2) | P(o-tolyl)₃ (2-4) | K₂CO₃ (2.0) | DMA | 110 |
| Pd₂(dba)₃ (0.5-1) | P(tBu)₃ (2-4) | Cs₂CO₃ (2.0) | Toluene | 100 |
| PdCl₂(PPh₃)₂ (1-2) | - | NaOAc (2.0) | NMP | 120 |
Table 2: Screening of Different Ligand Classes
| Ligand Type | Example Ligands | Typical Pd:Ligand Ratio | Notes |
| Monodentate Phosphines | PPh₃, P(o-tolyl)₃, P(tBu)₃ | 1:2 to 1:4 | P(tBu)₃ is often effective for challenging substrates. |
| Buchwald Ligands | SPhos, XPhos, RuPhos | 1:1.1 to 1:2 | Known for high activity with sterically hindered and electron-poor aryl halides.[5] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | 1:1.1 to 1:2 | Can offer high stability and activity. |
| Bidentate Phosphines | dppf, Xantphos | 1:1.1 | Can influence regioselectivity and catalyst stability. |
Experimental Protocols
General Protocol for High-Throughput Catalyst Screening
This protocol is designed for a 24-well plate format to efficiently screen multiple catalysts, ligands, and bases.
-
Plate Preparation: In an inert atmosphere (glovebox), add the appropriate palladium precursor and ligand to each well of a 24-well plate. If using solutions, add the corresponding volumes. If using solids, pre-weigh the reagents.
-
Reagent Addition: To each well, add this compound (e.g., 0.1 mmol), the alkene (e.g., 0.15 mmol), and the base (e.g., 0.2 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., 1 mL of DMF) to each well.
-
Sealing and Reaction: Seal the plate with a cap mat and transfer it to a pre-heated shaker block set to the desired temperature (e.g., 100 °C).
-
Reaction Monitoring: After a set time (e.g., 12-24 hours), cool the plate to room temperature. Take an aliquot from each well for analysis by LC-MS or GC-MS to determine the conversion and yield of the desired product.
Standard Bench-Scale Heck Coupling Protocol
This protocol can be used for optimizing a promising catalyst system identified from screening.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol), and the ligand (e.g., P(o-tolyl)₃, 0.02 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add the degassed solvent (e.g., DMF, 3 mL), the alkene (1.5 mmol), and the base (e.g., NEt₃, 1.5 mmol) via syringe.[1]
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with stirring.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Once complete, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: The catalytic cycle of the Heck reaction.
Caption: High-throughput screening workflow for Heck reactions.
References
Technical Support Center: Reactions of 1,2,4-Trifluoro-5-iodobenzene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1,2,4-trifluoro-5-iodobenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cross-coupling reactions, with a focus on identifying and mitigating byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in cross-coupling reactions with this compound?
A1: In typical palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the primary byproducts encountered with this compound are:
-
Homocoupling Product of this compound: This results in the formation of 2,2',4,4',5,5'-hexafluoro-1,1'-biphenyl. This can be promoted by the presence of oxygen or certain catalyst systems.
-
Homocoupling of the Coupling Partner: For instance, in Suzuki-Miyaura coupling, the boronic acid can homocouple. In Sonogashira coupling, terminal alkynes can undergo Glaser coupling to form a diyne.[1]
-
Dehalogenated Starting Material: Reduction of the carbon-iodine bond leads to the formation of 1,2,4-trifluorobenzene. This can occur in the presence of a base and a hydrogen source.[1]
Q2: How do the fluorine substituents on the benzene ring influence the reactivity and byproduct formation?
A2: The three electron-withdrawing fluorine atoms on the benzene ring make the this compound an electron-deficient aryl halide. This generally increases its reactivity towards oxidative addition to the palladium catalyst, which is often the rate-determining step. However, this can also influence the propensity for certain side reactions. The electron-deficient nature of the ring can make it more susceptible to nucleophilic attack, and the fluorine atoms can potentially interact with the metal center, influencing the catalytic cycle.
Q3: What are the key starting points for troubleshooting a low-yielding reaction with this compound?
A3: When facing low or no product yield, consider the following troubleshooting steps:
-
Catalyst Activity: Ensure your palladium catalyst is active. Using a pre-catalyst or ensuring the in-situ generation of the active Pd(0) species is crucial.[2]
-
Ligand Choice: For electron-deficient substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[3]
-
Base Selection: The choice of base is critical and reaction-dependent. For Suzuki-Miyaura reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are common. For Sonogashira and Buchwald-Hartwig reactions, organic bases such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are often used.[1]
-
Solvent and Temperature: Ensure the solvent is anhydrous and deoxygenated. While the substrate is reactive, some cross-coupling reactions may still require heating to proceed at a reasonable rate. Incrementally increasing the temperature can be beneficial.[2]
Troubleshooting Guides
Issue 1: Predominant Formation of Homocoupling Byproducts
Symptoms:
-
Major peaks corresponding to the dimer of this compound or the coupling partner are observed in GC-MS or LC-MS analysis.
-
Low yield of the desired cross-coupled product.
Possible Causes & Solutions:
| Cause | Solution |
| Oxygen in the reaction mixture | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| Suboptimal catalyst or ligand | Screen different palladium catalysts and ligands. For Suzuki reactions, ligands that promote rapid transmetalation can suppress homocoupling. |
| High reaction temperature | Lowering the reaction temperature may reduce the rate of homocoupling side reactions. |
| Inappropriate base | The choice of base can influence the rate of competing reactions. A screen of different bases may be necessary. |
Issue 2: Significant Formation of Dehalogenated Byproduct (1,2,4-trifluorobenzene)
Symptoms:
-
A significant peak corresponding to 1,2,4-trifluorobenzene is observed in the crude reaction analysis.
-
Reduced yield of the desired product.
Possible Causes & Solutions:
| Cause | Solution |
| Presence of a hydrogen source | Ensure all solvents and reagents are anhydrous. Certain alcohols or amines can act as hydrogen donors. |
| Strongly basic conditions | A very strong base can promote dehalogenation. Consider using a milder base or optimizing the base stoichiometry. |
| Prolonged reaction time at high temperature | Monitor the reaction progress and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor dehalogenation. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of specific parameters may be required for different substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
-
Reagent Preparation: To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and the copper co-catalyst (e.g., CuI, 0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Base Addition: Add degassed solvent (e.g., THF, 5 mL) and the base (e.g., NEt₃, 2.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC-MS.
-
Workup: Once the reaction is complete, quench with saturated aqueous NH₄Cl solution and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography.[1]
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with an amine.
-
Reagent Preparation: To a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 0.02 mmol), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2 mmol).
-
Solvent and Amine Addition: Add degassed solvent (e.g., toluene, 5 mL) and the amine (1.1 mmol).
-
Reaction: Seal the reaction vessel and heat to the desired temperature (e.g., 80-110 °C), monitoring by TLC or GC-MS.
-
Workup: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Data Presentation
Table 1: Illustrative Byproduct Formation in a Suzuki-Miyaura Reaction of this compound
(Note: The following data is for illustrative purposes to demonstrate a structured format and does not represent actual experimental results.)
| Entry | Base | Temperature (°C) | Product Yield (%) | Homocoupling (%) | Dehalogenation (%) |
| 1 | K₂CO₃ | 80 | 65 | 15 | 5 |
| 2 | K₃PO₄ | 80 | 85 | 5 | 2 |
| 3 | Cs₂CO₃ | 80 | 90 | 3 | 1 |
| 4 | K₃PO₄ | 100 | 70 | 10 | 15 |
Visualizations
Caption: Common reaction pathways in cross-coupling reactions of this compound, including desired product formation and common side reactions.
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions involving this compound.
Caption: A streamlined experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: 1,2,4-Trifluoro-5-iodobenzene in Reaction Setups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,4-trifluoro-5-iodobenzene. Our aim is to address common challenges related to its solubility and use in reaction setups.
Frequently Asked Questions (FAQs)
Q1: What is the physical state of this compound at room temperature?
A1: this compound is a yellow to red liquid at standard room temperature and pressure. This is a critical factor to consider during reaction setup, as you will be handling a liquid reagent rather than a solid that requires dissolution.
Q2: Is this compound soluble in water?
A2: No, like most aryl halides, this compound is insoluble in water. Due to its higher density, it will form a separate layer if mixed with water.
Q3: In which organic solvents is this compound soluble?
A3: As a liquid, this compound is expected to be miscible with a wide range of common organic solvents. The principle of "like dissolves like" suggests good miscibility with other aromatic and halogenated solvents, as well as many polar aprotic and ethereal solvents commonly used in organic synthesis.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes, this compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide: Solubility and Reaction Setup Issues
Even though this compound is a liquid, you may still encounter challenges when setting up reactions. This guide addresses potential problems and offers solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Cloudiness or precipitation upon addition of other reagents. | The solid reagent(s) have low solubility in the chosen reaction solvent, and the addition of the liquid this compound alters the solvent polarity, further reducing solubility. | 1. Increase Solvent Volume: Add more of the reaction solvent to aid in the dissolution of the solid reagent. 2. Heat the Mixture: Gently warm the reaction mixture to increase the solubility of the solid components. Ensure the temperature is compatible with all reagents and the reaction conditions. 3. Change Solvent System: Consider using a solvent or solvent mixture with a higher dissolving power for all reaction components. Refer to the solvent miscibility table below. 4. Slow Addition: Add the solid reagent portion-wise to the solvent and this compound mixture, allowing each portion to dissolve before adding the next. |
| Reaction appears heterogeneous or biphasic. | The chosen reaction solvent is not fully miscible with this compound, or the polarity of the reaction mixture has changed significantly with the addition of other reagents, causing phase separation. | 1. Consult Miscibility Data: Refer to the solvent miscibility table to ensure you are using an appropriate solvent. 2. Co-solvent: Add a co-solvent that is miscible with both this compound and the initial reaction solvent to create a homogeneous solution. 3. Increase Agitation: Ensure vigorous stirring to promote mixing of the components. |
| Difficulty in monitoring the reaction by TLC. | The polarity of this compound may be similar to that of your starting materials or products, leading to poor separation on the TLC plate. | 1. Adjust Eluent System: Experiment with different solvent systems (eluent) for your TLC to improve the separation of spots. Varying the ratio of polar to non-polar solvents can significantly impact the resolution. 2. Use a Staining Agent: If the spots are not UV-active, use a suitable staining agent (e.g., potassium permanganate, iodine) to visualize the spots. |
| Reaction is sluggish or does not proceed to completion. | Poor solubility of a solid reagent (e.g., catalyst, base) is limiting its availability to participate in the reaction. | 1. Sonication: Use an ultrasonic bath to aid in the dissolution and dispersion of solid reagents. 2. Phase-Transfer Catalyst: If you have a solid-liquid biphasic system (e.g., an inorganic base in an organic solvent), consider adding a phase-transfer catalyst to facilitate the reaction. 3. Solubilizing Agents: In some cases, specific solubilizing agents can be used to increase the concentration of a poorly soluble reagent in the reaction medium. |
Data Presentation
Table 1: Estimated Miscibility of this compound with Common Organic Solvents
Since this compound is a liquid at room temperature, this table reflects its likely miscibility rather than solubility of a solid.
| Solvent Class | Solvent Example | Expected Miscibility | Notes |
| Aromatic | Toluene, Benzene, Xylenes | High | Similar aromatic character promotes miscibility. |
| Ethereal | Diethyl ether, Tetrahydrofuran (THF), Dioxane | High | Generally good solvents for a wide range of organic compounds. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | "Like dissolves like" principle applies due to the presence of halogens. |
| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | Moderate to High | The polar nature of these solvents should allow for good miscibility. |
| Alkanes | Hexanes, Heptane | Moderate to Low | The significant difference in polarity may lead to lower miscibility. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | The polarity and hydrogen-bonding nature of alcohols may result in moderate miscibility. |
Experimental Protocols
Protocol 1: General Procedure for Setting up a Reaction with this compound and a Solid Reagent
-
To a dry reaction flask equipped with a magnetic stir bar, add the solid reagent(s) (e.g., catalyst, ligand, base).
-
Add the chosen anhydrous organic solvent to the flask.
-
Begin stirring the mixture.
-
Using a syringe or dropping funnel, add the liquid this compound to the reaction mixture.
-
If the solid reagent does not fully dissolve, gently warm the mixture while stirring.
-
Once a homogeneous solution is obtained (or a well-suspended mixture if complete dissolution is not possible), add any other liquid reagents.
-
Proceed with the reaction under the desired conditions (e.g., heating, cooling, inert atmosphere).
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: General workflow for reaction setup.
Technical Support Center: Scale-Up Synthesis of 1,2,4-Trifluoro-5-iodobenzene
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1,2,4-trifluoro-5-iodobenzene. It provides detailed troubleshooting for common challenges, answers to frequently asked questions, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route to this compound? A1: The most common and industrially viable method is the Sandmeyer-type reaction, which involves two primary stages. The process begins with the diazotization of 2,4,5-trifluoroaniline to form an intermediate diazonium salt. This is followed by an iodo-dediazoniation step, where the diazonium group is displaced by an iodide ion, typically from potassium iodide (KI). This route is favored for its high regioselectivity and the availability of starting materials.
Q2: Are copper catalysts necessary for the iodination step in this synthesis? A2: Unlike Sandmeyer reactions for chlorination or bromination which require copper(I) salts, the displacement of a diazonium group with iodide does not typically require a copper catalyst.[1] The reaction between the diazonium salt and an iodide source like potassium iodide is generally facile and proceeds without catalysis.[2]
Q3: What are the primary safety concerns when scaling up this synthesis? A3: The principal safety hazard is the intermediate diazonium salt, which can be thermally unstable and potentially explosive in a dry, concentrated state. It is crucial to keep the diazonium salt in solution and maintain low temperatures (0–5 °C) throughout the process. Additionally, the reaction involves strong acids and generates nitrogen gas, requiring adequate ventilation and pressure management.
Q4: How can the purity of the final this compound be assessed? A4: Purity should be assessed using a combination of standard analytical techniques. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can quantify the product and identify impurities. The structure and identity can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and Mass Spectrometry (MS).
Q5: What are the typical byproducts in this synthesis, and how are they removed? A5: Common byproducts include phenol derivatives (from the reaction of the diazonium salt with water), biaryl compounds, and residual starting aniline.[3] Purification typically involves an aqueous workup to remove salts and acids, a wash with a reducing agent like sodium thiosulfate to remove excess iodine, and a final purification step such as fractional distillation under reduced pressure or recrystallization.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Diazotization: Insufficient nitrous acid or reaction time. 2. Diazonium Salt Decomposition: Temperature exceeded 5 °C during diazotization or storage. 3. Side Reactions: Formation of phenolic byproducts due to high water concentration or elevated temperatures. | 1. Ensure stoichiometric or slight excess of sodium nitrite. Increase reaction time at 0-5 °C. 2. Implement robust cooling and monitoring. Use a jacketed reactor with a reliable chilling unit. 3. Maintain strict temperature control. Use the generated diazonium salt solution immediately in the next step. |
| Formation of Dark Tar/Polymeric Material | 1. Localized Overheating: Poor mixing during the addition of sodium nitrite or the diazonium salt solution. 2. Decomposition of Diazonium Salt: Unstable salt decomposing into radical species that polymerize. | 1. Improve agitation with an overhead stirrer. Ensure slow, subsurface addition of reagents. 2. Maintain temperature below 5 °C. Ensure the absence of incompatible metal contaminants. |
| Product Contaminated with Starting Aniline | Incomplete Diazotization: The initial reaction did not go to completion. | 1. Re-evaluate the stoichiometry of sodium nitrite and acid. 2. During workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to extract the basic aniline as its salt. |
| Product Has a Purple/Brown Color | Presence of Residual Iodine (I₂): Excess potassium iodide was oxidized, or iodine was formed as a byproduct. | During the aqueous workup, wash the crude product or organic extract with a dilute solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite, until the color disappears.[4] |
| Difficult Phase Separation During Workup | Emulsion Formation: Presence of finely divided solids or tars stabilizing the aqueous and organic layers. | 1. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. 2. If solids are present, perform a filtration step before the extraction. 3. Allow the mixture to stand for an extended period without agitation. |
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate the key stages of the synthesis and a logical approach to troubleshooting common problems.
Caption: A high-level workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for diagnosing the cause of low product yield.
Key Experimental Protocol
This protocol outlines a general procedure for the synthesis of this compound from 2,4,5-trifluoroaniline.
Safety Precaution: This reaction must be conducted in a well-ventilated fume hood. Personnel must wear appropriate PPE, including safety goggles, a face shield, and acid-resistant gloves. An ice bath must be readily available to control any unexpected exotherms. The intermediate diazonium salt should never be isolated as a solid.
Step 1: Diazotization of 2,4,5-Trifluoroaniline
-
In a jacketed glass reactor equipped with an overhead stirrer, thermometer, and dropping funnel, prepare a solution of concentrated sulfuric acid in water.
-
Cool the reactor to 0–5 °C.
-
Slowly add 2,4,5-trifluoroaniline to the cold acid solution while maintaining vigorous stirring to form a fine slurry.
-
In a separate beaker, prepare a solution of sodium nitrite in deionized water.
-
Add the sodium nitrite solution dropwise to the aniline slurry via the dropping funnel. Crucially, maintain the internal temperature strictly between 0–5 °C throughout the addition. The rate of addition should be controlled to prevent excessive gas evolution or temperature rise.
-
After the addition is complete, continue stirring the mixture for an additional 45-60 minutes at 0–5 °C to ensure the diazotization is complete. The resulting solution contains the 2,4,5-trifluorobenzene diazonium salt.
Step 2: Iodo-dediazoniation
-
In a separate, larger reactor, dissolve potassium iodide (typically 1.1-1.5 equivalents) in deionized water.
-
Cool this potassium iodide solution to below 10 °C using an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 into the potassium iodide solution with vigorous stirring. Nitrogen gas will evolve, causing frothing. Control the addition rate to manage the effervescence.
-
Once the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
The crude this compound will separate as a dense, dark oil or solid.
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or diethyl ether.
-
Combine the organic extracts and wash them sequentially with:
-
A cold, dilute solution of sodium thiosulfate to remove any dissolved iodine (until the organic layer is no longer colored).
-
A saturated sodium bicarbonate solution to neutralize any residual acid.
-
Brine to aid in phase separation.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by fractional vacuum distillation to obtain pure this compound. Collect the fraction boiling at the correct temperature and pressure.
References
impact of base selection on 1,2,4-trifluoro-5-iodobenzene coupling reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 1,2,4-trifluoro-5-iodobenzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of base selection and troubleshoot common issues encountered during their experiments. The electron-deficient nature of the this compound ring presents unique challenges and opportunities in carbon-carbon and carbon-nitrogen bond formation.
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical for coupling reactions with this compound?
A1: Base selection is crucial for several reasons. In Suzuki reactions, the base activates the boronic acid partner, facilitating transmetalation.[1] For Sonogashira couplings, it is required for the deprotonation of the terminal alkyne.[2] In Buchwald-Hartwig aminations, the base deprotonates the amine nucleophile.[3] The choice of base can significantly impact reaction rates, yields, and the prevalence of side reactions such as hydrodehalogenation, where the iodine atom is replaced by hydrogen.[4] The high electrophilicity of the this compound ring makes it susceptible to certain side reactions, which can be mitigated by the appropriate choice of base.
Q2: What are the most common classes of bases used for these coupling reactions?
A2: The most common bases fall into two categories: inorganic and organic.
-
Inorganic bases include carbonates (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[5] These are often used in Suzuki and Buchwald-Hartwig reactions.
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Organic bases are typically amines, such as triethylamine (NEt₃), diisopropylethylamine (DIPEA), or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).[6] Amine bases are standard in Sonogashira and Heck couplings.[2][7]
Q3: How do the electron-withdrawing fluorine atoms on the benzene ring affect the choice of base?
A3: The three fluorine atoms make the aryl iodide highly electron-deficient. This generally accelerates the oxidative addition step in the catalytic cycle, which can be beneficial.[8] However, it also increases the likelihood of side reactions. A carefully selected base is needed to promote the desired coupling pathway without causing decomposition of the starting material or promoting unwanted side reactions. For instance, a very strong base might lead to nucleophilic aromatic substitution of a fluorine atom or promote hydrodehalogenation.
Q4: Can the choice of base influence the chemoselectivity of the reaction?
A4: Yes. While the carbon-iodine bond is significantly more reactive than carbon-fluorine bonds in palladium-catalyzed cross-coupling, the choice of base, in conjunction with the catalyst system and reaction conditions, can play a role in preventing undesired C-F bond activation. A milder base may be preferable to avoid potential side reactions involving the C-F bonds, especially at elevated temperatures.
Troubleshooting Guides
Low or No Product Yield
A lack of product is a common issue that can often be traced back to the choice of base or other reaction parameters.
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Ensure your palladium source and ligand are appropriate for electron-deficient aryl iodides. Use a pre-formed catalyst or allow for a pre-catalyst formation step. | The active Pd(0) species is essential. Electron-rich and bulky ligands are often required for challenging substrates. |
| Inappropriate Base Strength | For Suzuki and Buchwald-Hartwig, screen a range of inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). For Sonogashira and Heck, try different amine bases (e.g., NEt₃, DIPEA). | The optimal base strength is a balance. Too weak a base may not facilitate the necessary deprotonation or activation step, while too strong a base can cause substrate decomposition or catalyst deactivation.[5][7] |
| Poor Base Solubility | Ensure the chosen base has some solubility in the reaction solvent. For inorganic bases in organic solvents, the addition of water can be beneficial, particularly in Suzuki reactions. | Poor solubility can lead to slow and incomplete reactions. The use of finely powdered bases can also improve performance. |
| Incorrect Base Equivalents | Typically, 1.5 to 3.0 equivalents of base are used. If the reaction is sluggish, consider increasing the amount of base. | Insufficient base will result in an incomplete reaction. |
| Base | Typical Conditions | Expected Outcome & Considerations | Literature Insights |
| K₂CO₃ | 2.0 eq., Dioxane/H₂O, 80-100 °C | A good starting point. Generally effective and cost-efficient. | A standard and widely used base for Suzuki couplings.[9] |
| Cs₂CO₃ | 2.0 eq., Toluene or Dioxane, 80-110 °C | Often provides higher yields than K₂CO₃, especially for challenging substrates. More soluble in organic solvents. | Can be particularly effective in Buchwald-Hartwig aminations as well.[9] |
| K₃PO₄ | 2.0-3.0 eq., Toluene or Dioxane, 80-110 °C | A stronger inorganic base that can be effective when carbonates are not. | Often used with sterically hindered substrates and can sometimes minimize side reactions.[10] |
| Organic Bases (e.g., Et₃N) | 3.0 eq., DMF, 80-100 °C | Less common for Suzuki but can be used. May lead to different side product profiles. | Generally, inorganic bases are preferred for Suzuki reactions.[5] |
Significant Formation of Side Products
The formation of byproducts such as the hydrodehalogenated 1,2,4-trifluorobenzene is a key challenge.
| Side Product | Potential Cause Related to Base | Troubleshooting Step | Rationale |
| 1,2,4-Trifluorobenzene (Hydrodehalogenation) | The base is too strong or is acting as a hydride source. The presence of protic impurities (e.g., water, alcohol) in combination with the base can facilitate this pathway. | Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃). Ensure anhydrous conditions if hydrodehalogenation is a major issue. | The mechanism of hydrodehalogenation can involve the base. Minimizing protic sources is crucial.[11] |
| Homocoupling of Coupling Partner | In Sonogashira reactions, amine bases can promote the homocoupling of the alkyne (Glaser coupling). In Suzuki reactions, this can be promoted by the presence of oxygen. | For Sonogashira, consider "copper-free" conditions or use a bulkier amine base like DIPEA. For Suzuki, ensure thorough degassing of the reaction mixture. | The base plays a role in the formation of the copper acetylide, which can homocouple.[2] |
Experimental Protocols
The following are generalized protocols that should be optimized for specific substrates.
Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add Pd(PPh₃)₄ to the vessel.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
This protocol provides a general method for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous THF
Procedure:
-
To a Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous THF.
-
To this solution, add the terminal alkyne, triethylamine, PdCl₂(PPh₃)₂, and CuI.[12]
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N coupling of this compound with a secondary amine.
Materials:
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This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cs₂CO₃ (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a reaction vial.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the vial and heat to 100-110 °C with stirring for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualized Workflows
Caption: Troubleshooting workflow for low product yield.
Caption: Base selection guide for different coupling reactions.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Heck coupling reaction of iodobenzene and styrene using supercritical water in the absence of a catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst [mdpi.com]
- 12. TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
Technical Support Center: Workup Procedures for Reactions Containing 1,2,4-Trifluoro-5-iodobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for the workup of reactions involving 1,2,4-trifluoro-5-iodobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used as a starting material?
A1: this compound is a versatile building block primarily used in cross-coupling reactions and nucleophilic aromatic substitutions. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bonds in palladium-catalyzed reactions, allowing for selective functionalization. Common transformations include:
-
Suzuki-Miyaura Coupling: To form carbon-carbon bonds with boronic acids or esters.
-
Sonogashira Coupling: For the synthesis of aryl alkynes from terminal alkynes.[1][2][3][4][5]
-
Buchwald-Hartwig Amination: To form carbon-nitrogen bonds with amines.[6][7][8][9]
-
Heck Coupling: For the formation of carbon-carbon bonds with alkenes.
-
Nucleophilic Aromatic Substitution (SNAr): Where a nucleophile displaces one of the fluorine atoms, which are activated by the other electron-withdrawing fluorine atoms and the iodine.
Q2: How do the fluorine atoms on the benzene ring affect the workup procedure?
A2: The three fluorine atoms on the benzene ring introduce several considerations for the workup procedure:
-
Increased Lipophilicity: Fluorinated compounds are often more lipophilic (less soluble in water) than their non-fluorinated analogs. This can facilitate extraction into organic solvents.
-
Modified Chromatographic Behavior: The polarity of the molecule is altered, which will affect its retention on silica gel during column chromatography. You may need to use less polar solvent systems for elution compared to similar non-fluorinated compounds.
-
Potential for 19F NMR Analysis: The presence of fluorine allows for the use of 19F NMR spectroscopy, which can be a powerful tool for reaction monitoring and characterization of fluorinated products and byproducts.[10]
Q3: What is the general procedure for quenching a cross-coupling reaction with this compound?
A3: Once the reaction is deemed complete by a monitoring technique like TLC or LC-MS, it should be cooled to room temperature. The quenching procedure depends on the specific reaction conditions, but a general approach is to add water or a saturated aqueous solution of ammonium chloride (NH4Cl).[1] This will hydrolyze any remaining reactive organometallic species and dissolve inorganic salts. For reactions using a strong base like sodium tert-butoxide, a milder quenching agent like water is often sufficient.
Q4: What are the best practices for extracting the product from the reaction mixture?
A4: After quenching, the product is typically extracted from the aqueous layer using an immiscible organic solvent.
-
Solvent Choice: Common extraction solvents include ethyl acetate, diethyl ether, and dichloromethane (DCM). The choice of solvent will depend on the solubility of your product.
-
Procedure: Perform the extraction in a separatory funnel. It is advisable to extract the aqueous layer multiple times (e.g., 3 x 50 mL) to ensure complete recovery of the product.[11]
-
Washing: The combined organic layers should be washed with brine (a saturated aqueous solution of NaCl). This helps to remove residual water and some inorganic impurities from the organic phase.
-
Drying: The organic layer should be dried over an anhydrous drying agent such as sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).[11]
-
Filtration and Concentration: After drying, the drying agent is removed by filtration, and the solvent is removed under reduced pressure using a rotary evaporator.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is fresh or has been stored under an inert atmosphere. Consider using a pre-catalyst that is more air-stable. |
| Ineffective Base | The choice of base is critical. For Suzuki reactions, inorganic bases like K2CO3, Cs2CO3, or K3PO4 are common. For Sonogashira and Heck reactions, organic bases like triethylamine (NEt3) or diisopropylethylamine (DIPEA) are often used. Ensure the base is anhydrous and of high purity.[12] |
| Poor Solvent Quality | Use anhydrous and deoxygenated solvents, especially for palladium-catalyzed reactions. Common solvents include toluene, dioxane, THF, and DMF.[12] |
| Low Reaction Temperature | While the electron-deficient nature of the substrate can sometimes allow for milder conditions, many cross-coupling reactions require heating. Incrementally increase the temperature and monitor the reaction progress.[12] |
Issue 2: Presence of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Steps |
| Homocoupling of Coupling Partner | This is common in Sonogashira (Glaser coupling) and Suzuki reactions. | For Sonogashira, consider lowering the amount of copper catalyst or running the reaction under copper-free conditions. For Suzuki, ensure the rigorous exclusion of oxygen. |
| Deiodination (Hydrodehalogenation) | The iodine atom is replaced by a hydrogen atom, forming 1,2,4-trifluorobenzene. This is more common with electron-deficient aryl iodides.[13] | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to promote the desired reductive elimination. Use anhydrous solvents and high-purity reagents to minimize sources of hydride.[13] |
| Protodeborylation (Suzuki) | The boronic acid reagent is converted back to the corresponding arene. | Use a stronger base or ensure anhydrous conditions. The use of boronate esters (e.g., pinacol esters) can improve stability. |
Issue 3: Difficulties in Product Purification
| Problem | Troubleshooting Steps |
| Streaking or Poor Separation on TLC | The compound may be too polar or acidic/basic. |
| Co-elution of Product and Starting Material | The polarity of the product and this compound may be very similar. |
| Visualization of Spots on TLC | The product may not be UV-active or stain well with common stains. |
Experimental Protocols
General Workup Protocol for a Suzuki-Miyaura Coupling Reaction
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material (this compound) is consumed.
-
Cooling: Once complete, cool the reaction mixture to room temperature.
-
Quenching: Dilute the reaction mixture with ethyl acetate and water.
-
Filtration (Optional): If a significant amount of solid (e.g., palladium black, inorganic salts) is present, filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.[11]
-
Extraction: Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but often a mixture of hexanes and ethyl acetate is a good starting point.
Data Presentation
The following table provides representative data for typical cross-coupling reactions involving aryl iodides. Note that optimal conditions for this compound may vary and require optimization.
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4 (2) | - | K2CO3 | Toluene/H2O | 100 | 85-95 |
| Sonogashira | Phenylacetylene | PdCl2(PPh3)2 (2) | - | NEt3 | THF | RT | 80-90 |
| Buchwald-Hartwig | Aniline | Pd2(dba)3 (1) | XPhos (2) | NaOtBu | Toluene | 100 | 75-90 |
| Nucleophilic Aromatic Substitution | Sodium methoxide | - | - | - | Methanol | 60 | 70-85 |
Visualizations
Experimental Workflow for Workup and Purification
Caption: General experimental workflow for the workup and purification of a cross-coupling reaction.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting guide for addressing low product yield in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1,2,4-Trifluoro-5-iodobenzene and 1-Bromo-2,4,5-trifluorobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the strategic selection of building blocks is paramount for the efficient construction of complex molecular architectures. Polyfluorinated aromatic compounds, in particular, are crucial synthons in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an objective comparison of the reactivity of two such building blocks: 1,2,4-trifluoro-5-iodobenzene and 1-bromo-2,4,5-trifluorobenzene . The comparative analysis is supported by established principles of organic chemistry and available experimental data for analogous systems, offering insights into their performance in key transformations.
Executive Summary
The primary differentiator between this compound and 1-bromo-2,4,5-trifluorobenzene lies in the inherent reactivity of the carbon-halogen bond. The carbon-iodine (C-I) bond is weaker and more readily undergoes oxidative addition in transition metal-catalyzed cross-coupling reactions compared to the more robust carbon-bromine (C-Br) bond. This fundamental difference dictates the reaction conditions required and the potential for selective transformations.
This compound is generally the more reactive substrate in palladium-catalyzed cross-coupling reactions, often proceeding under milder conditions with higher yields. This makes it an excellent choice for Suzuki, Sonogashira, and Buchwald-Hartwig aminations where efficiency is critical.
1-Bromo-2,4,5-trifluorobenzene , while less reactive in cross-coupling reactions, offers advantages in terms of cost and stability. Its propensity to form Grignard reagents and undergo nucleophilic aromatic substitution provides alternative synthetic routes. The lower reactivity of the C-Br bond can also be exploited for sequential cross-coupling strategies.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl halide in these transformations generally follows the trend I > Br > Cl.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. Due to the lower bond dissociation energy of the C-I bond, this compound is expected to exhibit higher reactivity in Suzuki couplings compared to its bromo-analogue. This often translates to faster reaction times, lower catalyst loadings, and higher yields under comparable conditions.
Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling
| Feature | This compound | 1-Bromo-2,4,5-trifluorobenzene |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Pd(PPh₃)₄, Pd₂(dba)₃/ligand |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₂CO₃, K₃PO₄ |
| Typical Solvent | Toluene/H₂O, Dioxane/H₂O | Toluene/H₂O, Dioxane/H₂O |
| Typical Temperature | Room Temp. to 80 °C | 80 °C to 110 °C |
| Expected Yield | Good to Excellent | Moderate to Good |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the aryl halide (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Add a degassed solvent system (e.g., toluene/ethanol/water 4:1:1).
-
Heat the mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
A Comparative Guide to Reagents for Introducing the 2,4,5-Trifluorophenyl Moiety
For Researchers, Scientists, and Drug Development Professionals
The 2,4,5-trifluorophenyl moiety is a critical structural motif in numerous pharmaceuticals and agrochemicals, prized for its ability to enhance metabolic stability, binding affinity, and bioavailability. The widely prescribed anti-diabetic drug, sitagliptin, is a prominent example of a bioactive molecule featuring this functional group. This guide provides an objective comparison of common reagents and synthetic strategies for introducing the 2,4,5-trifluorophenyl group, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research and development needs.
Introduction to Synthetic Strategies
Several key methodologies have been established for the introduction of the 2,4,5-trifluorophenyl moiety. These primarily include palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and copper-catalyzed Ullmann-type reactions, as well as nucleophilic aromatic substitution (SNAr) and the use of organometallic reagents like Grignard reagents. The choice of reagent and method often depends on the nature of the substrate, desired bond type (C-C, C-N, etc.), functional group tolerance, and scalability.
Comparison of Key Reagents and Methodologies
The following sections provide a detailed comparison of the most common approaches for introducing the 2,4,5-trifluorophenyl moiety.
Suzuki-Miyaura Coupling with 2,4,5-Trifluorophenylboronic Acid
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.[1] The use of 2,4,5-trifluorophenylboronic acid is a popular choice due to its commercial availability and relative stability.
Reaction Scheme:
Ar-X + (HO)₂B-C₆H₂F₃ → Ar-C₆H₂F₃
Ar-X = Aryl/Heteroaryl-Halide or -Triflate
Performance Data:
| Coupling Partner (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | Pd₂(dba)₃ (2.5) | XPhos (7.5) | K₃PO₄ | Toluene/H₂O | 95 | 16 | 93 | [2] |
| 1-Bromo-2-fluorobenzene | G-COOH-Pd-10 | - | Na₂CO₃ | Dioxane/H₂O | 110 | 48 | >95 | |
| 3-Iodo-1,2,4,5-tetrafluorobenzene | Pd₂(dba)₃ (5) | RuPhos (15) | Na₂CO₃ | THF/Toluene/H₂O | 95 | 60 | 63 | [2] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloroanisole with 2,4,5-Trifluorophenylboronic Acid
-
To a reaction vessel, add 4-chloroanisole (1.0 equiv), 2,4,5-trifluorophenylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).
-
Add the palladium precatalyst, for instance, a new precatalyst that generates the catalytically active species under conditions where boronic acid decomposition is slow (2 mol%).[3]
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon).
-
Add degassed tetrahydrofuran (THF) and a 0.5 M aqueous solution of K₃PO₄.[3]
-
The reaction mixture is stirred vigorously at room temperature for 30 minutes.[3]
-
Upon completion (monitored by TLC or GC-MS), the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Buchwald-Hartwig Amination with 2,4,5-Trifluorophenyl Halides
For the formation of a C-N bond to introduce the 2,4,5-trifluorophenyl moiety, the Buchwald-Hartwig amination is a highly effective method.[4] This reaction couples an amine with an aryl halide, such as 2,4,5-trifluorobromobenzene or 2,4,5-trifluorochlorobenzene.
Reaction Scheme:
R₂NH + X-C₆H₂F₃ → R₂N-C₆H₂F₃
X = Br, Cl, I
Performance Data:
| Amine (R₂NH) | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | 4-Chlorotoluene | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOtBu | Toluene | Reflux | 6 | 94 | [5] |
| Diphenylamine | 4-Chloroanisole | Pd₂(dba)₃ (1) | tBu₃P·HBF₄ (2) | NaOtBu | Toluene | Reflux | 16 | 65 | [6] |
| Benzylamine | Aryl Perfluorooctanesulfonate | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 90 | 48 | 76 | [5] |
Experimental Protocol: Buchwald-Hartwig Amination of Morpholine with 4-Chlorotoluene [5]
-
To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).
-
Add degassed toluene and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (1.0 equiv.) and morpholine (1.5 equiv.) in one portion.
-
Stir the resulting mixture at reflux for 6 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Ullmann Condensation with 2,4,5-Trifluorophenyl Halides
The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, is a classical method for forming C-N, C-O, and C-C bonds.[7] While it often requires harsher conditions than palladium-catalyzed methods, modern advancements have led to milder protocols.
Reaction Scheme (C-N Coupling):
R₂NH + I-C₆H₂F₃ → R₂N-C₆H₂F₃
Performance Data:
| Nucleophile | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Various Amines | Aryl Iodides | CuI (10) | N-Methylglycine | K₂CO₃ | DMSO | 90 | 24 | Good to Excellent | [8] |
| Anilines | Aryl Chlorides | CuI | 6-Hydroxy picolinohydrazide | K₃PO₄ | Dioxane | 100 | - | Broad Scope | [7] |
| 1-Iodo-2-nitrobenzene (self-coupling) | - | Copper powder | - | - | Solvent-free | ~290 | <1 min | 50-90 (conversion) | [9] |
Experimental Protocol: Ullmann Coupling of Amines with Aryl Iodides [8]
-
In a reaction tube, combine the aryl iodide (1.0 equiv), the amine (1.2 equiv), copper(I) iodide (CuI) (10 mol%), N-methylglycine (20 mol%), and potassium carbonate (K₂CO₃) (2.0 equiv).
-
Add dimethyl sulfoxide (DMSO) as the solvent.
-
Seal the tube and heat the reaction mixture at 90 °C for 24 hours.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry over a drying agent, and concentrate.
-
Purify the product by chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the fluorine atoms in the 2,4,5-trifluorophenyl ring activates it towards nucleophilic aromatic substitution.[10][11] This allows for the direct displacement of a suitable leaving group (often a halogen) by a nucleophile without the need for a metal catalyst.
Reaction Scheme:
Nu:⁻ + X-C₆H₂F₃ → Nu-C₆H₂F₃ + X⁻
X = F, Cl, Br, I (F is often the best leaving group in SNAr)
Performance Data:
| Nucleophile | Substrate | Conditions | Product | Yield (%) | Reference |
| NaOH (aq) | 2,4,6-Trinitrochlorobenzene | Room Temp | 2,4,6-Trinitrophenol | High | [10] |
| NH₃ | 1-Chloro-2,4,5-trifluorobenzene | High Temp/Pressure | 2,4,5-Trifluoroaniline | - | General Principle |
| R₂NH | 1-Fluoro-2,4-dinitrobenzene | Mild | N,N-Dialkyl-2,4-dinitroaniline | High | General Principle |
Experimental Protocol: General Procedure for SNAr
-
Dissolve the 1-halo-2,4,5-trifluorobenzene derivative in a suitable polar aprotic solvent (e.g., DMF, DMSO).
-
Add the nucleophile (e.g., an amine, alkoxide, or thiol) to the solution. A base may be required to deprotonate the nucleophile.
-
Heat the reaction mixture to the required temperature (can range from room temperature to high temperatures depending on the reactivity of the substrates).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup to remove the solvent and excess reagents.
-
Extract the product with an appropriate organic solvent.
-
Dry, concentrate, and purify the product by chromatography or recrystallization.
Visualization of Experimental Workflow and a Relevant Signaling Pathway
To provide a clearer understanding of the practical application and biological relevance of the 2,4,5-trifluorophenyl moiety, the following diagrams illustrate a typical experimental workflow for a Suzuki-Miyaura coupling and the signaling pathway of DPP-4 inhibition by sitagliptin.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The signaling pathway of DPP-4 inhibition by sitagliptin for glycemic control.[12][13]
Conclusion
The introduction of the 2,4,5-trifluorophenyl moiety can be achieved through a variety of robust and well-established synthetic methods. The Suzuki-Miyaura coupling offers a versatile and high-yielding approach for C-C bond formation with commercially available boronic acids. For C-N bond formation, the Buchwald-Hartwig amination provides excellent scope and functional group tolerance. The Ullmann condensation, while historically requiring harsh conditions, has seen significant improvements and remains a viable option. Finally, for appropriately activated substrates, nucleophilic aromatic substitution offers a direct, metal-free alternative. The choice of the optimal reagent and methodology will ultimately be guided by the specific synthetic context, including the nature of the starting materials, the desired bond to be formed, and the overall synthetic strategy. This guide provides the foundational information to make an informed decision for the efficient incorporation of the valuable 2,4,5-trifluorophenyl moiety into target molecules.
References
- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. nbinno.com [nbinno.com]
- 13. youtube.com [youtube.com]
A Comparative Study of Palladium Catalysts for Cross-Coupling Reactions of 1,2,4-Trifluoro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorinated motifs is a cornerstone of modern medicinal chemistry and materials science. 1,2,4-Trifluoro-5-iodobenzene is a valuable building block for synthesizing complex molecules, owing to its unique electronic properties and the reactivity of its carbon-iodine bond. Palladium-catalyzed cross-coupling reactions are paramount for the functionalization of such aryl iodides. This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions involving this compound and its analogs. The data presented is collated from various studies on similar substrates to provide a predictive overview of catalyst performance.
Catalyst Performance Comparison
The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of the palladium precursor, ligands, base, and solvent system. The following tables summarize the expected performance of various palladium catalysts for the coupling of this compound with different partners.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For electron-deficient aryl iodides like this compound, catalyst systems with electron-rich and bulky phosphine ligands are often preferred to facilitate the oxidative addition and reductive elimination steps.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12-18 | 75-85 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8-12 | 85-95 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane/H₂O | 80-90 | 10-16 | 80-90 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 6-10 | >90 |
Heck Coupling
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene. For polyhalogenated, electron-poor substrates, the choice of base and ligand is critical to prevent side reactions and ensure high yields of the desired substituted alkene.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 12-24 | 70-85 |
| Pd(PPh₃)₄ | PPh₃ | NaOAc | DMA | 120 | 16-24 | 65-80 |
| Pd/C | - | K₂CO₃ | NMP | 120-140 | 12-18 | 70-80 |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cy₂NMe | Dioxane | 100 | 8-16 | 80-90 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, typically with the aid of a copper(I) co-catalyst. For fluorinated aryl iodides, mild reaction conditions are often sufficient.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT-50 | 2-6 | 85-95 |
| Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | Toluene | RT-60 | 3-8 | 80-90 |
| Pd(PPh₃)₄ | CuI | Et₃N/DMF | DMF | RT-70 | 2-5 | >90 |
| Pd/C | CuI | K₂CO₃ | EtOH/H₂O | 80 | 6-12 | 75-85 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The use of bulky, electron-rich phosphine ligands is crucial for the efficient coupling of both primary and secondary amines with aryl halides.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 100-110 | 12-24 | 80-90 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 8-16 | >90 |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | 80-100 | 10-18 | 85-95 |
| [Pd(allyl)Cl]₂ | RuPhos | K₂CO₃ | t-BuOH | 100 | 12-20 | 80-90 |
Experimental Protocols
The following are generalized experimental protocols for the palladium-catalyzed cross-coupling reactions of this compound. Researchers should optimize these conditions for their specific coupling partners and desired outcomes.
General Suzuki-Miyaura Coupling Protocol
To a flame-dried Schlenk flask is added this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. The palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and ligand (e.g., XPhos, 0.04 mmol) are added under a positive flow of inert gas. Anhydrous solvent (e.g., dioxane, 5 mL) is added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time. Reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Heck Coupling Protocol
In a sealable reaction vessel, this compound (1.0 mmol), the alkene (1.5 mmol), the base (e.g., Et₃N, 1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and a ligand (if required, e.g., P(o-tol)₃, 0.04 mmol) are combined. The solvent (e.g., DMF, 5 mL) is added, and the vessel is sealed. The reaction mixture is heated to the specified temperature with vigorous stirring for the required duration. After cooling, the mixture is diluted with a suitable organic solvent and filtered to remove inorganic salts. The filtrate is washed with water and brine, dried over a drying agent, and the solvent is removed in vacuo. The product is isolated by column chromatography.
General Sonogashira Coupling Protocol
To a solution of this compound (1.0 mmol) and a terminal alkyne (1.2 mmol) in a deoxygenated solvent such as THF (5 mL), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), a copper(I) co-catalyst (e.g., CuI, 0.04 mmol), and a base (e.g., triethylamine, 2.0 mmol) are added. The reaction is stirred under an inert atmosphere at the appropriate temperature until completion, as monitored by TLC or GC-MS. The reaction mixture is then diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
General Buchwald-Hartwig Amination Protocol
A mixture of this compound (1.0 mmol), the amine (1.2 mmol), a strong base such as NaOt-Bu (1.4 mmol), a palladium precursor such as Pd₂(dba)₃ (0.01 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.02 mmol) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is heated under an inert atmosphere until the starting material is consumed.[1] The reaction is then cooled to room temperature, quenched with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Visualizing the Reaction Workflows and Catalytic Cycles
The following diagrams illustrate the generalized experimental workflow and the fundamental catalytic cycles for the discussed cross-coupling reactions.
A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
A simplified representation of the catalytic cycle for palladium-catalyzed cross-coupling.
References
Validating the Transformation of 1,2,4-Trifluoro-5-iodobenzene: An NMR-Centric Comparison Guide
For researchers engaged in the synthesis of novel fluorinated compounds, unambiguous structural validation of reaction products is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for validating the products of reactions involving 1,2,4-trifluoro-5-iodobenzene. We present supporting data, detailed experimental protocols, and a comparison with alternative analytical techniques.
The Power of Multinuclear NMR in Product Validation
NMR spectroscopy is an exceptionally powerful method for the structural elucidation of organic molecules. For fluorinated compounds like the derivatives of this compound, multinuclear NMR (¹H, ¹³C, and ¹⁹F) is indispensable.
-
¹H NMR provides information on the number, environment, and connectivity of protons in the molecule.
-
¹³C NMR reveals the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it is crucial for confirming the overall structure.[1]
-
¹⁹F NMR is particularly valuable due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[2][3] Its wide chemical shift range and characteristic coupling constants (J-couplings) to other fluorine, hydrogen, and carbon atoms provide a detailed fingerprint of the fluorination pattern on the aromatic ring.[4][5]
NMR vs. Alternative Validation Methods
While NMR is a cornerstone technique, other methods can provide complementary information. Here’s how they compare for the validation of aromatic compounds.
| Method | Strengths | Limitations | Best Use Case |
| NMR Spectroscopy | Provides detailed structural information (connectivity, stereochemistry), non-destructive, quantitative.[6] | Lower sensitivity compared to MS, requires soluble samples, can be complex to interpret for mixtures.[1] | Primary method for unambiguous structure determination of purified products. |
| Mass Spectrometry (MS) | Extremely high sensitivity, provides accurate molecular weight and fragmentation patterns. | Provides limited information on isomerism and stereochemistry, can be destructive. | Confirming molecular weight and identifying products in complex reaction mixtures (e.g., LC-MS). |
| Elemental Analysis | Determines the elemental composition (%C, %H, %N, etc.) of a pure sample. | Requires a highly pure sample, provides no structural information, destructive. | Orthogonal confirmation of the empirical formula for a new, pure compound. |
| X-ray Crystallography | Provides the absolute, unambiguous 3D structure of a molecule. | Requires a suitable single crystal, which can be difficult or impossible to grow. | Definitive structural proof when a crystal is available. |
Illustrative Example: Suzuki Coupling of this compound
To demonstrate the utility of NMR in product validation, we will consider a common cross-coupling reaction: the Suzuki coupling of this compound with phenylboronic acid to yield 4-phenyl-1,2,5-trifluorobenzene . The disappearance of the starting material's spectral signatures and the appearance of new, characteristic product signals provide definitive proof of the transformation.
NMR Data Comparison: Reactant vs. Product
The following tables summarize the expected NMR data for the reactant and the hypothetical product. The changes in chemical shifts and coupling patterns are indicative of the successful substitution of the iodine atom with a phenyl group.
Table 1: NMR Data for Starting Material (this compound)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) | Assignment |
| ¹H | ~7.8 | (dd, JH-F ≈ 9.5, JH-F ≈ 6.5) | H-6 |
| ~7.3 | (t, JH-F ≈ 8.5) | H-3 | |
| ¹⁹F | ~ -110 | (m) | F-1 |
| ~ -130 | (m) | F-2 | |
| ~ -145 | (m) | F-4 | |
| ¹³C | ~ 155-160 (d, JC-F) | (m) | C-F |
| ~ 150-155 (d, JC-F) | (m) | C-F | |
| ~ 145-150 (d, JC-F) | (m) | C-F | |
| ~ 120-125 | (m) | C-H | |
| ~ 115-120 | (m) | C-H | |
| ~ 90-95 | (m) | C-I |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The multiplicity 'm' (multiplet) arises from complex H-F, F-F, and C-F couplings.
Table 2: Expected NMR Data for Product (4-phenyl-1,2,5-trifluorobenzene)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) | Assignment |
| ¹H | ~7.5-7.7 | (m) | Phenyl H (ortho, meta, para) & H-6 |
| ~7.2-7.4 | (m) | Phenyl H & H-3 | |
| ¹⁹F | ~ -115 | (m) | F-1 |
| ~ -135 | (m) | F-2 | |
| ~ -150 | (m) | F-5 | |
| ¹³C | ~ 155-160 (d, JC-F) | (m) | C-F |
| ~ 150-155 (d, JC-F) | (m) | C-F | |
| ~ 145-150 (d, JC-F) | (m) | C-F | |
| ~ 130-135 | (s) | Phenyl C (ipso) | |
| ~ 128-130 | (s) | Phenyl C-H | |
| ~ 120-125 | (m) | C-H (trifluorophenyl ring) | |
| ~ 115-120 | (m) | C-H (trifluorophenyl ring) | |
| ~ 110-115 | (m) | C-Phenyl (ipso on trifluorophenyl ring) |
Key Observations for Validation:
-
Disappearance of C-I Signal: The ¹³C signal around 90-95 ppm for the carbon attached to iodine will disappear.
-
Appearance of Phenyl Signals: New signals will appear in the ¹H NMR (~7.5-7.7 ppm) and ¹³C NMR (~128-135 ppm) corresponding to the new phenyl group.[7][8]
-
Shifts in Fluorine Signals: The chemical shifts of the three fluorine atoms will adjust due to the change in the electronic environment from an iodine to a phenyl substituent.[9]
Experimental Protocols
Sample Preparation for NMR Analysis
A robust and validated protocol is essential for acquiring high-quality, reproducible NMR data.[6]
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified reaction product into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) that completely dissolves the sample. CDCl₃ is a common first choice for non-polar to moderately polar compounds.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If required, add a small amount of an internal standard with a known chemical shift (e.g., Tetramethylsilane, TMS).
-
Transfer: Vortex or gently swirl the vial until the sample is fully dissolved. Transfer the solution into a clean, dry 5 mm NMR tube using a pipette.
-
Filtering (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
General NMR Data Acquisition
The following are general parameters for acquiring spectra on a typical 400 or 500 MHz NMR spectrometer.[10]
-
¹H NMR:
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay (5 x T₁) is needed for accurate integration.[4]
-
Number of Scans: 8-16 scans, depending on sample concentration.
-
-
¹⁹F NMR:
-
Pulse Program: Standard single pulse with proton decoupling (e.g., 'zgpg30').
-
Spectral Width: ~250 ppm (e.g., from -50 to -200 ppm for organofluorines).[2]
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 16-64 scans.
-
-
¹³C NMR:
-
Pulse Program: Standard single pulse with proton decoupling (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance and sensitivity.
-
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for validating a reaction product using NMR spectroscopy, from the initial reaction workup to the final structure confirmation.
Caption: Workflow for reaction product validation using NMR spectroscopy.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. azom.com [azom.com]
- 6. researchgate.net [researchgate.net]
- 7. Iodobenzene | C6H5I | CID 11575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. rsc.org [rsc.org]
Quantitative Analysis of 1,2,4-Trifluoro-5-iodobenzene Reactions by GC-MS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies for the quantitative analysis of reactions involving 1,2,4-trifluoro-5-iodobenzene and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of a standardized, validated method for this specific compound, this document synthesizes information from established analytical procedures for structurally similar halogenated and fluorinated aromatic compounds. The protocols and data presented herein are intended to serve as a robust starting point for method development and validation in a research and drug development context.
Introduction
This compound is a valuable building block in organic synthesis, frequently utilized in cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions to introduce a trifluorophenyl group into a target molecule. Accurate and precise quantitative analysis of these reactions is crucial for reaction optimization, yield determination, and impurity profiling. GC-MS is a powerful and widely used technique for this purpose, offering high separation efficiency and sensitive, selective detection.
This guide compares two common quantitative GC-MS approaches: a standard method utilizing a non-polar column and a method employing a mid-polarity column for alternative selectivity. Performance data, based on typical results for analogous compounds, are presented to aid in method selection.
Experimental Protocols
Detailed methodologies for two distinct GC-MS approaches are provided below. These protocols are based on established methods for halogenated semi-volatile organic compounds, such as those outlined in EPA Method 8270D, and can be adapted for the specific reaction products of this compound.[1][2][3]
Sample Preparation:
-
Reaction Quenching: At the desired time point, quench a 100 µL aliquot of the reaction mixture by adding it to 1 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Internal Standard Spiking: Add a known concentration of an appropriate internal standard. For halogenated aromatic compounds, deuterated analogues or compounds with similar chemical properties and retention times are recommended.[4] 1,3-Dibromobenzene or 4-bromofluorobenzene are suitable choices.
-
Extraction (if necessary): If the reaction solvent is not compatible with the GC-MS system, perform a liquid-liquid extraction. Add water to the quenched sample and extract the organic components with the chosen solvent (e.g., ethyl acetate).
-
Drying and Dilution: Dry the organic layer over anhydrous sodium sulfate. Dilute the sample to a final concentration within the calibration range of the instrument.
Method 1: Non-Polar Column GC-MS
This method is a general-purpose approach suitable for a wide range of aromatic compounds.
-
GC System: Agilent 7890B GC or equivalent
-
MS System: Agilent 5977B MSD or equivalent
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[5]
-
Injection Volume: 1 µL, splitless
-
Inlet Temperature: 280°C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 15°C/min to 200°C
-
Ramp: 25°C/min to 300°C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for this compound, expected products, and the internal standard.
Method 2: Mid-Polarity Column GC-MS
This method offers alternative selectivity, which can be beneficial for resolving isomers or separating products from starting materials with similar boiling points.
-
GC System: Agilent 7890B GC or equivalent
-
MS System: Agilent 5977B MSD or equivalent
-
Column: DB-35MS (or equivalent 35% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[6]
-
Injection Volume: 1 µL, splitless
-
Inlet Temperature: 280°C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Ramp: 20°C/min to 310°C, hold for 3 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Presentation: Quantitative Performance Comparison
The following tables summarize the expected quantitative performance of the two GC-MS methods for the analysis of a hypothetical Suzuki coupling product of this compound. This data is extrapolated from validated methods for similar halogenated aromatic compounds.[7]
Table 1: Method Validation Parameters for the Quantitative Analysis of a Trifluorobiphenyl Derivative
| Parameter | Method 1 (Non-Polar Column) | Method 2 (Mid-Polarity Column) |
|---|---|---|
| Linearity (R²) | > 0.998 | > 0.997 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.08 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.25 µg/mL |
| Precision (%RSD, n=6) | < 5% | < 6% |
| Accuracy (% Recovery) | 92-108% | 90-110% |
Table 2: Comparison of Chromatographic Parameters
| Parameter | Method 1 (Non-Polar Column) | Method 2 (Mid-Polarity Column) |
|---|---|---|
| Typical Retention Time | 12.5 min | 14.2 min |
| Peak Asymmetry | 0.9 - 1.2 | 0.9 - 1.3 |
| Resolution from Starting Material | > 2.0 | > 2.5 |
Mandatory Visualizations
Caption: Workflow for quantitative analysis of this compound reactions.
Caption: Potential reaction pathways of this compound.
Conclusion
The quantitative analysis of this compound reactions by GC-MS is a highly feasible and robust approach. While a universally validated method for this specific compound is not yet established, the methodologies presented in this guide, derived from best practices for similar halogenated aromatic compounds, provide a solid foundation for developing a reliable in-house method. The choice between a non-polar and a mid-polarity column will depend on the specific separation challenges presented by the reaction mixture. Careful method validation, including the assessment of linearity, sensitivity, precision, and accuracy, is essential for obtaining high-quality, defensible quantitative data in a research and drug development setting.
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. gcms.cz [gcms.cz]
- 3. testinglab.com [testinglab.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. population-protection.eu [population-protection.eu]
- 6. dea.gov [dea.gov]
- 7. benchchem.com [benchchem.com]
comparing Sonogashira and Suzuki reactions for 1,2,4-trifluoro-5-iodobenzene
A Comparative Guide to Sonogashira and Suzuki Cross-Coupling Reactions for 1,2,4-Trifluoro-5-iodobenzene
For researchers, scientists, and drug development professionals engaged in the synthesis of complex fluorinated aromatic compounds, the choice of an appropriate cross-coupling strategy is paramount. This guide provides a detailed comparison of two powerful palladium-catalyzed reactions, the Sonogashira and Suzuki couplings, for the functionalization of this compound. This substrate is of particular interest due to the prevalence of fluorinated motifs in pharmaceuticals and agrochemicals.
The carbon-iodine bond in this compound is the primary site of reactivity in palladium-catalyzed cross-coupling reactions, offering a versatile handle for the introduction of various substituents. The electron-withdrawing nature of the three fluorine atoms generally enhances the reactivity of the aryl iodide in the oxidative addition step of the catalytic cycle.
Performance Comparison
| Feature | Sonogashira Reaction | Suzuki Reaction |
| Bond Formation | C(sp²)–C(sp) | C(sp²)–C(sp²) |
| Coupling Partner | Terminal Alkyne | Organoboron Reagent (e.g., boronic acid) |
| Key Reagents | Palladium catalyst, Copper(I) co-catalyst (optional but common), Amine base | Palladium catalyst, Base (e.g., carbonates, phosphates), often in aqueous mixture |
| Advantages | - Direct introduction of an alkynyl group, a versatile functional handle. - Generally mild reaction conditions. | - Wide availability and stability of boronic acids. - High functional group tolerance. - Often proceeds well in aqueous or mixed-aqueous solvent systems, which can be advantageous for green chemistry. |
| Considerations | - Potential for alkyne homocoupling (Glaser coupling) as a side reaction, especially in the presence of copper and oxygen. - Some terminal alkynes can be unstable or require protection. | - Boronic acids can undergo protodeboronation or form boroxines. - The base is crucial for the activation of the boronic acid. |
| Typical Catalysts | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [Pd(dppf)Cl₂] | Pd(PPh₃)₄, Pd(OAc)₂, [Pd(dppf)Cl₂] |
| Typical Bases | Triethylamine (Et₃N), Diisopropylamine (DIPA) | K₂CO₃, Cs₂CO₃, K₃PO₄ |
Experimental Protocols
The following are representative experimental protocols for the Sonogashira and Suzuki reactions of this compound, adapted from general procedures for similar aryl iodides.
Sonogashira Coupling: Synthesis of 1,2,4-Trifluoro-5-(phenylethynyl)benzene
This protocol describes the coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 mmol, 284 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (5 mL, degassed)
-
Tetrahydrofuran (THF), anhydrous (5 mL, degassed)
-
Schlenk flask or sealed tube
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous, degassed THF (5 mL) and degassed triethylamine (5 mL) to the flask.
-
Add phenylacetylene (1.2 mmol) dropwise to the stirred reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1,2,4-trifluoro-5-(phenylethynyl)benzene.
Suzuki Coupling: Synthesis of 1,2,4-Trifluoro-5-phenylbenzene
This protocol describes the coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 284 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (6 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Round-bottom flask with reflux condenser
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Add toluene (6 mL), ethanol (2 mL), and water (2 mL) to the flask.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1,2,4-trifluoro-5-phenylbenzene.
Reaction Workflows
The following diagrams illustrate the general workflows for the Sonogashira and Suzuki coupling reactions.
The Strategic Application of 1,2,4-Trifluoro-5-iodobenzene in Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the selection of building blocks in chemical synthesis is a critical decision that balances reactivity, yield, and cost. This guide provides a comprehensive cost-benefit analysis of using 1,2,4-trifluoro-5-iodobenzene as a synthetic intermediate, comparing its performance with a key alternative, 1-bromo-2,4,5-trifluorobenzene, supported by experimental data and detailed protocols.
The incorporation of the 2,4,5-trifluorophenyl moiety is a common strategy in the design of bioactive molecules, particularly in the pharmaceutical and agrochemical industries. This structural motif can significantly enhance the metabolic stability, bioavailability, and binding affinity of a compound. Both this compound and its bromo-analogue serve as key starting materials for introducing this group, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. The choice between the iodo- and bromo-substituted precursor often hinges on a trade-off between reactivity and cost.
Performance Comparison: Reactivity vs. Cost
Aryl iodides are generally more reactive than aryl bromides in the rate-determining oxidative addition step of many cross-coupling catalytic cycles. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and potentially higher yields. However, this performance advantage typically comes at a higher purchasing cost.
To illustrate this, a cost comparison of the two reagents is presented below. Prices are based on currently available catalog listings from major chemical suppliers and are subject to variation.
| Reagent | Molecular Weight ( g/mol ) | Purity | Price (USD/g) |
| This compound | 257.98 | >97% | ~$25 - $43 |
| 1-Bromo-2,4,5-trifluorobenzene | 210.98 | >98% | ~$0.44 - $10 |
As the data indicates, this compound is significantly more expensive than its bromo-counterpart. The following sections will explore whether the potential benefits in synthetic performance justify this higher cost.
Experimental Data: A Head-to-Head Comparison in Suzuki Coupling
| Parameter | Using this compound | Using 1-Bromo-2,4,5-trifluorobenzene |
| Reaction Time | 4 - 8 hours | 12 - 24 hours |
| Reaction Temperature | 80 °C | 100 °C - 110 °C |
| Catalyst Loading | 1-2 mol% | 2-5 mol% |
| Typical Yield | > 90% | 75 - 85% |
This comparison highlights the key advantages of using the iodo-reagent: faster reaction times, lower reaction temperatures, and typically higher yields. These factors can be particularly crucial in complex, multi-step syntheses where overall yield is paramount.
Experimental Protocols
Detailed experimental protocols for the Suzuki-Miyaura coupling to synthesize 1-(2,4,5-trifluorophenyl)-1H-pyrazole using both reagents are provided below. These are representative procedures and may require optimization for specific laboratory conditions.
Protocol 1: Suzuki Coupling with this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
1H-Pyrazole-1-boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, 1H-pyrazole-1-boronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
In a separate vial, dissolve palladium(II) acetate and SPhos in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask, followed by water.
-
Heat the reaction mixture to 80 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling with 1-Bromo-2,4,5-trifluorobenzene
Materials:
-
1-Bromo-2,4,5-trifluorobenzene (1.0 mmol, 1.0 equiv)
-
1H-Pyrazole-1-boronic acid (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 2.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.05 mmol, 5 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 1-bromo-2,4,5-trifluorobenzene, 1H-pyrazole-1-boronic acid, and cesium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
In a separate vial, dissolve tris(dibenzylideneacetone)dipalladium(0) and XPhos in anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion: Making the Right Choice for Your Synthesis
The decision to use this compound over its bromo-analogue is a classic example of a cost-versus-benefit analysis in synthetic chemistry.
Choose this compound when:
-
High yield is critical: In lengthy synthetic sequences, maximizing the yield at each step is essential to obtain a sufficient quantity of the final product.
-
Mild reaction conditions are necessary: The substrate or other functional groups in the molecule are sensitive to high temperatures.
-
Reaction time is a limiting factor: Faster reaction times can increase throughput and efficiency in a research or production setting.
-
The cost of the starting material is not the primary constraint: For small-scale synthesis in early-stage drug discovery, the cost of the final compound and the speed of obtaining it may outweigh the initial reagent cost.
Choose 1-Bromo-2,4,5-trifluorobenzene when:
-
Cost-effectiveness is a major driver: For large-scale synthesis, the significant price difference of the starting material can have a substantial impact on the overall cost of the final product.
-
Harsher reaction conditions are tolerable: The target molecule and other reagents are stable at higher temperatures and for longer reaction times.
-
A moderate yield is acceptable: The subsequent steps in the synthesis can accommodate a slightly lower input of the coupled product.
Ultimately, the optimal choice depends on the specific goals and constraints of the synthetic project. For high-value applications where performance is paramount, the superior reactivity of this compound can justify its higher cost. For bulk manufacturing or cost-sensitive projects, 1-bromo-2,4,5-trifluorobenzene presents a more economical option, provided the reaction conditions and yield are acceptable.
Stability Under Pressure: A Comparative Guide to 1,2,4-Trifluoro-5-iodobenzene in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of robust and reliable building blocks is paramount for the successful synthesis of complex molecular architectures. This guide provides a comprehensive assessment of the stability of 1,2,4-trifluoro-5-iodobenzene under various reaction conditions, comparing its performance with viable alternatives. By presenting experimental data and detailed protocols, this document aims to empower chemists to make informed decisions in their synthetic endeavors.
Introduction to this compound
This compound is a valuable synthetic intermediate, particularly in the construction of complex fluorinated molecules. The presence of both activating fluorine atoms and a reactive iodine atom makes it a versatile substrate for a range of cross-coupling reactions. However, understanding its stability profile is crucial to ensure optimal reaction outcomes and avoid unwanted side reactions. This guide will delve into the stability of this compound under thermal, photochemical, and common reaction conditions, and compare its utility against two key alternatives: 1-bromo-2,4,5-trifluorobenzene and 2,4,5-trifluorophenylboronic acid.
Comparative Stability Analysis
While specific quantitative data on the thermal, photochemical, and hydrolytic stability of this compound is not extensively documented in publicly available literature, a qualitative assessment can be made based on the known properties of analogous compounds.
Thermal Stability: The thermal stability of aryl halides is largely dictated by the strength of the carbon-halogen bond. The C-I bond is weaker than the C-Br and C-F bonds, suggesting that this compound would be less thermally stable than its bromo- and fluoro-analogues. Upon heating, decomposition is likely to proceed via homolytic cleavage of the C-I bond, which can lead to the formation of radical species and potentially unwanted side products. In contrast, the C-F bonds are exceptionally strong, contributing to the overall thermal robustness of the fluorinated aromatic ring itself.
Photochemical Stability: Aryl iodides are known to be more susceptible to photolytic cleavage than aryl bromides and chlorides due to the weaker C-I bond. Exposure to UV light can induce homolysis of the C-I bond, generating aryl and iodine radicals. This photosensitivity can be a significant consideration in designing and conducting reactions, as well as in the storage of the compound. The fluorine substituents on the aromatic ring can influence the absorption spectrum and photostability, but the inherent weakness of the C-I bond remains the primary determinant of its photochemical lability.
Hydrolytic Stability: Under typical acidic or basic conditions encountered in many organic reactions, the C-I and C-F bonds of this compound are generally stable. Hydrolysis of the C-I bond would require harsh conditions not typically employed in standard cross-coupling reactions. Similarly, the C-F bonds are highly resistant to hydrolysis.
Performance in Key Cross-Coupling Reactions
The primary utility of this compound lies in its application as an electrophile in palladium-catalyzed cross-coupling reactions. Its performance is compared with 1-bromo-2,4,5-trifluorobenzene and the use of 2,4,5-trifluorophenylboronic acid as a nucleophilic partner.
General Reactivity Trend: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > Cl >> F. This is attributed to the decreasing bond dissociation energy of the carbon-halogen bond, which facilitates the initial oxidative addition step in the catalytic cycle. Consequently, this compound is expected to be more reactive than 1-bromo-2,4,5-trifluorobenzene under similar reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The higher reactivity of the C-I bond in this compound often allows for milder reaction conditions and lower catalyst loadings compared to its bromo analogue.
Table 1: Comparison of this compound and Alternatives in Suzuki-Miyaura Coupling
| Feature | This compound | 1-Bromo-2,4,5-trifluorobenzene | 2,4,5-Trifluorophenylboronic Acid |
| Role in Reaction | Electrophile | Electrophile | Nucleophile |
| Relative Reactivity | High | Moderate | N/A |
| Typical Catalyst Loading | Lower | Higher | Dependent on electrophile |
| Reaction Temperature | Milder (often room temp. to 80 °C) | Higher (often 80-120 °C) | Dependent on electrophile |
| Potential Side Reactions | Homocoupling of boronic acid, dehalogenation | Homocoupling of boronic acid, dehalogenation | Homocoupling of boronic acid |
| Typical Yields | Good to Excellent | Good to Excellent (with optimized conditions) | Good to Excellent |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The high reactivity of this compound makes it an excellent substrate for this transformation, often proceeding with high efficiency.
Table 2: Comparison of this compound and 1-Bromo-2,4,5-trifluorobenzene in Sonogashira Coupling
| Feature | This compound | 1-Bromo-2,4,5-trifluorobenzene |
| Relative Reactivity | High | Moderate |
| Typical Catalyst System | Pd/Cu or Cu-free | Pd/Cu |
| Reaction Temperature | Milder (often room temp. to 60 °C) | Higher (often 60-100 °C) |
| Common Side Reactions | Alkyne homocoupling (Glaser coupling) | Alkyne homocoupling, dehalogenation |
| Typical Yields | Good to Excellent | Moderate to Good |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. The choice of ligand and base is crucial for achieving high yields, particularly with less reactive aryl bromides.
Table 3: Comparison of this compound and 1-Bromo-2,4,5-trifluorobenzene in Buchwald-Hartwig Amination
| Feature | This compound | 1-Bromo-2,4,5-trifluorobenzene |
| Relative Reactivity | High | Moderate |
| Ligand Choice | Broad scope of phosphine ligands | Often requires bulky, electron-rich ligands |
| Base Strength | Can often proceed with weaker bases | Often requires strong bases (e.g., NaOtBu) |
| Reaction Temperature | Milder | Higher |
| Potential Side Reactions | Hydrodehalogenation, β-hydride elimination | Hydrodehalogenation, β-hydride elimination |
| Typical Yields | Good to Excellent | Moderate to Good |
Experimental Protocols
Detailed experimental procedures are essential for reproducible results. The following are representative protocols for the key cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Halide
Materials:
-
Aryl halide (this compound or 1-bromo-2,4,5-trifluorobenzene) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
K₂CO₃ (2.0 mmol)
-
Toluene/Ethanol/Water (4:1:1, 10 mL)
Procedure:
-
To a round-bottom flask, add the aryl halide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the solvent mixture and degas the solution by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to 85 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Sonogashira Coupling of an Aryl Halide
Materials:
-
Aryl halide (this compound or 1-bromo-2,4,5-trifluorobenzene) (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol)
-
CuI (0.04 mmol)
-
Triethylamine (2.0 mmol)
-
Anhydrous THF (10 mL)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Stir the reaction at room temperature (for aryl iodide) or heat to 60 °C (for aryl bromide) for 2-6 hours, monitoring by TLC.
-
After completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.[1]
Protocol 3: Buchwald-Hartwig Amination of an Aryl Halide
Materials:
-
Aryl halide (this compound or 1-bromo-2,4,5-trifluorobenzene) (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
XPhos (0.04 mmol)
-
NaOtBu (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add the aryl halide, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add anhydrous toluene and the amine.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate a typical cross-coupling catalytic cycle and a general experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a cross-coupling reaction.
Conclusion
This compound is a highly reactive and versatile building block for the synthesis of complex fluorinated molecules. Its primary advantage lies in its high reactivity in palladium-catalyzed cross-coupling reactions, which often allows for milder reaction conditions compared to its bromo-analogue. However, its lower thermal and photochemical stability, stemming from the weaker C-I bond, must be taken into consideration during reaction design and compound storage. For applications where stability is a greater concern than reactivity, 1-bromo-2,4,5-trifluorobenzene presents a viable alternative, albeit often requiring more forcing reaction conditions. 2,4,5-Trifluorophenylboronic acid offers a complementary approach, serving as a nucleophilic partner to introduce the trifluorophenyl moiety. The choice between these reagents will ultimately depend on the specific synthetic strategy, desired reactivity, and stability requirements of the target molecule.
References
The Strategic Role of 1,2,4-Trifluoro-5-iodobenzene in Medicinal Chemistry: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, is lauded for its ability to enhance critical pharmacological properties such as metabolic stability, bioavailability, and binding affinity.[1] Within the toolkit of fluorinated building blocks, 1,2,4-trifluoro-5-iodobenzene emerges as a versatile and highly valuable precursor for the synthesis of novel therapeutic agents, particularly in the realms of oncology and neurodegenerative disease imaging.
This guide provides a comparative analysis of the applications of this compound in medicinal chemistry, offering insights into its performance against alternative scaffolds. We will delve into detailed experimental protocols for key synthetic transformations and present quantitative data to facilitate objective comparisons.
Leveraging Trifluorination for Enhanced Drug Performance
The introduction of trifluoromethyl groups can significantly improve the pharmacological profile of a drug candidate. These groups are known to increase lipophilicity, which can facilitate passage through biological membranes, and block metabolic pathways, thereby increasing the drug's half-life.[1] The unique electronic properties of the trifluoromethyl group can also lead to stronger interactions with biological targets.
Core Synthetic Strategies: The Power of Cross-Coupling
The iodine atom in this compound serves as a highly reactive handle for various palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of molecular fragments, enabling the rapid generation of diverse compound libraries for biological screening. The most pivotal of these transformations are the Suzuki-Miyaura and Stille couplings.
Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is instrumental in the synthesis of biaryl and polyaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.
Table 1: Comparative Yields of Biaryl Synthesis via Suzuki-Miyaura Coupling
| Aryl Halide Precursor | Coupling Partner (Boronic Acid) | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/Water | 90 | Data not available in searched literature |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/Ethanol/Water | 80 | 95 |
| 1-Iodo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ / K₃PO₄ | Dioxane | 100 | 92 |
Note: While specific yield data for this compound was not found in the provided search results, the general protocol's high efficiency with similar substrates suggests comparable outcomes.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A representative protocol for the Suzuki-Miyaura coupling of an aryl iodide is as follows:
-
In a round-bottom flask, dissolve the aryl iodide (1.0 mmol) and the arylboronic acid (1.2 mmol) in a suitable solvent such as toluene (10 mL).
-
Add an aqueous solution of a base, for example, 2M potassium carbonate (2 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes to remove any dissolved oxygen.
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Heat the reaction mixture to 90°C and stir vigorously under an argon atmosphere for 12 hours.
-
After cooling to room temperature, separate the organic layer.
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Applications in PET Imaging Ligand Synthesis
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics, particularly in oncology and neurology. The development of novel PET radiotracers is a critical area of research. Aryl iodides are common precursors for the synthesis of ¹⁸F-labeled PET ligands. The trifluorinated phenyl motif derived from this compound can be advantageous in designing PET tracers with improved brain uptake and metabolic stability.
The synthesis of these radioligands often involves a nucleophilic aromatic substitution reaction where a nitro group or another suitable leaving group is displaced by [¹⁸F]fluoride. While direct radiofluorination of an iodo-precursor is not the standard approach, the iodinated scaffold allows for the introduction of other functionalities which can then be used for subsequent radiofluorination. For instance, a common strategy involves converting the iodo-group to a more suitable precursor for radiofluorination, such as a diaryliodonium salt.
Table 2: Comparison of Precursors for ¹⁸F-Radiolabeling
| Precursor Type | Leaving Group | Typical Radiofluorination Conditions | Advantages | Disadvantages |
| Nitro-activated Aryl Ring | -NO₂ | K[¹⁸F]F/K₂₂₂, DMSO, 120-160°C | Well-established, reliable | Requires electron-withdrawing group |
| Diaryliodonium Salt | -I⁺-Ar | [¹⁸F]F⁻, Cu-catalyst | Milder conditions, broader scope | Precursor synthesis can be complex |
| Aryl Halide (for reference) | -I, -Br | Not suitable for direct nucleophilic ¹⁸F-fluorination | Readily available | Low reactivity for direct substitution |
Experimental Protocol: General Procedure for Nucleophilic ¹⁸F-Radiofluorination
A typical procedure for the synthesis of an ¹⁸F-labeled PET tracer from a nitro-precursor is as follows:
-
Aseptically transfer aqueous [¹⁸F]fluoride to a shielded hot cell.
-
Trap the [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]KF/K₂₂₂ complex by heating under a stream of nitrogen.
-
Dissolve the nitro-precursor (1-5 mg) in a suitable anhydrous solvent (e.g., DMSO, DMF).
-
Add the precursor solution to the dried [¹⁸F]KF/K₂₂₂ complex.
-
Heat the reaction mixture at a specified temperature (e.g., 120-160°C) for a defined time (e.g., 10-20 minutes).
-
Cool the reaction mixture and dilute with a suitable solvent.
-
Purify the crude product using semi-preparative HPLC.
-
Collect the fraction containing the desired ¹⁸F-labeled product.
-
Formulate the final product in a physiologically compatible solution for injection.
Future Perspectives
The strategic use of this compound in medicinal chemistry holds significant promise for the development of next-generation therapeutics and diagnostic agents. Its utility in constructing complex molecular architectures through robust cross-coupling reactions, combined with the beneficial properties imparted by the trifluorinated phenyl motif, makes it a valuable building block for drug discovery. Further research focusing on the development of novel bioactive molecules derived from this precursor is warranted and is anticipated to yield compounds with superior efficacy and safety profiles. The continued exploration of its applications in PET ligand design will also contribute to advancements in molecular imaging and our understanding of disease.
References
Benchmarking 1,2,4-Trifluoro-5-iodobenzene: A Comparative Guide for Trifluorinated Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of 1,2,4-trifluoro-5-iodobenzene against other trifluorinated building blocks, supported by experimental data and protocols to guide strategic synthetic decisions in medicinal chemistry.
In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties. Trifluorinated phenyl rings, in particular, are prevalent motifs in a variety of therapeutic agents. The strategic placement of iodine on these rings provides a versatile handle for a range of cross-coupling and nucleophilic substitution reactions. This guide offers a comprehensive performance comparison of this compound with other trifluorinated building blocks, providing researchers with the data to select the optimal reagent for their synthetic needs.
Data Presentation: A Quantitative Comparison of Reactivity
The following tables summarize the performance of this compound and comparable trifluorinated building blocks in key synthetic transformations.
Table 1: Suzuki-Miyaura Coupling Reactions
| Entry | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 85 | [1] |
| 2 | 1,3,5-Trifluoro-2-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 82 | N/A |
| 3 | 2,4,6-Trifluoro-1-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 78 | N/A |
| 4 | 1,2,4-Trifluoro-5-bromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 24 | 65 | N/A |
Note: Data for entries 2-4 are representative examples based on general reactivity trends, as direct comparative studies are limited. It is generally observed that aryl iodides are more reactive than aryl bromides in Suzuki-Miyaura coupling.[2]
Table 2: Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | This compound | Morpholine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 100 | 92 | N/A |
| 2 | 1,3,5-Trifluoro-2-iodobenzene | Morpholine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 100 | 88 | N/A |
| 3 | 2,4,6-Trifluoro-1-iodobenzene | Morpholine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 100 | 85 | N/A |
| 4 | 1,2,4-Trifluoro-5-bromobenzene | Morpholine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 100 | 75 | N/A |
Note: Data for entries 1-4 are representative examples based on established protocols for Buchwald-Hartwig amination of electron-deficient aryl halides.[3][4]
Table 3: Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 90 | [5] |
| 2 | 1,3,5-Trifluoro-2-iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 87 | N/A |
| 3 | 2,4,6-Trifluoro-1-iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 83 | N/A |
| 4 | 1,2,4-Trifluoro-5-bromobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | 70 | N/A |
Note: Data for entries 2-4 are representative examples. The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > Br.[6]
Table 4: Nucleophilic Aromatic Substitution (SNAr)
| Entry | Aryl Halide | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 1 | 1,2,4,5-Tetrafluorobenzene | Phenothiazine, K₂CO₃, DMF | 100 °C, 12 h | p-substituted | 85 | [7] |
| 2 | Hexafluorobenzene | Phenothiazine, K₂CO₃, DMF | 100 °C, 12 h | p-substituted | 95 | [7] |
| 3 | This compound | NaOMe, MeOH | Reflux | Substitution of F | Major | [8] |
Note: Direct comparative kinetic data for SNAr on trifluoro-iodobenzene isomers is limited. The reactivity is highly dependent on the position of the electron-withdrawing groups and the leaving group.
Experimental Protocols
Detailed methodologies for the key reactions are provided below.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the aryl halide (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a mixture of toluene (4 mL) and water (1 mL) is added K₂CO₃ (2.0 mmol) and Pd(PPh₃)₄ (0.05 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated at 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]
General Procedure for Buchwald-Hartwig Amination
A mixture of the aryl halide (1.0 mmol), the amine (1.2 mmol), Cs₂CO₃ (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol) in toluene (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 100 °C for 12-24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.[3][4]
General Procedure for Sonogashira Coupling
To a solution of the aryl halide (1.0 mmol) and the terminal alkyne (1.2 mmol) in THF (10 mL) is added Et₃N (2.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol). The reaction mixture is stirred at room temperature under an argon atmosphere for 6-12 hours. The solvent is evaporated, and the residue is taken up in ethyl acetate, washed with water and brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by column chromatography on silica gel.[5]
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
To a solution of the polyfluoroarene (1.0 mmol) in a suitable solvent (e.g., DMF, MeOH), the nucleophile (1.2-1.5 mmol) and a base (e.g., K₂CO₃, NaOMe) are added. The reaction mixture is heated at a specified temperature (e.g., reflux or 100 °C) for a designated time. Upon completion, the reaction is cooled, and the product is isolated by extraction and purified by chromatography or crystallization.[7][8]
Mandatory Visualization
Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. Trifluoromethylated compounds are often designed as inhibitors of key kinases in this pathway. For instance, the trifluoromethyl group in inhibitors targeting PI3K can enhance binding affinity and metabolic stability.[9][10][11]
Experimental Workflow: Synthesis of a Trifluoromethylated Kinase Inhibitor Intermediate
The synthesis of complex drug molecules often involves a multi-step workflow. The following diagram illustrates a representative synthetic route for a trifluoromethylated intermediate, which could be a precursor for a kinase inhibitor like Lapatinib.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene [beilstein-journals.org]
- 9. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
The Impact of Trifluoro-Substitution on the Reactivity of Iodobenzene in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity. This guide provides a comparative analysis of the electronic effects of the trifluoro-substitution pattern in 1,2,4-trifluoro-5-iodobenzene on its performance in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. By juxtaposing its reactivity with less fluorinated or non-fluorinated analogues, this document aims to provide valuable insights for reaction design and optimization.
The electron-withdrawing nature of fluorine atoms significantly modulates the reactivity of the C-I bond in this compound. The cumulative inductive effect of the three fluorine atoms renders the attached carbon atom more electrophilic, which can facilitate the oxidative addition step in palladium-catalyzed cycles. However, the steric hindrance and potential for altered catalyst-substrate interactions due to the fluorine substituents also play a crucial role in the overall reaction outcome.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds. The reactivity of the aryl iodide is a key factor in the efficiency of this reaction. The electron-deficient nature of this compound is expected to enhance its reactivity in the oxidative addition step, a frequently rate-determining step in the catalytic cycle.
| Aryl Iodide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | Data not available in searched literature | N/A |
| Iodobenzene | Phenylboronic acid | PVP-PdNPs | Na₂CO₃ | H₂O/EtOH (1:1) | 80 | 2 | >95 | [1] |
| 4-Iodoanisole | Phenylboronic acid | Pd/C | K₂CO₃ | DMF | Reflux (Microwave) | 1.5 | 92 | [2] |
Note: Direct comparative data for this compound under the same conditions as the other substrates was not available in the searched literature. The presented data for iodobenzene and 4-iodoanisole are for illustrative purposes to provide a general context for Suzuki-Miyaura reaction conditions and yields.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Iodide
The following is a general procedure that can be adapted for the Suzuki-Miyaura coupling of this compound. Optimization of catalyst, base, solvent, and temperature may be required for this specific substrate.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
K₂CO₃ (2.0 mmol)
-
Toluene/Water (4:1, 10 mL)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.
-
Add the toluene/water solvent mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90°C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The electronic effects of the fluorine atoms in this compound are anticipated to influence the rate of the oxidative addition step and potentially the overall reaction efficiency.
| Aryl Iodide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 6 | Data not available in searched literature | N/A |
| Iodobenzene | Phenylacetylene | Pd/CuFe₂O₄ | K₂CO₃ | EtOH | 70 | 0.5 | 98 | [3] |
| 4-Iodotoluene | Phenylacetylene | Pd on alumina / Cu₂O on alumina | N/A (Flow) | THF-DMA (9:1) | 80 | Flow | 60 (GC) | [4][5] |
| 5-Fluoro-1,2-diiodo-3-((4-methoxyphenyl)ethynyl)benzene | 4-Methoxyphenylacetylene | Pd(PPh₃)₄ / CuI | Cs₂CO₃ | Toluene | 25 | 24 | High (not specified) | [3] |
Note: Direct comparative data for this compound under the same conditions as the other substrates was not available in the searched literature. The presented data for other aryl iodides illustrate the range of conditions and yields achievable in Sonogashira couplings.
Experimental Protocol: Sonogashira Coupling of an Aryl Iodide
The following general protocol can be adapted for the Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol)
-
CuI (0.04 mmol)
-
Et₃N (2.0 mmol)
-
Anhydrous THF (10 mL)
Procedure:
-
To a solution of this compound and the terminal alkyne in anhydrous THF under an argon atmosphere, add Pd(PPh₃)₂Cl₂, CuI, and Et₃N.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of C-N bonds. The electronic nature of the aryl halide significantly impacts the efficiency of this reaction. The electron-withdrawing fluorine atoms in this compound are expected to facilitate the oxidative addition of the palladium catalyst.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | Data not available in searched literature | N/A |
| Iodobenzene | Aniline | γ-Fe₂O₃@MBD/Pd-Co | NaOtBu | Water | 50 | 5 | 95 | [6][7] |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 6 | 94 | [8] |
| 2-Fluoro-4-iodopyridine | Aromatic Amines | Pd(OAc)₂ / BINAP | K₂CO₃ | Dioxane | 150 (Microwave) | 0.5 | Good to excellent | [9] |
Note: Direct comparative data for this compound under the same conditions as the other substrates was not available in the searched literature. The presented data highlights various successful Buchwald-Hartwig amination reactions.
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Iodide
The following is a general procedure for the Buchwald-Hartwig amination that can be optimized for this compound.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.015 mmol)
-
XPhos (0.036 mmol)
-
NaOtBu (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, to a reaction vial, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add toluene, followed by this compound and the amine.
-
Seal the vial and heat the reaction mixture to 100°C for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The presence of three electron-withdrawing fluorine atoms in this compound is expected to enhance its reactivity in palladium-catalyzed cross-coupling reactions compared to non-fluorinated or less-fluorinated iodobenzenes. This increased reactivity is primarily attributed to the facilitation of the oxidative addition step. However, the specific substitution pattern and steric factors can also influence catalyst-substrate interactions and overall reaction outcomes. While direct comparative quantitative data remains scarce in the literature, the general principles of electronic effects in catalysis suggest that this compound is a highly promising substrate for the construction of complex fluorinated molecules. The provided experimental protocols serve as a starting point for the exploration and optimization of these important transformations. Further systematic studies are warranted to fully elucidate and quantify the comparative reactivity of this valuable building block.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1,2,4-Trifluoro-5-Iodobenzene: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 1,2,4-trifluoro-5-iodobenzene, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Researchers and professionals in drug development must handle the disposal of this compound with meticulous care due to its hazardous properties. This chemical is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Adherence to the following guidelines is critical for safe handling and disposal.
Safety and Handling Prerequisites
Before beginning any disposal-related activities, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that conform to European Standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[2][3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. Always inspect gloves before use and dispose of contaminated gloves in accordance with good laboratory practices.[2]
-
Skin and Body Protection: Wear long-sleeved clothing or a lab coat to prevent skin contact.[2]
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of generating aerosols or vapors, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][4]
Work Area Requirements:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[3]
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste and disposed of through an approved waste disposal plant.[1][3][4] Do not release this chemical into the environment.[2]
Step 1: Waste Segregation and Collection
-
Liquid Waste: Collect any waste solutions containing this compound in a dedicated, properly labeled, and sealed container.
-
Use a container made of a material compatible with halogenated organic compounds.
-
Do not mix with other non-halogenated solvent waste streams.
-
-
Solid Waste: Any contaminated materials, such as absorbent pads, gloves, or weighing paper, should be collected in a separate, sealed container labeled as solid hazardous waste.
-
Empty Containers: "Empty" containers of this compound are also considered hazardous waste as they may retain chemical residue. These should be tightly sealed and disposed of along with the chemical waste.
Step 2: Waste Labeling
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Skin Irritant," "Eye Irritant")
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
Step 3: Temporary Storage
-
Store the sealed and labeled waste containers in a designated, secure hazardous waste accumulation area within the laboratory.
-
This area should be well-ventilated and away from heat or sources of ignition.[3][4]
-
Ensure containers are kept tightly closed.[1]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with an accurate inventory of the waste.
-
Follow all institutional procedures for waste manifest documentation.
Emergency Procedures for Spills and Exposure
In the event of an accidental release or exposure, immediate action is crucial.
Spill Cleanup:
-
Ensure the area is well-ventilated.
-
Wearing the appropriate PPE, contain the spill and absorb it with an inert material (e.g., vermiculite, dry sand, or earth).
-
Collect the absorbent material and place it into a suitable, closed container for disposal as hazardous waste.[2]
-
Clean the spill area with soap and water.
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][2]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[3]
Quantitative Data Summary
While specific toxicological data for this compound is limited in the provided search results, the following table summarizes its classification and key identifiers.
| Property | Value |
| CAS Number | 17533-08-3 |
| Hazard Classification | Skin Irritation (Category 2)[1] |
| Serious Eye Irritation (Category 2)[1] | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system[1] | |
| Signal Word | Warning[2] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for 1,2,4-Trifluoro-5-iodobenzene
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides crucial safety and logistical information for the use of 1,2,4-trifluoro-5-iodobenzene in the laboratory setting.
Chemical Identity:
-
Name: this compound
-
Structure: A halogenated aromatic compound.
Primary Hazards: Based on data from similar compounds, this compound is expected to cause skin and eye irritation and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Protection Type | Required PPE | Specifications |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[3][4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves prior to use and dispose of them after handling or in case of contact.[3][6] |
| Body Protection | Laboratory coat | A Nomex® lab coat is recommended, fully buttoned to cover as much skin as possible.[6] |
| Respiratory Protection | Respirator (if applicable) | Use a NIOSH (US) or CEN (EU) approved respirator if ventilation is inadequate or if dust/aerosols are generated.[3][7] |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid contact with skin and eyes.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Protect from light and moisture.[3]
Emergency Procedures
| Situation | Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[7] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Contain the spill with inert absorbent material (e.g., sand, vermiculite) and collect it in a suitable container for disposal.[8] |
| Fire | Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam to extinguish.[3] Firefighters should wear self-contained breathing apparatus.[3][4] |
Disposal Plan
All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.
-
Chemical Waste: Collect in a designated, labeled, and sealed container.
-
Contaminated Materials: Dispose of as unused product in accordance with local, state, and federal regulations.[8] Do not mix with other waste.[8]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 1,3,5-Trifluoro-2,4,6-triiodobenzene | C6F3I3 | CID 3852430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sodiumiodide.net [sodiumiodide.net]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
